Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Description
Properties
IUPAC Name |
3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDLBVWXHCAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941880 | |
| Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19970-80-0 | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19970-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019970800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol CAS number 19970-80-0 properties
An In-depth Technical Guide to Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS: 19970-80-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
This compound, also known by synonyms such as N,N'-Bis(3-hydroxypropyl)-homopiperazine, is a derivative of the homopiperazine (1,4-diazepane) scaffold. The 1,4-diazepane ring is a seven-membered heterocycle that serves as a "privileged structure" in medicinal chemistry.[1] Its structural flexibility and the presence of two nitrogen atoms for functionalization have made it a cornerstone in the development of a wide array of biologically active agents. Derivatives of this scaffold have shown significant potential as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[2][3]
This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, potential reactivity, and the broader biological context of this compound. The presence of two primary alcohol functional groups on the flexible diazepane core makes this molecule a versatile building block for creating more complex molecules, such as ester prodrugs or ligands for metal chelation.[4] Its utility is primarily as a chemical intermediate for the synthesis of novel therapeutic compounds and other specialized chemical entities.[5]
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its core heterocyclic structure and appended functional groups. Its physical properties are largely dictated by the polar alcohol groups and the tertiary amine functionalities, which allow for hydrogen bonding.
Structure and Nomenclature
-
Chemical Name: 3,3'-(1,4-diazepane-1,4-diyl)bis(propan-1-ol)
-
Synonyms: N,N'-Bis(3-hydroxypropyl)-homopiperazine, 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine
-
CAS Number: 19970-80-0
-
Molecular Formula: C₁₁H₂₄N₂O₂
-
Molecular Weight: 216.32 g/mol
Diagram: Chemical Structure
Sources
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Bis(3-hydroxypropyl)-homopiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of N,N'-Bis(3-hydroxypropyl)-homopiperazine (CAS No. 19970-80-0). This symmetrically substituted homopiperazine derivative, also known as 3,3'-(1,4-Diazepane-1,4-diyl)bis(1-propanol), is a molecule of interest in various chemical and pharmaceutical research domains. Understanding its fundamental physicochemical characteristics is paramount for its effective application, whether as a building block in organic synthesis, a functional excipient in drug formulation, or a subject of toxicological and metabolic studies. This document moves beyond a simple data sheet to provide insights into the experimental rationale and methodologies for characterizing this and similar compounds.
Chemical Identity and Structural Elucidation
N,N'-Bis(3-hydroxypropyl)-homopiperazine is characterized by a central seven-membered homopiperazine (1,4-diazepane) ring, with two 3-hydroxypropyl chains attached to the nitrogen atoms.
Molecular Structure:
Figure 1: 2D Chemical Structure of N,N'-Bis(3-hydroxypropyl)-homopiperazine.
This structure imparts several key features: two tertiary amine functionalities within the heterocyclic ring and two primary alcohol groups at the termini of the alkyl chains. These functional groups are expected to dominate the compound's solubility, basicity, and reactivity.
Core Physicochemical Properties
A summary of the key physicochemical data for N,N'-Bis(3-hydroxypropyl)-homopiperazine is presented below. It is important to note that while some data is available from commercial suppliers, a comprehensive, peer-reviewed experimental characterization is not extensively published. Therefore, some properties are presented as predicted or based on the analysis of structurally related compounds.
| Property | Value | Source/Method |
| CAS Number | 19970-80-0 | [1][2] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 216.32 g/mol | [1][2] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Density | 1.032 g/cm³ | [3] |
| Boiling Point | 360.8 °C at 760 mmHg | [3] |
| Flash Point | 176.6 °C | [3] |
| Melting Point | Not explicitly found | - |
| pKa | Not explicitly found; estimated based on homopiperazine | - |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Synthesis and Purification
The synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine can be achieved through several synthetic routes. A common and effective method involves the N-alkylation of homopiperazine with a suitable three-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to one.
A recently patented method provides a clear pathway for its synthesis[4]. This method involves a three-step process:
-
Step 1: Reaction of 3-amino-1-propanol with a 40% aqueous solution of glyoxal in an organic solvent to yield an intermediate compound.
-
Step 2: Catalytic hydrogenation of the intermediate to produce N,N'-bis-(3-hydroxypropyl) ethylenediamine.
-
Step 3: Cyclization of N,N'-bis-(3-hydroxypropyl) ethylenediamine with 1,3-bromochloropropane under alkaline conditions to yield the final product, N,N'-Bis(3-hydroxypropyl)-homopiperazine.
This approach is advantageous due to the use of readily available and inexpensive starting materials[4].
General Purification Protocol: Purification of the crude product would typically involve distillation under reduced pressure to remove lower-boiling impurities and unreacted starting materials. Further purification, if necessary, could be achieved by column chromatography on silica gel using a polar eluent system, such as a gradient of methanol in dichloromethane, to isolate the desired compound from any side products.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical identity and purity of N,N'-Bis(3-hydroxypropyl)-homopiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
-
-OH protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-CH₂-OH protons: A triplet adjacent to the hydroxyl group.
-
-N-CH₂- protons: Multiple multiplets corresponding to the protons on the carbon atoms attached to the nitrogen atoms of the homopiperazine ring and the hydroxypropyl chains.
-
Internal -CH₂- protons: Multiplets for the protons on the central carbon of the propyl chains and the homopiperazine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
-CH₂-OH carbon: A signal in the downfield region typical for carbons attached to an oxygen atom.
-
-N-CH₂- carbons: Signals for the carbons directly bonded to the nitrogen atoms.
-
Internal -CH₂- carbons: Signals for the remaining methylene carbons in the homopiperazine ring and the propyl chains.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the hydroxyl and amine functionalities.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.
-
C-N Stretch: Weak to medium absorption bands in the fingerprint region (typically 1000-1250 cm⁻¹) associated with the stretching vibrations of the C-N bonds.
-
C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹ due to the stretching of the C-O single bond of the primary alcohol.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of the compound.
Experimental Workflow for Thermal Analysis:
Figure 2: Workflow for TGA and DSC analysis.
-
TGA: Would reveal the decomposition temperature of the compound. For piperazine derivatives, thermal degradation can be influenced by the presence of substituents.
-
DSC: Would be used to determine the melting point if the compound is a solid at room temperature, or the glass transition temperature if it is an amorphous solid or a viscous liquid.
Acidity/Basicity (pKa)
The two tertiary nitrogen atoms in the homopiperazine ring are basic and can be protonated. The pKa values are critical for understanding the ionization state of the molecule at a given pH, which influences its solubility, biological activity, and formulation characteristics.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Prepare a standard solution of N,N'-Bis(3-hydroxypropyl)-homopiperazine of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the amine solution in a jacketed beaker to maintain a constant temperature.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For a diamine, two pKa values are expected.
The pKa values of the parent homopiperazine can provide an initial estimate. The hydroxypropyl substituents may have a slight electron-withdrawing effect, potentially lowering the pKa values compared to the unsubstituted homopiperazine.
Solubility Profile
The presence of two hydroxyl groups and two tertiary amine nitrogens suggests that N,N'-Bis(3-hydroxypropyl)-homopiperazine will be readily soluble in water and other polar protic solvents due to hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Equilibration: Add an excess amount of the compound to a known volume of the solvent of interest in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any undissolved particles.
-
Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).
Logical Relationship of Properties Influencing Solubility:
Figure 3: Factors influencing the aqueous solubility.
Conclusion
N,N'-Bis(3-hydroxypropyl)-homopiperazine is a difunctional molecule with properties dominated by its tertiary amine and primary alcohol groups. While some fundamental physicochemical data are available, further detailed experimental characterization, particularly regarding its melting point, spectral data, pKa, and a comprehensive solubility profile, would be highly beneficial for its broader application in research and development. The protocols and insights provided in this guide offer a framework for obtaining this critical information, enabling a more complete understanding and utilization of this versatile chemical entity.
References
-
J&K Scientific. 3,3'-(1,4-Diazepane-1,4-diyl)bis(1-propanol), 98%. [Link]
- Pagano, J. M., Golberg, D. E., & Fernelius, W. C. (1961). A Thermodynamic Study of Homopiperazine, Piperazine, and N-(2aminoethyl)-piperazine and their Complexes with Copper (II) Ion. The Journal of Physical Chemistry, 65(6), 1062–1064.
- CN116143712B - Synthesis method of N, N' -bis- (3-hydroxypropyl) homopiperazine.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol. Given the limited availability of specific experimental solubility data in published literature, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to this compound
This compound, with the molecular formula C₁₁H₂₄N₂O₂, is a heterocyclic compound featuring a seven-membered diazepine ring with two propanol substituents.[1][2][3] Its structure suggests its potential as a versatile building block in the pharmaceutical industry for the synthesis of various therapeutic agents.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Molecular Structure:
The presence of two hydroxyl (-OH) groups and two tertiary amine (-N<) groups within the structure imparts specific physicochemical properties that are central to its solubility behavior.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The key factors influencing the solubility of this compound are:
-
Polarity and Dipole Moment: The molecule possesses significant polarity due to the presence of C-O, O-H, C-N bonds. The two hydroxyl groups and two tertiary amine groups contribute to a notable molecular dipole moment, suggesting good solubility in polar solvents.[4][6]
-
Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[6][7] This capability for extensive hydrogen bonding is a dominant factor in its solubility, particularly in protic solvents.
-
Van der Waals Forces: The hydrocarbon backbone of the molecule will contribute to van der Waals interactions, allowing for some degree of solubility in less polar solvents.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding and high polarity. |
| Ethanol | Polar Protic | High | Similar to methanol, with strong hydrogen bonding capabilities. |
| Isopropanol | Polar Protic | Medium to High | Good hydrogen bonding, but increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. |
| Water | Polar Protic | High | Expected to be highly soluble due to extensive hydrogen bonding with water molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent that can effectively solvate the polar groups of the molecule. |
| Acetonitrile | Polar Aprotic | Medium | Polar, but a weaker hydrogen bond acceptor compared to DMSO and DMF. |
| Acetone | Polar Aprotic | Medium | Moderate polarity may allow for some dissolution. |
| Dichloromethane (DCM) | Nonpolar | Low | Limited polarity and inability to participate in hydrogen bonding will likely result in poor solubility. |
| Toluene | Nonpolar | Low to Insoluble | The nonpolar aromatic nature is incompatible with the highly polar and hydrogen-bonding solute. |
| Hexane | Nonpolar | Insoluble | The significant mismatch in polarity and intermolecular forces will likely lead to insolubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3][8][9]
This protocol outlines the steps to determine the equilibrium solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a series of vials, each containing a precisely measured volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a chemically inert filter (e.g., PTFE).
-
-
Quantification of Solute:
-
Carefully take a known volume of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
For a more rapid determination of solubility, ¹H NMR spectroscopy can be employed.[1][2][10][11] This method has the advantage of not requiring the separation of the solid and liquid phases.[1][2][11]
-
Sample Preparation:
-
Prepare a saturated solution in a deuterated solvent in an NMR tube by adding an excess of the compound.
-
Alternatively, a saturated solution can be prepared in a non-deuterated solvent, and a small amount of a deuterated solvent can be added for locking purposes.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the sharp signals of the dissolved solute.
-
-
Quantification:
-
Integrate a well-resolved signal of the solute and compare it to the integral of a known concentration internal standard added to the sample.
-
The solubility can then be calculated based on the relative integral values and the known concentration of the standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for solubility determination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Solvent - Wikipedia [en.wikipedia.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Safe Handling of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (THDPD), also known by synonyms such as N,N'-Bis(3-hydroxypropyl)-homopiperazine, is a heterocyclic compound featuring a saturated seven-membered diazepine ring with two N-substituted hydroxypropyl groups.[1][2][3] Its utility as a precursor and building block in the pharmaceutical industry underscores the need for a comprehensive understanding of its safety profile and handling requirements.[1][2] This guide provides an in-depth analysis of the available safety data, recommended handling protocols, and emergency procedures, grounded in established principles of chemical safety and toxicological data from structural analogs. Given the absence of exhaustive public data for this specific molecule, this guide employs a precautionary approach, inferring potential hazards from its functional groups (tertiary amine, primary alcohol) and related compounds like homopiperazine.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and effective emergency response measures.
Identification and Nomenclature
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,N'-Bis(3-hydroxypropyl)-homopiperazine, 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, 3,3'-(1,4-diazepane-1,4-diyl)bis(propan-1-ol)[1][2][3] |
| CAS Number | 19970-80-0[1][2][3] |
| Molecular Formula | C₁₁H₂₄N₂O₂[1][2][3] |
| Molecular Weight | 216.32 g/mol [1][2][3] |
| EINECS Number | 243-445-8[1][2][3] |
Physicochemical Data
The data presented below has been aggregated from various chemical suppliers. It is important to note that some values are predicted and should be treated as estimates.
| Property | Value | Source(s) |
| Appearance | Data not available; likely a liquid or low-melting solid. | [1] |
| Boiling Point | 360.8 - 368 °C at 760 mmHg | [1][3][4][5][6][7][8] |
| Flash Point | 176.6 °C | [1][3][4][5][6][7][8] |
| Density | 1.032 g/cm³ | [1][3][4][5][6][7][8] |
| Vapor Pressure | 1.16E-06 mmHg at 25°C | [1][3][4][5][6][7][8] |
| Refractive Index | 1.495 | [1][3][4][5][6][7][8] |
| Solubility | Data not available; the presence of two hydroxyl groups suggests potential solubility in water and polar organic solvents. | |
| pKa | 14.81 ± 0.10 (Predicted) | [1] |
Hazard Identification and Toxicological Assessment
The primary toxicological information is derived from a supplier Safety Data Sheet (SDS) compliant with the Globally Harmonized System (GHS). Where specific data for THDPD is lacking, information from its core structure, homopiperazine (1,4-diazepane), is used to provide additional context.
GHS Classification
THDPD is classified as a hazardous chemical. The following pictograms and hazard statements summarize the risks.
-
Signal Word: Warning
-
Hazard Statements:
Toxicological Profile
-
Acute Toxicity: Classified as harmful if swallowed (Category 4).[9] The oral LD₅₀ is likely to be in the range of 300-2000 mg/kg. For comparison, the parent amine, homopiperazine, has a reported oral LD₅₀ in rats of 2830 mg/kg, while the dermal LD₅₀ in rabbits is 998 mg/kg, indicating moderate to low acute toxicity.[10]
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[9] This is consistent with the properties of many amines and alkanolamines, which can be alkaline and cause irritation upon contact.[11] Exposure to vapors of some tertiary amines has been linked to visual disturbances, such as "blue haze" or "foggy vision," due to transient corneal edema.[11]
-
Respiratory Irritation: Classified as a potential respiratory irritant (STOT Single Exposure, Category 3).[9] Inhalation of vapors or aerosols should be avoided, as it may lead to irritation of the nose, throat, and lungs.
-
Chronic Toxicity, Mutagenicity, and Carcinogenicity: No specific data exists for THDPD. Studies on the broader class of benzodiazepines (which are structurally different but share a diazepine ring) have shown mixed results regarding genotoxicity and carcinogenicity, with many showing no effects.[6][12][13][14] Given the lack of data, it is prudent to handle THDPD as a compound with unknown long-term effects and minimize exposure.
Safe Handling and Exposure Control
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls
The primary defense against exposure is to handle the chemical in a controlled environment.
-
Ventilation: All work with THDPD should be conducted in a well-ventilated area.[9]
-
Laboratory Chemical Hood: For procedures that may generate aerosols, vapors, or dust (e.g., heating, sonicating, weighing), a properly functioning laboratory chemical hood is mandatory.
Caption: General Spill Response Workflow.
Procedure for a Minor Spill:
-
Alert others in the immediate area.
-
Don PPE: Wear at a minimum a lab coat, gloves, and safety goggles.
-
Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste.
For large spills, or any spill that cannot be managed safely by laboratory personnel, evacuate the area and contact your institution's emergency response team. [5][6][9][13][15]
Disposal Considerations
Chemical waste must be managed in compliance with all local, regional, and national regulations.
-
Waste Disposal: THDPD and materials contaminated with it should be treated as hazardous waste. [1]It should not be disposed of down the drain. [1]The waste should be collected in a clearly labeled, sealed container. Contact your institution's environmental health and safety office for specific disposal procedures.
-
Disposal Methods: For tertiary amine compounds, disposal options may include incineration at a licensed facility. [1][12]
Environmental Fate and Ecotoxicity
No specific ecotoxicity data for THDPD is available. However, based on its functional groups, some general predictions can be made.
-
Persistence and Degradability: The long alkyl chains in the molecule may be susceptible to biodegradation by certain microorganisms. Studies on long-chain alkylamines have shown that bacteria, such as Pseudomonas sp., can degrade these compounds, often initiating the process by cleaving the C-N bond to form an aldehyde, which is then oxidized to a fatty acid and enters metabolic pathways. [1][4][5][16]* Aquatic Toxicity: Many amine-containing pharmaceuticals can be toxic to aquatic life. [5]For example, the related compound diazepam has a reported LC₅₀ of 3.7 mg/L in the crustacean Mysidopsis juniae, and can cause behavioral changes in fish at much lower, environmentally relevant concentrations. [10][17][18][19][20]Given this, releases of THDPD to waterways should be strictly avoided.
Conclusion
This compound is a valuable chemical intermediate with a defined set of hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. While comprehensive toxicological data is not publicly available, a robust safety protocol can be established based on its GHS classification and the known properties of tertiary amines and alkanolamines. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and thorough knowledge of emergency procedures are paramount for the safe handling of this compound in a research and development setting.
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The Unfolding Therapeutic Potential of Saturated 1,4-Diazepines: A Technical Guide for Drug Discovery
Introduction: Beyond Benzodiazepines - The Case for Saturated 1,4-Diazepines
The seven-membered heterocyclic ring system of 1,4-diazepine is a cornerstone of medicinal chemistry, most famously represented by the anxiolytic properties of the benzodiazepine class. However, the therapeutic potential of this scaffold extends far beyond its unsaturated counterpart. The fully saturated 1,4-diazepine core, also known as homopiperazine or hexahydro-1,4-diazepine, presents a flexible, three-dimensional structure that serves as a versatile building block for novel therapeutic agents. This guide delves into the diverse biological activities of saturated 1,4-diazepine derivatives, offering a technical overview for researchers and drug development professionals. We will explore their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, supported by detailed experimental protocols and mechanistic insights to empower your research endeavors.
Anticancer Activity: A Multifaceted Approach to Oncology
Saturated 1,4-diazepine derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are varied, highlighting the structural versatility of the homopiperazine scaffold.
Cytotoxic Activity Against Various Cancer Cell Lines
Several studies have demonstrated the potent in vitro anticancer activity of thieno[1][2]diazepine and other related derivatives. For instance, certain compounds have shown significant activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines, with IC50 values in the low microgram per milliliter range.[2][3] Homopiperazine analogues of the nitric oxide prodrug JS-K have also displayed sub-micromolar anti-proliferative activities against human leukemia cell lines like HL-60 and U937.[4][5]
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| Thieno[1][2]diazepine | HepG-2 | 4.4 - 13 | [2][3] |
| Thieno[1][2]diazepine | MCF-7 | 4.4 - 13 | [2][3] |
| Thieno[1][2]diazepine | HCT-116 | 4.4 - 13 | [2][3] |
| Homopiperazine analogue of JS-K | HL-60 | Sub-micromolar | [4][5] |
| Homopiperazine analogue of JS-K | U937 | Sub-micromolar | [4][5] |
Mechanistic Insights and Experimental Protocols
The anticancer potential of these compounds is often initially assessed using cytotoxicity assays. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Protocol 1: In Vitro Cytotoxicity Screening using SRB Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Antimicrobial and Antiviral Activities
The structural diversity of saturated 1,4-diazepine derivatives also lends them to applications as antimicrobial and antiviral agents.
Antibacterial and Antifungal Potential
Derivatives of 1,4-diazepines have demonstrated notable antibacterial and antifungal activities.[6] The evaluation of these activities typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
While much of the antiviral research on the diazepine scaffold has focused on benzodiazepines, particularly against respiratory syncytial virus (RSV)[7][8], the potential of saturated derivatives is an area ripe for exploration. The general approach involves cell-based assays to measure the inhibition of viral replication.
Central Nervous System (CNS) Activity
The homopiperazine core is a well-established pharmacophore in CNS drug discovery, with derivatives showing a range of activities including modulation of neurotransmitter receptors and potential for treating neurological and psychiatric disorders.[9]
Modulation of NMDA and Dopamine Receptors
N,N'-substituted homopiperazine derivatives have been synthesized and shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[10] This suggests a potential role in modulating glutamatergic neurotransmission, which is crucial for learning, memory, and synaptic plasticity. Furthermore, N-phenyl homopiperazine analogs have been evaluated as selective ligands for dopamine D3 receptors, with some compounds exhibiting high binding affinity and selectivity.[11]
Evaluation of Anxiolytic and Anticonvulsant Potential
Given the well-known CNS effects of benzodiazepines, it is logical to explore the anxiolytic and anticonvulsant properties of their saturated counterparts. Preclinical evaluation often involves behavioral models in rodents.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Record the number of entries and the time spent in the open and closed arms for a 5-minute period.
-
Data Analysis: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol 4: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
-
Animal Preparation: Administer the test compound or vehicle to the animals (mice or rats).
-
Electrode Placement: Place corneal electrodes on the eyes of the animal.
-
Stimulation: Deliver a short electrical stimulus of a predetermined intensity.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The ability of a compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity.[12]
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of saturated 1,4-diazepine derivatives often involves multi-step procedures. A common approach to N,N'-substituted homopiperazines involves the modification of the two nitrogen atoms of the homopiperazine ring. The biological activity of these derivatives is highly dependent on the nature of the substituents. For instance, in the case of dopamine D3 receptor ligands, the affinity and selectivity are influenced by the substituents on the phenyl ring.[11] Similarly, for NMDA receptor modulators, the length and nature of the N-alkyl or N-acyl chains are critical for activity.[10]
Future Perspectives
The saturated 1,4-diazepine scaffold holds immense promise for the development of new therapeutics. Future research should focus on:
-
Exploring a wider range of biological targets: The flexibility of the homopiperazine core allows for the design of ligands for various receptors, enzymes, and ion channels.
-
Optimizing pharmacokinetic properties: Further chemical modifications can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
-
Investigating in vivo efficacy and safety: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
By leveraging the structural and synthetic versatility of saturated 1,4-diazepine derivatives, the scientific community can unlock new avenues for treating a wide array of diseases.
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Discovery and history of homopiperazine analogs
An In-Depth Technical Guide to the Discovery and History of Homopiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The homopiperazine (1,4-diazepane) scaffold, a seven-membered saturated heterocycle containing two nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational flexibility, coupled with the ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic handle for derivatization, has cemented its importance in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of homopiperazine analogs, with a particular focus on their applications in central nervous system (CNS) disorders and oncology. We will delve into the causality behind key experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the biological effects of these fascinating molecules.
Chapter 1: The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of homopiperazine from a chemical curiosity to a cornerstone of drug discovery is a testament to over a century of chemical innovation.
The Dawn of Discovery: The First Synthesis in 1899
The fundamental heterocyclic compound, hexahydro-1,4-diazepine, or "homopiperazine," was first reported in the scientific literature in 1899.[1][2][3] This initial synthesis marked the entry of this unique seven-membered ring system into the realm of organic chemistry, laying the groundwork for all subsequent explorations of its properties and applications. While the original publication by Ladenburg is a historical landmark, the methods of that era were often arduous and not suited for large-scale production.
The Industrial Revolution: A Convenient Preparation in 1961
For over six decades, homopiperazine remained a relatively niche compound. This changed in 1961 when F. Poppelsdorf and R. C. Myerly described a convenient industrial preparation.[1][2] This development was a pivotal moment, making homopiperazine readily available to the broader scientific community and unlocking its potential for various applications, including as a component of liquids for CO2 capture and, most significantly, as a building block in medicinal chemistry.[1] The availability of a scalable synthesis route was the catalyst that propelled homopiperazine into the forefront of drug discovery research.
Chapter 2: Synthetic Strategies for Homopiperazine Analogs
The versatility of the homopiperazine scaffold lies in the ability to selectively functionalize its two nitrogen atoms. This chapter outlines key synthetic methodologies, providing both the "how" and the "why" behind these experimental choices.
Protecting Group Strategy: The Gateway to Selective Functionalization
To achieve selective N-substitution, a common and effective strategy is to first protect one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of 1-Boc-hexahydro-1,4-diazepine [4]
-
Dissolution: Dissolve 1,4-diazepane (1.0 g, 9.780 mmol) in acetic acid (9.8 mL).
-
Addition of Protecting Group: To this solution, add a solution of di-tert-butyldicarbonate (2.201 g, 9.780 mmol) in acetic acid (9.8 mL) at room temperature.
-
Reaction: Stir the reaction mixture for 24 hours at room temperature.
-
Work-up: Add water to the reaction mixture and adjust the pH to 10 using a 10% NaOH solution.
-
Extraction: Extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Isolation: Dry the combined organic phases and evaporate the solvent to yield tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-hexahydro-1,4-diazepine).
Causality: The use of acetic acid as a solvent facilitates the reaction, and the subsequent basic work-up neutralizes the acid and allows for the extraction of the Boc-protected product into an organic solvent. This straightforward protocol provides a key intermediate for further selective derivatization.[4]
N-Alkylation: Introducing Aliphatic Moieties
N-alkylation is a fundamental transformation for introducing a wide variety of substituents onto the homopiperazine ring. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Experimental Protocol: Direct N-Alkylation with Alkyl Halides [5]
-
Setup: To a stirred solution of a mono-N-substituted homopiperazine (e.g., 1-Boc-homopiperazine) (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF, add a base like anhydrous potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the mixture to 50-80°C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality: The base is crucial for deprotonating the secondary amine, generating a more nucleophilic species that can readily attack the electrophilic alkyl halide. The choice of solvent and temperature is optimized to ensure sufficient reaction rates while minimizing side reactions.[5]
N-Arylation: Forging Connections to Aromatic Systems
The introduction of aryl groups onto the homopiperazine scaffold is often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation [6]
-
Reaction Setup: In a reaction vessel, combine the N-monosubstituted homopiperazine (1.0 eq.), the aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110°C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality: The palladium catalyst, in conjunction with a specific phosphine ligand, forms a catalytically active species that facilitates the carbon-nitrogen bond formation between the homopiperazine and the aryl halide. The choice of ligand and base is critical for the efficiency and scope of the reaction.[6]
Caption: General synthetic routes to N-substituted homopiperazine analogs.
Chapter 3: Homopiperazine Analogs in Central Nervous System Drug Discovery
The homopiperazine scaffold has been extensively explored for the development of agents targeting CNS disorders, particularly schizophrenia and other psychoses.
Targeting Dopamine and Serotonin Receptors in Antipsychotic Drug Design
Most antipsychotic drugs exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission.[7][8] Specifically, antagonism of the dopamine D2 receptor is a hallmark of antipsychotic efficacy, while interactions with various serotonin receptors, such as 5-HT1A and 5-HT2A, can mitigate side effects and enhance therapeutic outcomes.[7][9][10][11]
Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.
Structure-Activity Relationship (SAR) Studies of a Haloperidol Analog
A notable example of homopiperazine in CNS drug discovery is the SAR study of SYA 013, a homopiperazine analog of the typical antipsychotic haloperidol.[7][12] These studies have provided valuable insights into how structural modifications of the homopiperazine scaffold influence binding affinities at dopamine and serotonin receptor subtypes.
| Compound | Modification from SYA 013 | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| SYA 013 | - | 1.2 | 0.8 | 150 | 25 |
| Compound 7 | Replacement of 4-chlorophenyl with 2-methoxyphenyl | 2.5 | 1.5 | 120 | 30 |
| Compound 8 | Replacement of 4-chlorophenyl with 3,4-dichlorophenyl | 0.9 | 0.6 | 180 | 20 |
| Compound 11 | Replacement of butyrophenone with a benzisoxazole moiety | 3.1 | 2.2 | 80 | 15 |
| Compound 12 | Replacement of butyrophenone with a phenylindole moiety | 2.8 | 1.9 | 95 | 18 |
Data compiled from Peprah et al., 2012.[12]
These studies demonstrated that bioisosteric replacements on the homopiperazine scaffold could fine-tune the receptor binding profile, leading to the identification of new agents with potential as atypical antipsychotics.[7] For instance, certain modifications led to compounds with improved selectivity for D3 receptors, which may be beneficial for treating neuropsychiatric diseases with fewer side effects.[7][12]
Chapter 4: The Emergence of Homopiperazine Analogs in Oncology
The homopiperazine core is also a key feature in a novel class of anticancer agents known as nitric oxide (NO)-releasing prodrugs.
JS-K and its Homopiperazine Analogs: A Targeted Approach
JS-K, an O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, is a promising anticancer prodrug that releases nitric oxide upon activation by glutathione (GSH), a reaction often catalyzed by glutathione S-transferase (GST), an enzyme frequently overexpressed in cancer cells.[8][13][14] This mechanism allows for the targeted release of cytotoxic levels of NO within tumor cells.[13]
The homopiperazine analog of JS-K has shown comparable anticancer activity to the parent compound.[8][14] This demonstrates that the seven-membered homopiperazine ring is well-tolerated and can effectively replace the piperazine ring without compromising the NO-releasing mechanism or cytotoxic efficacy.
Caption: Mechanism of nitric oxide release from a JS-K analog in cancer cells.
Anti-Proliferative Activity of Homopiperazine Analogs
The cytotoxic effects of these compounds are directly correlated with their ability to generate intracellular nitric oxide.[8][14]
| Compound | Cell Line | IC50 (µM) |
| JS-K | HL-60 (Leukemia) | ~0.4 |
| Homopiperazine Analog of JS-K | HL-60 (Leukemia) | ~0.5 |
| JS-K | U937 (Leukemia) | ~0.6 |
| Homopiperazine Analog of JS-K | U937 (Leukemia) | ~0.7 |
Data compiled from Nandurdikar et al., 2009.[8]
The comparable IC50 values of JS-K and its homopiperazine analog underscore the viability of the homopiperazine scaffold in this class of anticancer agents.[8]
Chapter 5: Expanding Therapeutic Horizons: DPP-IV Inhibition and Beyond
The utility of the homopiperazine scaffold extends beyond CNS and oncology applications.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Diabetes
Homopiperazine derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[11][15] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion, making this a valuable therapeutic strategy for type 2 diabetes. SAR studies have identified specific β-aminoacyl-containing homopiperazine derivatives with nanomolar activity and good selectivity, highlighting the potential of this scaffold in the development of novel anti-diabetic agents.[11][15]
Other Therapeutic Applications
The homopiperazine moiety has also been incorporated into compounds targeting a range of other biological targets, including:
-
NMDA receptors: N,N'-substituted homopiperazine derivatives have been synthesized to interact with the polyamine modulatory sites on NMDA receptors, which are involved in learning, memory, and neuronal plasticity.[16][17]
-
Multi-target drugs for Alzheimer's disease: Novel N,N'-disubstituted piperazine (and by extension, homopiperazine) scaffolds are being investigated for their anti-amyloid and acetylcholinesterase inhibition properties.[18]
Chapter 6: Future Directions and Conclusion
The journey of homopiperazine and its analogs from their initial discovery to their current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. The inherent structural and chemical properties of the homopiperazine ring have enabled its successful application in a diverse array of therapeutic areas.
Future research will likely focus on:
-
Fine-tuning selectivity: Further exploration of SAR to design analogs with even greater selectivity for their intended biological targets, thereby minimizing off-target effects.
-
Novel synthetic methodologies: The development of more efficient and environmentally friendly methods for the synthesis and derivatization of the homopiperazine core.
-
Exploration of new therapeutic targets: The application of the homopiperazine scaffold to novel biological targets implicated in a wider range of diseases.
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The Diazepine Scaffold: A Privileged Structure with Expanding Therapeutic Horizons
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The diazepine scaffold, a seven-membered heterocyclic ring system containing two nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility and diverse substitution possibilities have enabled the development of a wide array of therapeutic agents, most notably the benzodiazepine class of drugs targeting the central nervous system. However, the therapeutic potential of diazepine-based compounds extends far beyond their well-established roles as anxiolytics, sedatives, and anticonvulsants. Emerging research has unveiled promising applications in oncology and the treatment of neurodegenerative diseases, driven by mechanisms of action that are distinct from the classical potentiation of GABAergic neurotransmission. This in-depth technical guide provides a comprehensive overview of the evolving landscape of diazepine-based therapeutics, with a focus on their core chemical features, diverse mechanisms of action, and burgeoning applications in cancer and neurodegeneration. Detailed experimental protocols for the synthesis and biological evaluation of diazepine derivatives are provided to empower researchers in this exciting and rapidly advancing field.
The Diazepine Core: A Foundation for Diverse Biological Activity
The diazepine ring system is characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. The relative positions of these nitrogen atoms give rise to different classes of diazepines, with 1,2-, 1,3-, and 1,4-diazepines being the most extensively studied. The fusion of a benzene ring to the diazepine core creates the well-known benzodiazepine scaffold.
The conformational flexibility of the seven-membered ring allows diazepine derivatives to adopt various three-dimensional shapes, enabling them to interact with a wide range of biological targets with high affinity and specificity. This inherent structural plasticity is a key reason for their designation as a privileged scaffold in drug discovery.
Classical Therapeutic Applications: Modulation of the GABAergic System
The most well-established therapeutic applications of diazepines, particularly the 1,4-benzodiazepine class, stem from their ability to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]
Mechanism of Action at the GABA-A Receptor
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[3] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[1] This inhibitory effect underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[2]
Signaling Pathway: GABA-A Receptor Modulation by Benzodiazepines
Caption: Benzodiazepine binding to the GABA-A receptor enhances GABA's effect, leading to increased chloride influx and neuronal inhibition.
Emerging Therapeutic Frontiers: Oncology
Recent research has highlighted the significant potential of diazepine scaffolds in the development of novel anticancer agents.[4][5] This has sparked a paradigm shift, moving the focus beyond the central nervous system to the intricate signaling pathways that govern cancer cell proliferation and survival.[4][5] Notably, the anticancer activity of many diazepine derivatives appears to be independent of the GABAergic system.[6]
GABA-Independent Mechanisms of Anticancer Activity
Several GABA-independent mechanisms have been proposed for the anticancer effects of diazepine derivatives:
-
Inhibition of Tubulin Polymerization: Certain benzodiazepine derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7]
-
Induction of Apoptosis: Diazepine-based compounds can trigger programmed cell death in cancer cells through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins.
-
Modulation of Peripheral Benzodiazepine Receptors (PBRs)/Translocator Protein (TSPO): PBRs, now known as the 18 kDa translocator protein (TSPO), are overexpressed in many types of cancer cells.[6] Diazepine derivatives that bind to TSPO can influence cell proliferation, with some studies showing a biphasic response where low concentrations stimulate growth and higher concentrations are inhibitory.[6]
-
Inhibition of other Cancer-Related Targets: The versatile diazepine scaffold can be adapted to target other critical players in cancer progression, such as histone deacetylases (HDACs) and protein kinases.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected diazepine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Benzodiazepin-2-One | 3b | HCT-116 (Colon) | 9.18 | [8] |
| HepG-2 (Liver) | 6.13 | [8] | ||
| MCF-7 (Breast) | 7.86 | [8] | ||
| Benzo[a]phenazine | 5d-2 | HeLa (Cervical) | 1.04-2.27 | [9] |
| A549 (Lung) | 1.04-2.27 | [9] | ||
| MCF-7 (Breast) | 1.04-2.27 | [9] | ||
| HL-60 (Leukemia) | 1.04-2.27 | [9] | ||
| 5-aryl-1,4-benzodiazepine | Various | HeLa (Cervical) | 21.3 - 40.5 | [10] |
Therapeutic Potential in Neurodegenerative Diseases
The diazepine scaffold is also showing promise in the development of therapies for neurodegenerative disorders such as Alzheimer's disease.[11] The mechanism of action in this context appears to be multifaceted, involving both GABAergic and non-GABAergic pathways.
Neuroprotective Mechanisms
-
Modulation of Neuroinflammation via TSPO: The translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is upregulated in response to neuroinflammation, a key pathological feature of many neurodegenerative diseases.[12][13] Diazepine derivatives that bind to TSPO can modulate microglial activation and the release of inflammatory mediators, thereby exerting neuroprotective effects.[14]
-
Enhancement of Synaptic Plasticity: Studies have shown that low, non-sedative doses of diazepam can enhance spatial learning and memory in animal models of Alzheimer's disease by preserving synaptic plasticity.[11]
-
Reduction of Neuroinflammation and Gliosis: Diazepam has been found to reduce neuroinflammation, as well as astro- and microgliosis in models of sporadic Alzheimer's disease.[15]
It is important to note that the long-term use of classical benzodiazepines has been associated with an increased risk of dementia, highlighting the need for the development of novel diazepine derivatives with improved safety profiles for the treatment of neurodegenerative diseases.[16]
Experimental Protocols for the Synthesis and Evaluation of Diazepine Derivatives
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for the synthesis of a dibenzo[d,f][4][17]diazepine scaffold with potential anticancer activity, as well as key in vitro assays for evaluating their biological effects.
Synthesis of Dibenzo[d,f][4][18]diazepines
This protocol is adapted from a reported synthesis of tetraacetyldibenzo[d,f][4][17]diazepine.[18]
Step 1: Synthesis of the Diacetyl Intermediate
-
Heck Reaction: In a reaction vessel, combine n-butyl vinyl ether (20 equivalents), triethylamine (8.0 equivalents), palladium(II) acetate (10 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 11 mol%) in DMF.
-
Heat the mixture to 80°C for 20 hours.
-
After cooling, add aqueous HCl (5 wt%) and stir at room temperature for 1 hour to afford the diacetyl intermediate.
Step 2: Cyclization to form the Dibenzo[d,f][4][17]diazepine Core
-
Dissolve the diacetyl intermediate in a 1:1 mixture of THF and acetic acid.
-
Add paraformaldehyde (3.0 equivalents).
-
Heat the reaction mixture to 90°C for 2.5 hours to yield the dibenzo[d,f][4][17]diazepine.
Experimental Workflow: Synthesis of Dibenzo[d,f][4][17]diazepines
Caption: A two-step synthesis of the dibenzo[d,f][4][17]diazepine core via a Heck reaction followed by cyclization.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diazepine derivative stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the diazepine derivative in complete culture medium. Add 100 µL of the dilutions to the wells and incubate for a predetermined duration (e.g., 48 or 72 hours).[20]
-
MTT Addition and Incubation: Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[20]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA for cell cycle analysis.[4][21][22]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase A and Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol for at least 30 minutes on ice.[17]
-
Washing: Wash the fixed cells twice with PBS.[17]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17][21]
-
Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 20,000 events.[22] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.[23][24]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Diazepine derivative
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add the diazepine derivative or a control vehicle to the reaction mixture.
-
Polymerization Initiation: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer/fluorometer at 37°C to initiate polymerization.
-
Data Acquisition: Monitor the change in absorbance (turbidity) or fluorescence over time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization compared to the control.
Translational Potential and Future Directions
The therapeutic potential of diazepine scaffolds is being actively explored in clinical trials. While benzodiazepines like lorazepam are being investigated for palliative care in cancer patients,[11][16][25][26][27] novel diazepine-based compounds are also emerging as potential therapeutics in their own right. For instance, JQ1, a thienotriazolodiazepine that inhibits BET bromodomain proteins, has shown preclinical efficacy in various cancers, although it is not in clinical trials itself.[1][15][28][29][30]
The future of diazepine-based drug discovery lies in the rational design of compounds that selectively target specific disease pathways while minimizing off-target effects. The continued exploration of GABA-independent mechanisms of action will be crucial for unlocking the full therapeutic potential of this remarkable scaffold in oncology, neurodegeneration, and beyond.
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What is Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol used for in pharma
A Technical Guide to the 1,4-Diazepine Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry. While specific derivatives such as Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol are commercially available as chemical building blocks, their specific roles in pharmaceuticals are not well-documented in scientific literature.[1][2] Instead, the true value of this molecule lies in its potential for derivatization, contributing to the broader and pharmacologically rich class of 1,4-diazepines. This guide provides an in-depth exploration of the 1,4-diazepine core, its famous fused-ring analogue the 1,4-benzodiazepine, and their profound impact on drug development—from iconic central nervous system (CNS) agents to emerging frontiers in oncology and infectious diseases.
Introduction: The 1,4-Diazepine Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for developing a wide range of therapeutic agents. The 1,4-diazepine and its derivatives, particularly the 1,4-benzodiazepines, are a textbook example of this concept.[3] Their semi-rigid, conformationally complex structure allows for the precise spatial arrangement of various substituents, enabling tailored interactions with diverse biological macromolecules.[4]
The initial query regarding This compound highlights a common scenario in medicinal chemistry. This specific molecule is described as a raw material or building block for synthesizing drugs.[1] Its structure, featuring a saturated 1,4-diazepane (homopiperazine) core with two N-propanol substituents, provides reactive hydroxyl groups perfect for further chemical modification. While direct therapeutic applications are not documented, its value as a synthetic intermediate for creating novel 1,4-diazepine derivatives is clear. This guide, therefore, focuses on the vast therapeutic landscape enabled by this core scaffold.
The Spectrum of Biological Activity
The 1,4-diazepine scaffold is the foundation for drugs targeting a remarkable array of diseases. The biological activity is highly dependent on the nature of the scaffold, the conformation of the diazepine ring, and its substituents.[4]
| Therapeutic Area | Primary Mechanism of Action (Example) | Key Compound Class | References |
| Central Nervous System | Positive allosteric modulation of GABA-A receptors | 1,4-Benzodiazepines | [5][6][7] |
| Oncology | Inhibition of protein synthesis; DNA intercalation | 1,4-Benzodiazepine-2,5-diones | [8][9][10] |
| Infectious Disease (Viral) | Inhibition of viral replication (e.g., RSV) | 1,4-Benzodiazepines | [11][12] |
| Infectious Disease (Bacterial) | Inhibition of essential bacterial enzymes (e.g., FabI) | Pyrido[8][13]diazepines | [14] |
| Other | Anthelmintic, antifungal, anti-inflammatory | Various 1,4-Diazepines | [15][16][17] |
Core Mechanism of Action: The GABA-A Receptor
The most well-known therapeutic application of the 1,4-diazepine scaffold is in the 1,4-benzodiazepine class of drugs, which includes iconic medications like Diazepam (Valium).[7][18] These agents are widely prescribed for their anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[19]
Their primary mechanism involves the potentiation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5]
-
Binding Site: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[20] This receptor is a ligand-gated chloride ion channel.[7]
-
Potentiation: This binding event induces a conformational change in the receptor that increases its affinity for GABA.[20]
-
Inhibitory Effect: The enhanced GABA binding leads to a greater frequency of chloride channel opening. The resulting influx of negative chloride ions hyperpolarizes the neuron, making it less excitable and producing a calming effect on the central nervous system.[5][7]
Caption: Mechanism of 1,4-Benzodiazepine action at the GABA-A receptor.
Emerging Frontiers: 1,4-Diazepines in Oncology
Beyond the CNS, the 1,4-diazepine scaffold has gained significant attention as a template for novel anticancer agents.[8][21] This shift in focus highlights the scaffold's versatility, as the anticancer mechanisms are entirely different from the GABAergic activity.[21]
For example, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as highly potent anticancer compounds.[9] One study identified a lead compound that exerted its effects by inducing cell cycle arrest and apoptosis.[22] Further investigation revealed that the compound could inhibit protein synthesis in cancer cells and significantly prevent tumor growth in xenograft mouse models with no observable toxicity.[9][22] This demonstrates a powerful application of the scaffold in developing targeted cancer therapies.
Experimental Protocols: Synthesis and Evaluation
The development of novel 1,4-diazepine derivatives relies on robust synthetic strategies and high-throughput biological evaluation. Combinatorial chemistry approaches have been particularly effective in generating large libraries of diverse derivatives for screening.[23]
General Synthetic Workflow
A common approach to synthesizing a library of 1,4-benzodiazepine derivatives involves a multi-component reaction strategy. This allows for significant structural diversity to be introduced in a few efficient steps.
Caption: Workflow for combinatorial synthesis and screening of 1,4-diazepines.
Protocol: Representative Synthesis of a 1,4-Benzodiazepine-2,5-dione
This protocol is a generalized representation for the synthesis of a core benzodiazepine structure, which can then be further functionalized.
-
Starting Material Preparation: Begin with commercially available 2-aminobenzamides.
-
N-Alkylation: React the 2-aminobenzamide with chloroacetic acid in an appropriate solvent to yield the N-substituted intermediate.
-
Cyclization: Induce intramolecular cyclization of the intermediate. A common method involves using a coupling agent like dicyclohexylcarbodiimide (DCC). This step forms the seven-membered diazepine ring.
-
Purification: The resulting 2H-1,4-benzodiazepin-3,5(1H,4H)-dione product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using analytical methods like NMR spectroscopy, IR spectroscopy, and mass spectrometry.[6]
Protocol: In Vitro Biological Evaluation (Receptor Binding Assay)
This protocol outlines a standard method for assessing the binding affinity of newly synthesized compounds to a target receptor, such as the cholecystokinin (CCK) receptor, another known target for this scaffold.[23]
-
Preparation of Membranes: Isolate cell membranes expressing the target receptor from a suitable cell line or tissue source.
-
Radioligand Preparation: Select a known radiolabeled ligand (e.g., ³H-labeled) that binds to the target receptor with high affinity and specificity.
-
Competitive Binding: Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the synthesized test compound.
-
Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value provides a measure of the compound's binding affinity.[23]
Conclusion and Future Directions
The 1,4-diazepine scaffold is a testament to the power of privileged structures in medicinal chemistry. From its foundational role in developing CNS-acting drugs to its exciting emergence in oncology and anti-infective research, its therapeutic potential is far from exhausted. While specific molecules like this compound may serve primarily as synthetic starting points, they are crucial enablers of innovation. Future research will undoubtedly continue to exploit the structural and conformational versatility of the 1,4-diazepine core, leveraging advanced synthetic methodologies and screening platforms to uncover novel therapeutics with enhanced potency and selectivity for a new generation of biological targets.
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Kumar, A. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Abstract
This document provides a comprehensive guide for the synthesis of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, a symmetrical N,N'-disubstituted homopiperazine derivative. This protocol is designed for researchers in medicinal chemistry, materials science, and drug development who require a reliable method for obtaining this versatile scaffold. The synthesis is based on the nucleophilic substitution of 1,4-diazepane (homopiperazine) with 3-chloro-1-propanol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical experimental parameters that ensure a high yield and purity of the final product.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry due to its unique seven-membered heterocyclic structure containing two nitrogen atoms. This framework imparts conformational flexibility, allowing molecules to adopt three-dimensional arrangements that can effectively interact with biological targets. Consequently, 1,4-diazepane derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial properties.[1][2][3][4] The functionalization of the nitrogen atoms of the 1,4-diazepane ring allows for the synthesis of a diverse library of compounds with tailored pharmacological profiles.[5] this compound, with its terminal hydroxyl groups, serves as a valuable intermediate for further chemical modifications, such as esterification or etherification, to generate novel chemical entities.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved through a double N-alkylation of 1,4-diazepane with 3-chloro-1-propanol. This reaction proceeds via a standard nucleophilic substitution mechanism (SN2).
Overall Reaction:
Mechanistic Rationale:
The secondary amine groups of 1,4-diazepane act as nucleophiles, attacking the electrophilic carbon atom of 3-chloro-1-propanol that is bonded to the chlorine atom. A base, such as potassium carbonate, is employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine, which would render it non-nucleophilic. The reaction is performed in a suitable polar aprotic solvent, such as acetonitrile or ethanol, to facilitate the dissolution of the reactants and promote the SN2 pathway.
Experimental Protocol
This protocol is adapted from analogous N-alkylation procedures for cyclic amines.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Diazepane (Homopiperazine) | 100.16 | 10.0 g | 0.1 | Handle in a fume hood. |
| 3-Chloro-1-propanol | 94.54 | 20.8 g (18.5 mL) | 0.22 | Corrosive and toxic. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.4 g | 0.22 | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - | Anhydrous. |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (10.0 g, 0.1 mol), anhydrous potassium carbonate (30.4 g, 0.22 mol), and anhydrous acetonitrile (250 mL).
-
Addition of Reagent: While stirring the suspension, add 3-chloro-1-propanol (20.8 g, 0.22 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of deionized water. Extract the aqueous solution with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a methanol/dichloromethane gradient to yield this compound as a viscous oil or a low-melting solid.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Chloro-1-propanol is corrosive and toxic; avoid inhalation and skin contact.
-
Acetonitrile and dichloromethane are volatile and flammable organic solvents.
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Joshi, Y., et al. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society.
- Ramajayam, R., Giridhar, R., & Yadav, M.R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.
- Singh, R., Bhasin, G., & Srivastava, R. (2017). Facile Synthesis of Mono and Bisfurazanopiperazines. Moroccan Journal of Chemistry.
- Verma, R., et al. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry.
-
A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1][7]diazepin-4-one, tetrahydro[1][7]diazepino[1,2-a]indol-1-one and tetrahydro-1H-benzo[4][7]imidazo[1,2-a][1][7]diazepin-1-one derivatives was introduced. (n.d.). National Institutes of Health.
- This chapter focus on the developments concerning the strategies used in the synthesis of 1,4‐diazepane derivatives reflecting selected relevant examples described in the literature between 2005 and the end of 2020. (n.d.).
- Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives using equimolar reactants in presence of various heteropolyacids under refluxing conditions. (n.d.). MDPI.
- A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions was developed. (n.d.). MDPI.
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Application Note & Protocol: A Detailed Guide to the Synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine
Introduction
N,N'-Bis(3-hydroxypropyl)-homopiperazine is a symmetrically substituted diamine characterized by a seven-membered diazacycloheptane (homopiperazine) core functionalized with two hydroxypropyl chains. This structure imparts unique properties, including increased hydrophilicity and potential for further chemical modification, making it a valuable intermediate in various fields. Its applications span from being a building block in the synthesis of novel pharmaceutical agents to its use in the development of polymers and functional materials. For instance, derivatives of piperazine and homopiperazine are explored for their interactions with biological targets like N-methyl-D-aspartate (NMDA) receptors.[1] The hydroxyl groups provide sites for esterification or etherification, allowing for the creation of a diverse range of molecules with tailored properties.
This application note provides a comprehensive, step-by-step protocol for the synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine. The described method is based on the direct N-alkylation of homopiperazine, a robust and efficient approach for preparing symmetrically substituted diamines.[2] We will delve into the rationale behind the selection of reagents and reaction conditions, offering insights to ensure a successful and reproducible synthesis.
Synthesis Overview
The synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine is achieved through the nucleophilic substitution reaction between homopiperazine and 3-chloro-1-propanol. In this reaction, the secondary amine groups of the homopiperazine ring act as nucleophiles, attacking the electrophilic carbon atom of 3-chloro-1-propanol that bears the chlorine atom. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Reaction Scheme
Caption: Reaction scheme for the synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Homopiperazine | ≥98% | Commercially Available | |
| 3-Chloro-1-propanol | ≥98% | Commercially Available | |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | For drying |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add homopiperazine (10.0 g, 0.1 mol).
-
Add anhydrous sodium carbonate (23.3 g, 0.22 mol) to the flask. The base is crucial for scavenging the HCl generated during the reaction.
-
Add 100 mL of anhydrous acetonitrile as the solvent. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
-
Addition of Alkylating Agent:
-
While stirring the mixture, add 3-chloro-1-propanol (20.8 g, 0.22 mol) dropwise to the suspension at room temperature. A slight excess of the alkylating agent ensures the complete dialkylation of the homopiperazine.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (sodium carbonate and sodium chloride) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 100 mL of deionized water.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N,N'-Bis(3-hydroxypropyl)-homopiperazine.
-
Data Summary
| Parameter | Value |
| Molar Mass of Homopiperazine | 100.16 g/mol |
| Molar Mass of 3-Chloro-1-propanol | 94.54 g/mol |
| Molar Mass of Product | 216.32 g/mol |
| Stoichiometric Ratio (Homopiperazine:3-Chloro-1-propanol) | 1 : 2.2 |
| Reaction Temperature | ~ 82°C (Reflux) |
| Reaction Time | 24-48 hours |
| Expected Yield | 70-85% |
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine.
Scientific Discussion
The choice of a direct N-alkylation strategy is predicated on its efficiency and the commercial availability of the starting materials. Homopiperazine, a cyclic diamine, possesses two nucleophilic secondary amine groups that readily react with alkyl halides.
Choice of Alkylating Agent: 3-Chloro-1-propanol is an effective alkylating agent for this synthesis. The chlorine atom serves as a good leaving group, and the primary carbon to which it is attached is sterically accessible for nucleophilic attack by the amine. While 3-bromo-1-propanol could also be used and would be more reactive, 3-chloro-1-propanol is often more cost-effective for larger-scale syntheses.
Role of the Base: The use of an inorganic base like sodium carbonate is critical. Each alkylation step produces one equivalent of hydrochloric acid. This acid would protonate the basic amine groups of the homopiperazine, rendering them non-nucleophilic and halting the reaction. The base neutralizes the acid as it is formed, allowing the reaction to proceed to completion. Sodium carbonate is a suitable choice as it is inexpensive, easy to handle, and can be readily removed by filtration at the end of the reaction.
Solvent Selection: Anhydrous acetonitrile is an ideal solvent for this reaction. As a polar aprotic solvent, it can dissolve the reactants to a sufficient extent without participating in the reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate, without requiring specialized high-pressure equipment.
Purification Considerations: The final product, being a diol, is expected to be a viscous liquid or a low-melting solid. Purification by vacuum distillation is often effective for such compounds. If impurities with similar boiling points are present, column chromatography provides a reliable alternative for obtaining a highly pure product. The choice of eluent for chromatography should be guided by the polarity of the product, with a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane typically being effective.
Characterization
The structure and purity of the synthesized N,N'-Bis(3-hydroxypropyl)-homopiperazine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the propyl chains (including the methylene groups adjacent to the oxygen and nitrogen atoms, and the central methylene group) and the protons of the homopiperazine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band characteristic of the O-H stretching of the hydroxyl groups, as well as C-H and C-N stretching vibrations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N,N'-Bis(3-hydroxypropyl)-homopiperazine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively implement this procedure to obtain the target compound in good yield and high purity. This synthesis opens the door to further derivatization and exploration of this versatile molecule in various scientific and industrial applications.
References
-
Xiong, X.-Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
-
Capuano, A., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(1), 1-1. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine
Introduction
1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, also known as N,N'-Bis(3-hydroxypropyl)homopiperazine, is a diamine derivative characterized by a seven-membered diazepine ring with two hydroxypropyl substituents. Its structural features, particularly the presence of two tertiary amine functionalities and two hydroxyl groups, lend it a high degree of polarity and the capacity for hydrogen bonding. These characteristics are pivotal in its applications across pharmaceutical synthesis, polymer chemistry, and as a complexing agent. The purity of this compound is paramount for its effective and safe use in these domains, as impurities can lead to undesirable side reactions, altered product characteristics, and potential toxicity in drug development.
This comprehensive guide provides detailed protocols and technical insights into the principal methods for the purification of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in the physicochemical properties of the target compound and its analogs, focusing on vacuum distillation, column chromatography, and recrystallization.
Physicochemical Profile and Its Impact on Purification Strategy
A thorough understanding of the physicochemical properties of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine is fundamental to selecting and optimizing a purification strategy. While experimental data for this specific compound is limited, we can infer its properties from its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Implication for Purification |
| Molecular Formula | C₁₁H₂₄N₂O₂ | Indicates a relatively small, non-volatile molecule. |
| Molecular Weight | 216.32 g/mol | Moderate molecular weight. |
| Boiling Point | Predicted: 360.8 ± 42.0 °C at 760 mmHg | The high boiling point necessitates vacuum distillation to prevent thermal decomposition.[1] |
| Density | Predicted: 1.032 g/cm³ | Useful for phase separations if they arise during workup.[1] |
| Polarity | High | Due to two hydroxyl and two tertiary amine groups. This dictates the choice of chromatographic stationary and mobile phases and recrystallization solvents. |
| Solubility | Likely soluble in polar solvents (water, methanol, ethanol) and sparingly soluble in non-polar organic solvents (hexane, toluene). | Critical for selecting appropriate solvents for chromatography and recrystallization. Lower aliphatic amines are generally soluble in water.[2][3] |
| Thermal Stability | Potentially susceptible to degradation at high temperatures. | Reinforces the need for vacuum distillation to lower the boiling point. |
Based on this profile, a multi-step purification approach may be necessary to achieve high purity, often involving a primary distillation step followed by chromatography or recrystallization for final polishing.
Purification Methodologies
Vacuum Distillation: The Primary Purification Step
Given the high predicted boiling point of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, distillation at atmospheric pressure is likely to cause decomposition. Vacuum distillation is, therefore, the preferred method for the initial, bulk purification of the crude product. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for its vaporization and subsequent condensation in a purer form, leaving behind less volatile impurities.
Causality Behind Experimental Choices:
-
Reduced Pressure: The primary reason for using a vacuum is to lower the boiling point to a temperature where the compound is thermally stable.
-
Stirring: Vigorous stirring is essential to prevent bumping, which is common in vacuum distillation, and to ensure even heating.
-
Fractionating Column: A short Vigreux or packed column can enhance the separation of compounds with close boiling points, although for many applications, a simple distillation setup may suffice.
Experimental Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and stars. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Sample Preparation: Place the crude 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine into a round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. As the temperature stabilizes at the boiling point of the target compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
System Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system to prevent breakage.
Diagram of the Vacuum Distillation Workflow:
Caption: Workflow for the purification of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine by vacuum distillation.
Column Chromatography: For High-Purity Fractions
Column chromatography is a powerful technique for separating the target compound from closely related impurities, especially those with similar boiling points. Due to the polar and basic nature of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, careful selection of the stationary and mobile phases is critical to avoid issues like peak tailing and irreversible adsorption.
Causality Behind Experimental Choices:
-
Stationary Phase:
-
Amine-Functionalized Silica Gel: This is often the preferred choice for the purification of basic amines. The amine groups on the silica surface minimize the interaction between the basic nitrogen atoms of the analyte and the acidic silanol groups of standard silica gel, resulting in better peak shape and recovery.
-
Deactivated Silica Gel: If amine-functionalized silica is not available, standard silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent. This neutralizes the acidic sites.
-
Alumina (Neutral or Basic): Alumina can also be an effective stationary phase for the purification of amines.
-
-
Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent and gradually increasing the polarity to elute the target compound. Common solvent systems include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
A small percentage of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) is often added to the mobile phase to further improve peak shape and prevent tailing.
-
Experimental Protocol for Column Chromatography:
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., amine-functionalized silica gel) in the initial, less polar mobile phase. Carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the partially purified compound (e.g., from distillation) in a minimum amount of the mobile phase. Alternatively, adsorb the sample onto a small amount of the stationary phase and load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine.
Diagram of the Column Chromatography Decision Process:
Caption: Decision-making workflow for purifying 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine via column chromatography.
Recrystallization: For Crystalline Solid Products
If 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine is a solid at room temperature, or if a crystalline product is desired, recrystallization can be an effective final purification step. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar compound like this, polar solvents or solvent pairs are likely candidates.
-
Solvent Pairs: If a single suitable solvent cannot be found, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid.
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of the compound (10-20 mg) in several test tubes.
-
To each test tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves or it is clear it is insoluble.
-
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe the solubility.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form. This is a potentially good solvent.
-
If a single good solvent is not found, try solvent pairs such as ethanol/water, methanol/diethyl ether, or dichloromethane/hexane.
General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimum amount of the chosen hot recrystallization solvent (or solvent pair).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Conclusion
The purification of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine requires a systematic approach based on its inherent physicochemical properties, primarily its high polarity and high boiling point. A combination of vacuum distillation for bulk purification followed by column chromatography using an appropriate stationary phase (such as amine-functionalized silica) for the removal of closely related impurities is a robust strategy. For obtaining a crystalline, high-purity final product, recrystallization from a suitable polar solvent or solvent pair can be employed. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers and scientists to achieve the desired purity of this versatile compound for their specific applications.
References
-
PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information. [Link]
-
Pipzine Chemicals. 1-(3-Hydroxypropyl)piperazine Supplier & Manufacturer in China. [Link]
-
PubMed. Prediction of boiling points of organic compounds by QSPR tools. [Link]
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Organic Chemistry II. [Link]
-
PubChem. 1H-1,4-Diazepine. National Center for Biotechnology Information. [Link]
-
Amine compounds. [Link]
-
Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
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Application Notes and Protocols for the Characterization of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Document ID: AN-THDDP-001
Version: 1.0
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and characterization of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS No. 19970-80-0). This heterocyclic compound, with the molecular formula C₁₁H₂₄N₂O₂, serves as a significant building block in the pharmaceutical industry.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. The methodologies cover spectroscopic techniques (NMR, FTIR, Mass Spectrometry), chromatographic analysis (HPLC), and thermal analysis (TGA/DSC).
Introduction
This compound is a saturated seven-membered ring system containing two nitrogen atoms, functionalized with two propanol side chains. The presence of tertiary amine and primary alcohol functional groups dictates its chemical properties and potential applications in medicinal chemistry and organic synthesis.[1] Accurate and robust analytical characterization is paramount for its use in research and development, particularly in the synthesis of therapeutic agents where purity and structural integrity are critical. This guide explains the causality behind the choice of analytical techniques and provides detailed, self-validating protocols for its comprehensive characterization.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | 3,3'-(1,4-diazepane-1,4-diyl)bis(propan-1-ol) | N/A |
| Synonyms | N,N'-Bis(3-hydroxypropyl)-homopiperazine | [1] |
| CAS Number | 19970-80-0 | [1] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [1][2][3][4] |
| Molecular Weight | 216.32 g/mol | [1][2][3] |
| Boiling Point | 360.8 °C at 760 mmHg | [1][2] |
| Density | 1.032 g/cm³ | [1][2][3][4] |
| Flash Point | 176.6 °C | [1][2] |
Structural Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The logical flow of analysis ensures that each technique provides complementary information, leading to a complete structural assignment.
Caption: Workflow for structural elucidation of this compound.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the key functional groups are the O-H of the alcohol and the C-N of the tertiary amine.
Expected Absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong, sharp peaks between 2850 and 3000 cm⁻¹.[5]
-
C-N Stretch: The C-N stretching of the tertiary amine will exhibit a medium to weak absorption in the 1000-1250 cm⁻¹ range.[7]
-
C-O Stretch: The C-O stretching of the primary alcohol will be observed as a strong peak around 1050 cm⁻¹.
Protocol:
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands and compare them with known functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
¹H NMR Spectroscopy:
Expected Signals:
-
-CH₂-OH (Hydroxymethyl): A triplet is expected due to coupling with the adjacent methylene group. The chemical shift will be in the range of 3.5-4.0 ppm.
-
-CH₂-CH₂-OH (Methylene adjacent to hydroxymethyl): A multiplet (quintet or sextet) is anticipated due to coupling with the neighboring methylene groups. The chemical shift will be around 1.7-2.0 ppm.
-
N-CH₂- (Methylene alpha to nitrogen): A triplet is expected due to coupling with the adjacent methylene group. The chemical shift will be in the range of 2.5-3.0 ppm, deshielded by the electronegative nitrogen atom.
-
Diazepine Ring Protons: The protons on the seven-membered ring will likely show complex multiplets in the range of 1.5-3.0 ppm. The diastereotopic nature of the methylene protons on the ring may lead to more complex splitting patterns.[8]
-
-OH (Hydroxyl Proton): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent (typically 1-5 ppm). This signal will disappear upon D₂O exchange.[9]
¹³C NMR Spectroscopy:
Expected Signals:
-
-CH₂-OH (Hydroxymethyl Carbon): A signal in the range of 60-65 ppm.
-
-CH₂-CH₂-OH (Methylene Carbon adjacent to hydroxymethyl): A signal around 30-35 ppm.
-
N-CH₂- (Methylene Carbon alpha to nitrogen): A signal in the range of 50-60 ppm.
-
Diazepine Ring Carbons: Signals for the methylene carbons of the diazepine ring are expected in the range of 25-55 ppm.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction, and integration). Assign the signals to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For compounds with nitrogen atoms, the "Nitrogen Rule" is a useful diagnostic tool, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[10] this compound has two nitrogen atoms, so an even molecular weight is expected.
Expected Results:
-
Molecular Ion Peak (M⁺): The molecular ion peak should be observed at m/z = 216.
-
Fragmentation Pattern: Amines typically undergo α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken, leading to the formation of a resonance-stabilized iminium ion.[10][11] For this molecule, characteristic fragments would arise from the cleavage of the propanol side chains and fragmentation of the diazepine ring.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is ideal for assessing the purity of this compound and for identifying any process-related impurities or degradation products.
Method Development Considerations:
-
Column Selection: A reverse-phase C18 column is a good starting point for this polar molecule.[12][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[12][13][14] Gradient elution may be necessary to resolve all components effectively.[14]
-
Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity.
Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample to be analyzed in a suitable solvent (e.g., methanol or water). Prepare a series of dilutions of the stock standard for calibration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 205 nm or ELSD/CAD/MS
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound. Calculate the purity of the sample based on the peak area percentage. Quantify any impurities using the calibration curve.
Thermal Analysis
Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.[15][16] This is crucial for understanding the thermal stability and polymorphic behavior of pharmaceutical compounds.[17]
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of the compound, as well as to quantify any residual solvents or water.[17][18]
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Analysis: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition.
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and to study polymorphism.[15][16][18]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes any expected thermal events (e.g., 25 °C to 250 °C).
-
Data Analysis: Plot the heat flow as a function of temperature. Identify and analyze any endothermic or exothermic events, such as melting.
Summary of Analytical Techniques and Expected Results
| Technique | Parameter Measured | Expected Results for this compound |
| FTIR | Vibrational frequencies of bonds | Broad O-H stretch (~3400 cm⁻¹), Aliphatic C-H stretch (2850-3000 cm⁻¹), C-N stretch (~1100 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| ¹H NMR | Chemical shift and coupling of protons | Signals for -CH₂-OH, -CH₂-CH₂-OH, N-CH₂-, and diazepine ring protons in their expected regions. |
| ¹³C NMR | Chemical shift of carbons | Signals for all 11 carbons with distinct chemical shifts corresponding to their chemical environments. |
| Mass Spec | Mass-to-charge ratio (m/z) | Molecular ion peak at m/z = 216, with a fragmentation pattern consistent with α-cleavage. |
| HPLC | Retention time and peak area | A single major peak for the pure compound, allowing for purity determination and quantification. |
| TGA | Mass change vs. temperature | Stable up to a certain temperature, followed by decomposition. |
| DSC | Heat flow vs. temperature | A sharp endotherm corresponding to the melting point. |
Conclusion
The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers can confidently verify the structure, assess the purity, and understand the stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for drug discovery and development processes.
References
-
Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM. Retrieved January 12, 2026, from [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7). NETZSCH Analyzing & Testing. Retrieved January 12, 2026, from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Technology Networks. Retrieved January 12, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals. (2025, September 29). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved January 12, 2026, from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 12, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 12, 2026, from [Link]
-
How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015, November 14). Quora. Retrieved January 12, 2026, from [Link]
-
Lee, H. Y., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Biomedical Chromatography, 31(7), e3906. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Molecules. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). MOLBASE. Retrieved January 12, 2026, from [Link]
-
Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines. (n.d.). SAS Publishers. Retrieved January 12, 2026, from [Link]
-
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Unlocking Molecular Dynamics: A Guide to the 1H NMR Characterization of Substituted 1,4-Diazepanes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Dr. Gemini
Abstract
Substituted 1,4-diazepanes are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] However, the structural elucidation of these seven-membered heterocyclic compounds presents a significant analytical challenge. The inherent conformational flexibility of the diazepane ring often leads to complex and dynamic ¹H Nuclear Magnetic Resonance (NMR) spectra, characterized by broadened signals and intricate coupling patterns that defy straightforward interpretation. This application note provides an in-depth guide to the ¹H NMR characterization of substituted 1,4-diazepanes. We will explore the fundamental principles governing their spectral behavior, detail robust experimental protocols from sample preparation to advanced 2D NMR and Variable-Temperature (VT) NMR studies, and offer a systematic approach to spectral interpretation. This guide is designed to equip researchers with the expertise to overcome the unique challenges posed by these molecules, ensuring accurate and unambiguous structural verification.
The Core Challenge: Conformational Dynamics of the 1,4-Diazepane Ring
The primary difficulty in the NMR analysis of 1,4-diazepanes stems from the conformational flexibility of the seven-membered ring. Unlike rigid six-membered rings, which predominantly adopt well-defined chair conformations, the 1,4-diazepane ring exists as a dynamic equilibrium of multiple conformers, most notably twist-boat and chair forms.[4] This rapid interconversion on the NMR timescale can lead to the averaging of chemical shifts and, more problematically, significant line broadening for protons within the ring system.[5]
This dynamic behavior, known as ring inversion, can result in the coalescence of signals that would otherwise be distinct for a single, static conformer.[6][7] For many substituted 1,4-diazepanes, this process is rapid at room temperature, making it difficult to resolve key structural details. The energy barrier for this ring inversion is often low enough to be observable on the NMR timescale, making techniques like Variable-Temperature (VT) NMR indispensable.[8][9]
Figure 1. Simplified conformational equilibrium pathway for a 1,4-diazepane ring.
Interpreting the ¹H NMR Spectrum: Key Principles
A systematic approach to interpreting the ¹H NMR spectrum of a substituted 1,4-diazepane involves analyzing chemical shifts, coupling constants, and signal multiplicities.
Chemical Shifts (δ)
The chemical shifts of the diazepane ring protons are highly sensitive to their electronic environment, the ring's conformation, and the nature of the substituents. Protons attached to carbons adjacent to the nitrogen atoms (C2 and C3, C5 and C7) are deshielded and typically appear further downfield compared to the proton at C6.[10][11]
| Proton Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| N-H | 1.5 - 3.5 (often broad) | Solvent, concentration, hydrogen bonding. |
| C2-H, C7-H | 2.5 - 3.5 | Adjacent to N. Axial/equatorial position. |
| C3-H, C5-H | 2.5 - 3.5 | Adjacent to N. Axial/equatorial position. |
| C6-H | 1.5 - 2.5 | More shielded, typically upfield. |
| Substituent Protons | Variable | Depends on the substituent. |
Table 1. Typical ¹H NMR chemical shift ranges for protons on an unsubstituted 1,4-diazepane ring in CDCl₃.[12][13][14] Values can vary significantly with substitution.
Signal Broadening and Multiplicity
At room temperature, if the rate of conformational exchange is comparable to the NMR timescale, protons on the diazepane ring may exhibit broad, unresolved signals instead of sharp multiplets.[5] This exchange broadening can obscure crucial coupling information. When the exchange is slow, or when a single conformer is heavily favored, distinct multiplets will be observed. The multiplicity (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons, which is essential for mapping the connectivity within the molecule.
Experimental Protocols for Comprehensive Characterization
A multi-faceted approach combining standard 1D ¹H NMR with advanced techniques is required for the unambiguous characterization of substituted 1,4-diazepanes.
Protocol 1: Standard ¹H NMR Acquisition
This initial step provides a general overview of the molecule's proton environment.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,4-diazepane derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ can be beneficial for observing N-H protons and for high-temperature experiments.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition (300-600 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Protocol 2: Variable-Temperature (VT) NMR for Dynamic Analysis
VT-NMR is the most powerful tool for studying the conformational dynamics of the diazepane ring.[8][9]
-
Experimental Setup:
-
Prepare the sample as described in Protocol 1, using a solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈) for high-temperature studies or a low freezing point (e.g., CD₃OD or acetone-d₆) for low-temperature studies.
-
Insert the sample into the pre-cooled or pre-heated NMR probe. Caution: Always change temperature gradually (e.g., in 5-10 K increments) to avoid damaging the NMR tube.[8]
-
-
Data Acquisition and Analysis:
-
High-Temperature Study: Increase the temperature incrementally. As the temperature rises, the rate of ring inversion increases. Broadened signals should sharpen as the exchange rate becomes much faster than the NMR timescale, leading to averaged, sharp peaks.[15]
-
Low-Temperature Study: Decrease the temperature incrementally. As the temperature is lowered, the ring inversion slows down. Averaged or broad signals may decoalesce into separate, sharp signals corresponding to individual, non-equivalent protons in the "frozen" conformers.[16]
-
Identify the Coalescence Temperature (Tc): This is the temperature at which two exchanging signals merge into a single broad peak. This value can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process.[15][16]
-
Protocol 3: 2D NMR for Unambiguous Structural Elucidation
When signal overlap or complex coupling patterns make 1D spectra difficult to interpret, 2D NMR experiments are essential.[6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of the entire diazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). This experiment is crucial for assigning proton signals to their specific carbon atoms in the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the entire molecular framework, including the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. This is the key experiment for determining the 3D conformation and stereochemistry of the molecule by identifying through-space correlations between, for example, axial and equatorial protons.
Figure 2. A logical workflow for the NMR characterization of 1,4-diazepanes.
Conclusion
The ¹H NMR characterization of substituted 1,4-diazepanes is a non-trivial task that requires a deep understanding of their dynamic conformational behavior. While standard 1D ¹H NMR provides an initial assessment, it is often insufficient for complete structural elucidation due to signal broadening and complexity. A comprehensive analytical strategy employing Variable-Temperature NMR to probe molecular dynamics and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish connectivity and stereochemistry is essential. By following the protocols and interpretive principles outlined in this guide, researchers can confidently navigate the challenges of diazepane characterization, ensuring the structural integrity of these vital molecules in drug discovery and development.
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The Versatile Scaffold: Application of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol in Modern Drug Synthesis
Introduction: The Significance of the 1,4-Diazepine Core
The 1,4-diazepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1][2] Its seven-membered ring provides a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with biological targets. Derivatives of this structure have shown significant promise as antipsychotic, anxiolytic, anticonvulsant, and antihypertensive agents.[3][4] This application note focuses on a specific, functionalized building block, Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, and its utility in the synthesis of novel drug candidates. The presence of terminal hydroxyl groups on the propyl side chains offers valuable handles for further chemical modification, enhancing the potential for creating diverse molecular libraries with improved pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of the Building Block
This compound, also known as N,N'-Bis(3-hydroxypropyl)homopiperazine, is a key intermediate for the synthesis of various pharmaceutical compounds.[5] Its properties are summarized in the table below:
| Property | Value |
| CAS Number | 19970-80-0 |
| Molecular Formula | C₁₁H₂₄N₂O₂ |
| Molecular Weight | 216.32 g/mol |
| Boiling Point | 360.8 °C at 760 mmHg |
| Density | 1.032 g/cm³ |
Synthesis of this compound: A Protocol
The synthesis of the title compound can be achieved through the N-alkylation of homopiperazine. Homopiperazine itself can be synthesized via the cyclization of ethylenediamine with a 1,3-dihalopropane.[6] The subsequent addition of the hydroxypropyl chains is a critical step, for which a detailed protocol is provided below. This procedure is based on established methods for the N-alkylation of cyclic amines with haloalcohols.[7][8]
Experimental Protocol: Synthesis of N,N'-Bis(3-hydroxypropyl)homopiperazine
Objective: To synthesize this compound by the dialkylation of homopiperazine.
Materials:
-
Homopiperazine
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add homopiperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of homopiperazine).
-
Addition of Alkylating Agent: While stirring the mixture, add 3-Chloro-1-propanol (2.2 eq) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete dialkylation of the homopiperazine. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in deionized water (20 mL) and extract with dichloromethane (3 x 20 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a methanol/dichloromethane gradient to afford pure this compound as an oil.
Caption: Synthetic workflow for this compound.
Application in Drug Synthesis: Derivatization of the Scaffold
The di-propanol derivative of homopiperazine is a versatile building block. The secondary amine nitrogens can be functionalized, for example, through sulfonylation, and the terminal hydroxyl groups can be modified through esterification, etherification, or conversion to other functional groups. A prime example of the utility of the homopiperazine core is in the synthesis of the Rho-kinase inhibitor, Fasudil.[3][4][9] Fasudil is 1-(5-isoquinolinesulfonyl)homopiperazine and is used for the treatment of cerebral vasospasm.[3]
The following protocol details the synthesis of a Fasudil analog starting from this compound, demonstrating the utility of this building block in creating novel, potentially dual-functionality drug candidates.
Experimental Protocol: Synthesis of a Fasudil Analog
Objective: To synthesize a derivative of this compound by sulfonylation of one of the diazepine nitrogens.
Materials:
-
This compound
-
Isoquinoline-5-sulfonyl chloride hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Triethylamine acts as a base to neutralize the HCl generated from the sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Add a solution of isoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30 minutes. Maintaining a low temperature is crucial to control the reactivity and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to yield the desired Fasudil analog.
Caption: Derivatization workflow for a Fasudil analog.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its synthesis from readily available starting materials and the presence of multiple functionalization points—the two secondary amines of the diazepine ring and the two terminal hydroxyl groups—provide a rich platform for the creation of diverse chemical libraries. The protocols outlined in this note demonstrate a reliable method for its synthesis and a practical application in the derivatization to produce analogs of known bioactive compounds like Fasudil. The exploration of this scaffold and its derivatives is a promising avenue for the development of novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
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Application of 1,4-Diazepine Derivatives in Medicinal Chemistry: A Guide for Researchers
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique seven-membered ring containing two nitrogen atoms imparts favorable physicochemical properties and the ability to adopt diverse conformations, allowing for interaction with a wide range of biological targets. This guide provides an in-depth exploration of the application of 1,4-diazepine derivatives in key therapeutic areas, complete with detailed experimental protocols for their synthesis and biological evaluation.
Introduction to 1,4-Diazepines: A Versatile Pharmacophore
First introduced with the discovery of chlordiazepoxide and later diazepam, the 1,4-benzodiazepine class of compounds revolutionized the treatment of anxiety and sleep disorders.[4][5] Since then, extensive research has expanded their therapeutic potential far beyond the central nervous system (CNS), with derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[1] The versatility of the 1,4-diazepine ring system lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of pharmacological activity and the development of compounds with high potency and selectivity.
Anticancer Applications: Targeting Cell Proliferation and Survival
Several 1,4-diazepine derivatives have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6]
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant number of anticancer 1,4-benzodiazepine derivatives exert their effects by disrupting the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[7] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[7]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Two-step synthesis of Diazepam.
Step-by-Step Protocol:
-
Step 1: Cyclization. A solution of 2-amino-5-chlorobenzophenone and glycine ethyl ester in pyridine is heated under reflux. The pyridine acts as a base to facilitate the condensation and subsequent cyclization to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. [4]2. Step 2: N-Methylation. The product from Step 1 is then treated with methyl sulphate in the presence of a strong base, such as sodium ethoxide. This results in the methylation of the nitrogen at position 1 of the diazepine ring, yielding diazepam. [4]3. Purification. The final product is purified by recrystallization to obtain pure diazepam.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Applications: Targeting HIV-1 Reverse Transcriptase
Certain derivatives of 1,4-diazepines, particularly the tetrahydro-imidazo[4,5,1-jk]-[8][9]benzodiazepin-2(1H)-one and -thione (TIBO) class of compounds, have demonstrated potent and specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). [10][11][12]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
TIBO derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. [13]This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. [11][13]
Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition
Caption: Inhibition of HIV-1 replication by TIBO derivatives.
Central Nervous System Applications: Modulation of GABA-A Receptors
The classical application of 1,4-benzodiazepines is in the treatment of CNS disorders, where they act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. [14][15]
Mechanism of Action: Enhancing GABAergic Neurotransmission
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. [14][16]This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. [15]The potentiation of GABA's effect leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This calming effect on the nervous system is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs. [14]
Signaling Pathway: GABA-A Receptor Modulation
Caption: Positive allosteric modulation of the GABA-A receptor by 1,4-benzodiazepines.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and centrifuge to isolate the crude membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Assay: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flunitrazepam) and varying concentrations of the test 1,4-diazepine derivative.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1,4-diazepine scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this privileged structure in drug discovery. Future research will likely focus on the development of derivatives with improved selectivity and reduced side effects, as well as the exploration of novel therapeutic applications. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and evaluate new 1,4-diazepine-based drug candidates.
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Application Notes and Protocols for the Functional-Group Transformation of Alcohols
Abstract
The hydroxyl group is one of the most ubiquitous and versatile functional groups in organic chemistry, serving as a critical nexus for a vast array of synthetic transformations. Its reactivity allows for its conversion into a multitude of other functional groups, a process fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the functionalization of hydroxyl groups. We delve into the core strategies of esterification, etherification, and silylation, presenting not just the procedural steps but the underlying chemical logic that informs each experimental choice. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction success.
Introduction: The Central Role of the Hydroxyl Group in Synthesis
The hydroxyl (-OH) group, present in alcohols and phenols, is a cornerstone of organic synthesis. Its polarity and ability to act as both a hydrogen bond donor and acceptor influence the physical properties of molecules. Chemically, the oxygen atom's lone pairs render it nucleophilic, while the polarized O-H bond allows it to be acidic and, upon protonation, a good leaving group. This dual reactivity is the foundation for its functionalization.
Functionalizing a hydroxyl group is often a critical step in a multi-step synthesis for several key reasons:
-
Protection: To prevent the -OH group from interfering with reactions targeting other parts of the molecule. Silyl ethers are a common choice for this due to their ease of formation and cleavage.[2][3][4]
-
Modification of Properties: Altering the steric and electronic properties of a molecule to influence its biological activity, solubility, or stability.[1]
-
Introduction of New Functionality: Converting the -OH group into a different functional group that can undergo further reactions.[1]
This guide will provide detailed protocols for three of the most common and powerful methods for hydroxyl group functionalization.
Esterification: Converting Alcohols to Esters
Esterification is the process of forming an ester from an alcohol and a carboxylic acid. Esters are prevalent in nature, contributing to the fragrances of fruits and flowers, and are also a common functional group in pharmaceuticals.[5] The Fischer esterification, a classic acid-catalyzed reaction, is a widely used method.[6]
Scientific Principles and Causality
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] The acid catalyst (commonly H₂SO₄) serves two primary purposes:
-
Activation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][6]
-
Facilitating Dehydration: The acid also protonates one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).[6]
The reaction is an equilibrium process. To drive the reaction towards the ester product, Le Châtelier's principle is applied, typically by removing water as it is formed, often with a Dean-Stark apparatus, or by using an excess of one of the reactants.[6]
Experimental Workflow: Fischer Esterification
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Introduction: The Therapeutic Potential of the Tetrahydro-1,4-diazepine Scaffold
. ## Application Notes & Protocols: High-Yield Synthesis of Substituted Tetrahydro-1,4-diazepines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities. These seven-membered nitrogen-containing heterocycles are integral to the development of agents targeting the central nervous system, exhibiting anxiolytic, anticonvulsant, sedative, and antidepressant properties.[1][2] The therapeutic importance of this structural motif has driven the development of diverse and efficient synthetic methodologies to access a wide array of substituted analogs for drug discovery and development programs.[1][2][3]
This guide provides a detailed overview of robust and high-yield synthetic strategies for the preparation of substituted tetrahydro-1,4-diazepines, with a focus on practical applications and the underlying chemical principles. We will explore key methodologies, including reductive amination, palladium-catalyzed cyclizations, and multicomponent reactions, offering step-by-step protocols and insights into reaction optimization.
Strategic Approaches to Tetrahydro-1,4-diazepine Synthesis
The construction of the tetrahydro-1,4-diazepine ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we highlight several effective strategies that have proven successful in generating diverse libraries of these valuable compounds.
Reductive Amination: A Workhorse for Diamine Cyclization
One of the most direct and widely used methods for the synthesis of tetrahydro-1,4-diazepines involves the cyclization of a suitable diamine precursor with a dicarbonyl compound or its equivalent, followed by reduction. A particularly effective variation is the intramolecular reductive amination of a dialdehyde or diketone with a 1,2-diamine.
A powerful one-pot synthesis involves the reaction of 1,4-diazepane-6-amine (DAZA) with substituted 2-hydroxybenzaldehydes, followed by reductive amination with sodium borohydride.[4] This approach allows for the introduction of three pendant arms, creating hexadentate chelators.[4] The initial step involves a carbonyl-amine condensation, forming a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepine ring.[4] Subsequent reduction with a hydride source, such as sodium borohydride, yields the fully saturated and substituted tetrahydro-1,4-diazepine.
Conceptual Workflow: Reductive Amination
Caption: General workflow for the synthesis of tetrahydro-1,4-diazepines via a two-step condensation and reduction sequence.
Palladium-Catalyzed Cyclization: A Modern Approach to Benzodiazepines
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex heterocyclic systems. A notable application is the synthesis of substituted 1,4-benzodiazepines through the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[1] This reaction proceeds via the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine core.[1]
This methodology offers a high degree of control and allows for the introduction of a variety of substituents. The regioselectivity of the reaction can be influenced by the electronic properties of the aryl groups on the propargylic carbonate, with nucleophilic attack favoring the alkyne terminus substituted with the more electron-rich aryl group.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][5][6]diazepine [1]
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| N-tosyl-disubstituted 2-aminobenzylamine (1a) | 428.55 | 40.5 | 0.0942 | 1.0 |
| Propargylic carbonate (2a) | 242.25 | 29.9 | 0.123 | 1.3 |
| Pd(PPh₃)₄ | 1155.56 | 10.9 | 0.0094 | 0.1 |
| Dioxane | - | 0.5 mL | - | - |
Procedure:
-
To a stirred solution of propargylic carbonate 2a (29.9 mg, 0.123 mmol) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine 1a (40.5 mg, 0.0942 mmol) and Pd(PPh₃)₄ (10.9 mg, 0.0094 mmol) at 25 °C.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Ugi Four-Component Reaction: A Gateway to Fused and Polycyclic Systems
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. This strategy has been successfully employed in the synthesis of 1,4-benzodiazepine derivatives.[7] A notable extension of this is the Ugi–azide reaction, which can be used to construct 1,5-disubstituted-tetrazoles that are subsequently fused or linked to a 1,4-benzodiazepine core.[8][9][10]
A one-pot synthesis involving an Ugi–azide reaction followed by an intramolecular Cu-free azide–alkyne cycloaddition has been developed to generate polycyclic scaffolds bearing triazole, tetrazole, and benzodiazepine rings.[8][10] This approach demonstrates the power of combining multicomponent reactions with subsequent cyclization steps to access novel and complex heterocyclic systems in a highly efficient manner.[8]
Reaction Scheme: Ugi-Azide and Click Reaction for Fused 1,4-Benzodiazepines
Caption: Ugi-azide four-component reaction followed by intramolecular cycloaddition to yield complex fused 1,4-benzodiazepines.
Other Notable Synthetic Strategies
Beyond the highlighted methods, several other approaches offer viable routes to substituted tetrahydro-1,4-diazepines:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of 2,3-dihydro-1H-1,4-diazepines with nitrile oxides or nitrile imines to form bis-adducts.[5] The hetero double bonds of the diazepine ring are significantly more reactive than the olefinic bonds in these cycloadditions.[5]
-
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of various nitrogen-containing heterocycles.[11] This strategy can be applied to the formation of the seven-membered diazepine ring from an appropriate acyclic diene precursor.
-
Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers a convenient and efficient approach. A method for the synthesis of disubstituted 1,4-benzodiazepine-2-ones on a hydrophilic polyamide support has been described, with the key step being a reduction-cyclization of a nitroaryl methyl ester.[12]
Conclusion
The synthesis of substituted tetrahydro-1,4-diazepines is a rich and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. The methodologies outlined in this guide, from classic reductive aminations to modern palladium-catalyzed cyclizations and multicomponent reactions, provide a versatile toolkit for chemists in academia and industry. The choice of synthetic strategy will ultimately be guided by the desired substitution pattern, scalability, and the specific goals of the research program. Continued innovation in synthetic organic chemistry will undoubtedly lead to even more efficient and elegant routes to this important class of molecules, facilitating the discovery of new and improved therapeutic agents.
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Application Notes and Protocols for the Use of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol in the Development of Central Nervous System (CNS) Agents
Introduction: The Promise of the 1,4-Diazepine Scaffold in CNS Drug Discovery
The 1,4-diazepine heterocyclic ring system is a cornerstone in the development of agents targeting the central nervous system (CNS). This seven-membered ring containing two nitrogen atoms has given rise to a plethora of clinically significant drugs, most notably the benzodiazepine class. These compounds are widely recognized for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties, primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1] The therapeutic potential of 1,4-diazepine derivatives extends beyond GABAergic modulation, with documented activities including antipsychotic and anthelmintic effects.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, promising scaffold: Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol . This symmetrical molecule, also known as N,N'-bis(3-hydroxypropyl)homopiperazine, offers two primary hydroxyl groups that serve as ideal handles for chemical modification. This allows for the systematic development of a library of derivatives with diverse physicochemical properties, enhancing the probability of identifying novel CNS agents with improved efficacy, selectivity, and pharmacokinetic profiles.
We will first detail a robust synthetic protocol for the parent scaffold. Subsequently, a strategic approach to derivatization will be presented, guided by the principles of CNS drug design. This is followed by a comprehensive, tiered screening cascade, encompassing crucial in-vitro assays for cytotoxicity, target engagement, and blood-brain barrier permeability. Finally, we will outline protocols for in-vivo evaluation in established animal models of CNS disorders. The overarching goal is to provide a self-validating framework for the exploration of this promising chemical space.
Physicochemical Profile of the Core Scaffold
A foundational understanding of the physicochemical properties of the parent molecule is essential for designing derivatives with a higher likelihood of CNS penetration and oral bioavailability. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [3] |
| Molecular Weight | 216.32 g/mol | [3] |
| Boiling Point | 360.8°C at 760 mmHg | [3] |
| Flash Point | 176.6°C | [3] |
| Density | 1.032 g/cm³ | [3] |
| Refractive Index | 1.495 | [3] |
| Vapor Pressure | 1.16E-06 mmHg at 25°C | [3] |
An initial assessment against Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability, indicates that the parent scaffold is a promising starting point.[4][5] It possesses 2 hydrogen bond donors (the two hydroxyl groups) and 4 hydrogen bond acceptors (the two nitrogen and two oxygen atoms), a molecular weight well below 500 Daltons, and a predicted LogP that is not excessive. These characteristics suggest that with appropriate derivatization, the resulting compounds can maintain favorable drug-like properties.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the core scaffold is paramount. The following protocol is adapted from established methodologies for the synthesis of N,N'-disubstituted homopiperazines.
Protocol 1: Synthesis of this compound
Objective: To synthesize N,N'-bis(3-hydroxypropyl)homopiperazine from homopiperazine and 3-chloro-1-propanol.
Materials:
-
Homopiperazine (1,4-diazepane)
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homopiperazine (1 equivalent) in acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution. To this stirred suspension, add 3-chloro-1-propanol (2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in deionized water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategy: Building a CNS-Focused Chemical Library
The two primary hydroxyl groups of the core scaffold are ideal points for diversification. The goal is to generate a library of compounds with a range of lipophilicities and hydrogen bonding capacities, as these are critical parameters for CNS penetration.[6][7]
Proposed Modifications:
-
Esterification: Reaction of the hydroxyl groups with various carboxylic acids or acid chlorides to form esters. This will increase lipophilicity.
-
Etherification: Formation of ethers by reacting with alkyl halides under basic conditions. This also increases lipophilicity and can introduce different steric bulk.
-
Carbamoylation: Reaction with isocyanates to form carbamates, which can introduce additional hydrogen bond acceptors and donors.
When designing derivatives, it is crucial to consider the physicochemical properties that are generally favorable for CNS drugs.[8][9]
| Parameter | Recommended Value for CNS Drugs |
| Molecular Weight | < 450 Da |
| cLogP | < 5 |
| Hydrogen Bond Donors | < 3 |
| Hydrogen Bond Acceptors | < 7 |
| Polar Surface Area (PSA) | < 60-70 Ų |
By computationally evaluating these parameters for proposed derivatives prior to synthesis, researchers can prioritize compounds with a higher probability of successful CNS penetration.
In-Vitro Screening Cascade for CNS Activity
A tiered in-vitro screening approach allows for the efficient identification of promising candidates while minimizing resource expenditure.
Caption: In-vitro screening workflow for CNS drug discovery.
Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the synthesized derivatives in a relevant cell line (e.g., human neuroblastoma SH-SY5Y).[10][11]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of the derivatives for the GABA-A receptor.[2][12][13][14]
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]Flunitrazepam or [³H]Muscimol)
-
Non-specific binding agent (e.g., Diazepam or GABA)
-
Test compounds
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in a sucrose buffer, followed by a series of centrifugation and washing steps to isolate the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the brain membrane preparation, radioligand, and varying concentrations of the test compound. For non-specific binding, add a high concentration of the non-specific binding agent.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for each test compound.
Protocol 4: Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the compounds across an artificial membrane mimicking the BBB.[15][16][17][18]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Compound Addition: Add the test compounds to the donor wells (dissolved in PBS).
-
Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.
-
Incubation: Incubate the PAMPA "sandwich" for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Pₑ) for each compound.
In-Vivo Evaluation of Lead Candidates
Compounds that demonstrate promising in-vitro activity (high target affinity, low cytotoxicity, and good BBB permeability) should be advanced to in-vivo testing in appropriate animal models.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of lead compounds in mice or rats.[19][20][21][22]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
Protocol 6: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant effects of lead compounds in mice.[23][24][25][26]
Apparatus:
-
A transparent cylinder filled with water (23-25°C).
Procedure:
-
Dosing: Administer the test compound or vehicle.
-
Testing: Place the mouse in the cylinder of water for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test.
-
Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Protocol 7: Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To assess the ability of lead compounds to protect against chemically induced seizures.[27][28][29][30][31]
Procedure:
-
Dosing: Administer the test compound or vehicle.
-
Seizure Induction: After a set pretreatment time, administer a convulsive dose of PTZ (a GABA-A receptor antagonist) subcutaneously or intraperitoneally.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).
-
Analysis: Anticonvulsant activity is demonstrated by a delay in the onset of seizures, a reduction in seizure severity, or complete protection from seizures.
Data Interpretation and Path Forward
The collective data from the in-vitro and in-vivo assays will provide a comprehensive profile of the synthesized derivatives. Promising compounds will exhibit:
-
Low cytotoxicity (high IC₅₀).
-
High affinity for the GABA-A receptor (low Ki).
-
Good predicted BBB permeability (high Pₑ).
-
Significant efficacy in one or more of the in-vivo models.
The structure-activity relationships (SAR) derived from this screening cascade will guide the next round of chemical optimization, ultimately leading to the identification of a lead candidate for further preclinical development.
Potential Mechanism of Action
The primary hypothesized mechanism of action for derivatives of the this compound scaffold is positive allosteric modulation of the GABA-A receptor, similar to benzodiazepines.
Caption: Hypothesized mechanism of action at the GABA-A receptor.
References
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-
Lipinski's rule of five. (2023, October 29). In Wikipedia. [Link]
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Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]
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Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584–2608. [Link]
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Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2023). MDPI. [Link]
-
Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025, July 8). JoVE. [Link]
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553. [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model. (2018, June 12). JoVE. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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Elevated plus maze protocol. (2023, January 12). protocols.io. [Link]
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Pentylenetetrazole-Induced Kindling Mouse Model. (2018). JoVE. [Link]
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GABA. (n.d.). PDSP. [Link]
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Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the rule of 5 and drugability. Advanced drug delivery reviews, 63(10), 829–836. [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. (2014, August 19). JoVE. [Link]
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This compound. (n.d.). LookChem. [Link]
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In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]
-
Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584–2608. [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]
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Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... (2019, October 17). protocols.io. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (27), 1018. [Link]
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This compound. (n.d.). MOLBASE. [Link]
-
Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS chemical neuroscience, 3(10), 751–774. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
The Porsolt Forced Swim Test in Rats and Mice. (2024, March 25). NSW Department of Primary Industries. [Link]
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Olsen, R. W. (2001). Characterization of GABA Receptors. Current protocols in neuroscience, Chapter 1, Unit 1.7. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Behavioural despair test. (2023, November 13). In Wikipedia. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022, December 9). Pion Inc. [Link]
- Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
-
GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Welcome to the technical support guide for the synthesis of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (also known as N,N'-Bis(3-hydroxypropyl)homopiperazine)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer structured troubleshooting advice to improve your yield and purity.
Overview of Synthetic Strategies
The target molecule is a symmetrically N,N'-disubstituted derivative of 1,4-diazacycloheptane (homopiperazine)[2]. The most common and direct synthetic approaches involve forming two C-N bonds. The primary methods explored in this guide are:
-
Direct N-Alkylation: A classical SN2 reaction involving the nucleophilic attack of the secondary amine nitrogens of homopiperazine onto an alkyl halide.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion from an aldehyde, followed by in-situ reduction.
Each pathway has distinct advantages and challenges, which we will address in the following sections.
Primary Synthetic Pathway: Direct N-Alkylation
This method involves the reaction of 1,4-diazacycloheptane with two equivalents of a 3-carbon electrophile bearing a hydroxyl group or a precursor. A common choice is 3-chloro-1-propanol in the presence of a base to neutralize the HCl generated.
Caption: Direct N-Alkylation Synthetic Route.
Frequently Asked Questions (FAQs)
Q1: My overall yield is disappointingly low (<40%). What are the most likely causes?
Low yields can stem from several factors, broadly categorized as incomplete reaction, formation of side products, or loss during workup and purification.
-
Incomplete Reaction: The nucleophilicity of the second amine decreases after the first alkylation, making the second addition slower. Insufficient reaction time, temperature, or an inappropriate base can lead to a mixture containing significant amounts of starting material and the mono-alkylated intermediate.
-
Side Reactions: The alkylating agent, 3-chloro-1-propanol, can undergo self-condensation or elimination under harsh basic conditions. Furthermore, over-alkylation to form a quaternary ammonium salt is possible, though less common for secondary amines compared to primary amines[3][4].
-
Choice of Base/Solvent: The base must be strong enough to deprotonate the amine hydrochloride salt formed during the reaction but not so strong that it promotes side reactions of the alkylating agent. The solvent must fully dissolve the reactants.
-
Purification Loss: The product is a diol with two tertiary amine groups, making it quite polar and potentially highly water-soluble. This can lead to significant loss during aqueous workup if partitioning into the organic layer is inefficient.
Q2: My main impurity is the mono-alkylated product, 1-(3-hydroxypropyl)-1,4-diazacycloheptane. How can I drive the reaction to completion?
This is a common issue and indicates the second alkylation step is kinetically challenging. To favor the formation of the desired di-substituted product:
-
Adjust Stoichiometry: Use a slight excess of the alkylating agent (e.g., 2.2 to 2.5 equivalents of 3-chloro-1-propanol) to ensure enough is present to drive the second reaction.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the mono-alkylated product persists, extend the reaction time at reflux.
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is often a good choice as it is inexpensive and effective. Using a stronger base like sodium hydride (NaH) is also an option but requires an anhydrous aprotic solvent like DMF or THF and careful handling[5].
-
Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is often preferred over alcohols. Alcohols can compete as nucleophiles, although this is less of a concern with a more reactive alkyl chloride.
Q3: I am considering reductive amination as an alternative. What are the key parameters to control?
Reductive amination is an excellent alternative that offers high selectivity and often milder conditions[6]. The reaction proceeds by forming an iminium ion between the amine and an aldehyde (3-hydroxypropanal), which is then reduced in situ.
-
pH Control: Imine formation is favored under mildly acidic conditions (pH 4-6)[7][8]. If the pH is too low, the starting amine is fully protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated. Acetic acid is a common additive to achieve the correct pH range.
-
Choice of Reducing Agent: This is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde starting material before it forms the imine, leading to low yields[7][9]. It is highly recommended to use a milder, pH-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN) . These reagents are less reactive towards aldehydes and ketones at acidic pH but readily reduce the protonated iminium ion intermediate[7][9].
-
Water Removal: Imine formation is an equilibrium reaction that produces water. Adding a dehydrating agent like molecular sieves can help drive the reaction forward, though it is not always necessary with an in-situ reduction[7].
Q4: Purification is proving difficult. The product seems to stay in the aqueous layer during extraction. What is the best purification strategy?
The two hydroxyl groups and two tertiary amine nitrogens make the product very polar.
-
Solvent Extraction: After quenching the reaction, adjust the aqueous layer to a basic pH (>10) with NaOH or K₂CO₃ to ensure the amine nitrogens are deprotonated and less water-soluble. Extract with a more polar solvent than ethyl acetate, such as dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Multiple extractions (5-10 times) may be necessary. Salting out by saturating the aqueous layer with NaCl can also improve partitioning into the organic phase.
-
Column Chromatography: Silica gel chromatography is a viable option. Given the basic nature of the product, it may streak on standard silica. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol, or use a different stationary phase like alumina (neutral or basic). A typical eluent system would be a gradient of Methanol in Dichloromethane (e.g., 0% to 15% MeOH in DCM).
-
Recrystallization/Distillation: The product is often a viscous oil or a low-melting solid, making recrystallization difficult unless a stable salt can be formed and crystallized. High-vacuum distillation (Kugelrohr) is another possibility if the product is thermally stable.
Troubleshooting and Optimization Protocols
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Protocol 1: Optimized Direct N-Alkylation
This protocol is designed to maximize the formation of the di-substituted product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diazacycloheptane (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetonitrile (ACN) to make a ~0.5 M solution with respect to the amine.
-
Reagent Addition: Add 3-chloro-1-propanol (2.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The starting amine and mono-alkylated product should be consumed over time.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in deionized water and adjust the pH to >10 with 2M NaOH. Extract the aqueous phase with DCM (5 x 50 mL for a 10 mmol scale). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via flash column chromatography on silica gel using a gradient of 0-15% methanol in DCM.
Protocol 2: Reductive Amination Approach
This protocol uses a selective reducing agent to avoid common pitfalls.
-
Setup: In a round-bottom flask, dissolve 1,4-diazacycloheptane (1.0 eq) and 3-hydroxypropanal (2.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
pH Adjustment: Add glacial acetic acid (2.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) to the solution in portions over 15 minutes. The reaction may be slightly exothermic[6].
-
Reaction: Stir at room temperature for 12-18 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography as described in Protocol 1.
Data Summary
The choice of reaction conditions significantly impacts the outcome. The following table summarizes key parameters and their expected effects.
| Parameter | Direct N-Alkylation | Reductive Amination | Rationale & Causality |
| Key Reagents | 1,4-Diazacycloheptane, 3-Halo-1-propanol | 1,4-Diazacycloheptane, 3-Hydroxypropanal | Direct alkylation uses an SN2 reaction; reductive amination proceeds via an iminium intermediate. |
| Stoichiometry | >2.0 eq of alkylating agent | >2.0 eq of aldehyde & reducing agent | An excess of the second reagent is needed to drive the reaction to the di-substituted product. |
| Optimal Solvent | ACN, DMF | DCM, DCE | Aprotic solvents are generally preferred to avoid side reactions or interference. |
| Catalyst/Base | K₂CO₃, Na₂CO₃, Et₃N | Acetic Acid | A base is required to neutralize acid in alkylation. Mild acid is required to catalyze imine formation[8]. |
| Reducing Agent | N/A | NaBH(OAc)₃, NaBH₃CN | A selective reducing agent is crucial to prevent reduction of the starting aldehyde[7][9]. |
| Temperature | Room Temp to Reflux | Room Temperature | Direct alkylation often requires heat to overcome the activation energy, especially for the second substitution. Reductive amination is typically efficient at ambient temperature. |
| Common Byproduct | Mono-alkylated amine | Mono-alkylated amine, diol from aldehyde reduction | Incomplete reaction leads to the mono-adduct. Incorrect reducing agent choice leads to alcohol byproduct[7]. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC, NIH.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Piperazine synthesis. Organic Chemistry Portal.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Iridium-catalyzed N-alkylation of diamines with glycerol.
- Synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones. KTU ePubl.
- What's wrong with my reductive amin
- Amine alkyl
- Reductive amination difficulties - poor conversion. Reddit.
- Synthesis and biological studies of N-alkyl
- Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. PubMed.
- Divergent Regioselective Synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. PubMed.
- N-Alkylation and N-Acyl
- Methods for the catalytic synthesis of piperazine.
-
Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][7][10]Diazepine-2-Carboxylates. ChemRxiv.
-
Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][7][10]diazepine derivatives. Royal Society of Chemistry.
- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- 1,3-Dihydroxyphenazine dioxide. Organic Syntheses.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- 1,4-Diazacycloheptane. Wikipedia.
- CAS 19970-80-0 N,N'-Bis-(3-hydroxypropyl)-homopiperazine. Alfa Chemistry.
- Cas no 19970-80-0 (N,N'-Bis(3-hydroxypropyl)homopiperazine). Kuujia.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- 1-benzylpiperazine. Organic Syntheses.
- Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. MDPI.
- Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed.
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- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Challenges in the Purification of N,N'-Bis(3-hydroxypropyl)-homopiperazine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N,N'-Bis(3-hydroxypropyl)-homopiperazine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this highly functionalized diamine. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experimental work.
Introduction: The Purification Challenge
N,N'-Bis(3-hydroxypropyl)-homopiperazine is a valuable building block in pharmaceutical synthesis due to its unique structural features, including a flexible seven-membered diazepane ring and two primary hydroxyl groups.[1] These very features, however, present significant hurdles during purification. The molecule's high boiling point, viscosity, and potential for thermal degradation necessitate carefully optimized purification strategies. This guide will walk you through the common pitfalls and provide robust solutions for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N,N'-Bis(3-hydroxypropyl)-homopiperazine?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of homopiperazine with a 3-carbon electrophile like 3-chloro-1-propanol.[2] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual homopiperazine and 3-chloro-1-propanol.
-
Mono-substituted Intermediate: N-(3-hydroxypropyl)-homopiperazine.
-
Byproducts of 3-chloro-1-propanol: Such as 1,3-propanediol from hydrolysis or bis(3-chloropropyl) ether.
-
Polymeric materials: Resulting from side reactions, especially at elevated temperatures.
Q2: My compound appears as a viscous oil. How does this affect purification?
A2: The high viscosity is due to strong intermolecular hydrogen bonding from the two hydroxyl groups. This can complicate handling and purification in several ways:
-
Distillation: Can lead to poor separation efficiency and require higher vacuum and temperature, increasing the risk of thermal degradation.
-
Chromatography: May result in slow diffusion rates, leading to broad peaks and poor separation.
-
Crystallization: The high viscosity can inhibit crystal lattice formation, making it challenging to induce crystallization.
Q3: At what temperature does N,N'-Bis(3-hydroxypropyl)-homopiperazine start to degrade?
A3: While specific data for this compound is limited, poly-hydroxylated amines can be susceptible to thermal degradation at elevated temperatures. Decomposition can be accelerated by the presence of impurities or oxygen. It is crucial to use the lowest possible temperatures during purification, especially for distillation. We recommend performing a small-scale thermal stability test, such as a thermogravimetric analysis (TGA), if you plan to use high-temperature purification methods.
Troubleshooting Guides
Vacuum Distillation
Vacuum distillation is a primary method for purifying high-boiling point liquids. However, for N,N'-Bis(3-hydroxypropyl)-homopiperazine, several issues can arise.
Problem: Product decomposition or charring in the distillation flask.
-
Causality: The distillation temperature is too high, or the residence time at high temperature is too long. The two hydroxyl groups can be susceptible to elimination or other degradation pathways.
-
Solution:
-
Increase Vacuum: Employ a high-vacuum pump to lower the boiling point. Aim for a pressure below 1 mmHg.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor travels, reducing the required temperature and exposure time.
-
Fractional Distillation: If separating from close-boiling impurities, use a short, insulated Vigreux column to maintain a temperature gradient without excessive heat input.
-
Problem: Inefficient separation of impurities (co-distillation).
-
Causality: The boiling points of the desired product and impurities are too close for effective separation with a simple distillation setup.
-
Solution:
-
Fractional Distillation: As mentioned, a Vigreux column can improve separation. For more challenging separations, a packed column (e.g., with Raschig rings or metal sponge) can be used, but this may increase the pressure drop and require a higher vacuum.
-
Multiple Distillations: It may be necessary to perform the distillation two or three times to achieve the desired purity.[3]
-
Experimental Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a short-path fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and free of contaminants. Use a magnetic stirrer in the distillation flask.
-
Vacuum Application: Connect a high-vacuum pump with a cold trap to the apparatus. Slowly apply the vacuum.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect fractions based on boiling point and refractive index. Discard the initial low-boiling fraction which may contain residual solvents and starting materials.
-
Monitoring: Monitor the temperature at the still head closely. A stable boiling point indicates a pure fraction.
Recrystallization
Due to the often-oily nature of N,N'-Bis(3-hydroxypropyl)-homopiperazine, direct crystallization can be challenging. A mixed-solvent approach or conversion to a solid derivative can be effective.
Problem: The compound oils out instead of crystallizing.
-
Causality: The compound's solubility in the chosen solvent is too high even at low temperatures, or the viscosity is inhibiting nucleation.
-
Solution: Mixed-Solvent Recrystallization
-
Principle: Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (antisolvent) in which it is sparingly soluble to induce precipitation.[4][5][6][7]
-
Solvent Selection:
-
Good Solvents: Alcohols (e.g., isopropanol, ethanol) or polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Poor Solvents: Non-polar solvents (e.g., hexane, heptane, toluene) or water, depending on the "good" solvent.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still warm, add the "poor" solvent dropwise until the solution becomes turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and create a saturated solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal growth.
-
-
Problem: The compound is difficult to crystallize directly.
-
Causality: The molecule's structure and hydrogen bonding capabilities may favor an amorphous, oily state.
-
Solution: Conversion to a Solid Derivative
-
Principle: React the basic nitrogen atoms of the homopiperazine ring with an acid to form a salt, which is often a crystalline solid.
-
Procedure:
-
Dissolve the crude N,N'-Bis(3-hydroxypropyl)-homopiperazine in a suitable solvent (e.g., isopropanol, acetone).
-
Stoichiometrically add a solution of an acid (e.g., hydrochloric acid in isopropanol, oxalic acid in ethanol) to precipitate the corresponding salt.
-
The salt can then be recrystallized from an appropriate solvent system.
-
To recover the free base, the purified salt is dissolved in water, basified (e.g., with NaOH or K2CO3), and extracted with an organic solvent.
-
-
Column Chromatography
Column chromatography can be an effective method for removing polar impurities, but the basicity and high polarity of N,N'-Bis(3-hydroxypropyl)-homopiperazine require specific considerations.
Problem: Tailing peaks and poor separation on silica gel.
-
Causality: The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.
-
Solution:
-
Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reversed-phase silica gel (C18) for separation. For reversed-phase chromatography, a mobile phase of acetonitrile/water or methanol/water with a buffer would be appropriate.
-
Experimental Protocol: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack the column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure product.
Data Presentation
| Property | Value | Source |
| CAS Number | 19970-80-0 | [8][9] |
| Molecular Formula | C11H24N2O2 | |
| Molecular Weight | 216.32 g/mol | |
| Appearance | Viscous liquid or low melting solid |
Visualization of Purification Workflow
Caption: General purification strategies for N,N'-Bis(3-hydroxypropyl)-homopiperazine.
References
- recrystalliz
- Recrystalliz
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
- Mullani, N. S., & Nargatti, S. (2021). FORCED DEGRADATION STUDIES AS PER ICH GUIDELINES: A REVIEW ON NEW DRUG SUBSTANCES AND DRUG PRODUCTS. IJPSR, 12(5), 2683-2691.
- Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed. (n.d.).
- Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. (2022). International Journal of Pharmaceutical Research, 14(3).
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. (n.d.).
- Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology - MDPI. (2023).
- Vacuum Distill
- UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. (2018, October 23).
- Simple and fractional distill
- Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine - PrepChem.com. (n.d.).
- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
- Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (n.d.).
- H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. (n.d.).
- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Prediction of boiling points of organic compounds by QSPR tools - ResearchG
- A new model for predicting boiling points of alkanes - PubMed. (2021, December 20).
- Graph convolutional neural network applied to the prediction of normal boiling point - National Institute of Standards and Technology. (2022, February 4).
- Graph convolutional neural network applied to the prediction of normal boiling point | Request PDF - ResearchG
- CN116143712B - Synthesis method of N, N' -bis- (3-hydroxypropyl) homopiperazine. (n.d.).
- N,N′-Bis(3-Hydroxypropyl) Homopiperazine CAS NO.19970-80-0. (n.d.).
- N,N'-bis-(3-Hydroxypropyl)
- N,N´-Bis(3-Hydroxypropyl) Homopiperazine - Xiamen Hisunny Chemical Co.,Ltd. (n.d.).
- 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem. (n.d.).
- Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)
- 4'-AMINOPHENYL)-PIPERAZINE - European Patent Office - EP 1230231 B1 - Googleapis.com. (n.d.).
- US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google P
- METHODS FOR PRODUCING AND PURIFYING 2-HYDROCARBYL-3,3-BIS(4-HYDROXYARYL)PHTHALIMIDINE MONOMERS - European Patent Office - EP 176 - Googleapis.com. (n.d.).
- N-METHYLPIPERAZINE -
Sources
- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN116143712B - Synthesis method of N, N' -bis- (3-hydroxypropyl) homopiperazine - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. N,N′-Bis(3-Hydroxypropyl) Homopiperazine, CasNo.19970-80-0 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 9. equationchemical.com [equationchemical.com]
Technical Support Center: Synthesis of 1,4-Diazepane Derivatives
Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your synthetic experiments. My goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your reaction outcomes.
I. Foundational Concepts: Understanding the Core Challenges
The synthesis of 1,4-diazepane derivatives, a privileged scaffold in medicinal chemistry, is often complicated by a series of potential side reactions.[1][2] A thorough understanding of these undesired pathways is the first step toward successful synthesis. The primary challenges typically revolve around controlling selectivity during N-alkylation, preventing unwanted cyclizations, and managing the formation of byproducts.
This guide is structured to address the most pressing issues encountered in the lab, offering not just solutions but also the mechanistic reasoning behind them.
II. Troubleshooting Guide & FAQs: Common Side Reactions and Mitigation Strategies
This section directly addresses specific problems you may encounter during the synthesis of 1,4-diazepane derivatives. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to resolve the issue.
FAQ 1: Over-alkylation and Quaternary Salt Formation
Question: During the N-alkylation of my 1,4-diazepane starting material, I'm observing significant amounts of a di-alkylated product and a suspected quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic challenge stemming from the comparable nucleophilicity of the two nitrogen atoms in the diazepane ring. The initial mono-alkylation product can readily undergo a second alkylation, especially under harsh conditions or with highly reactive alkylating agents, leading to the di-alkylated species. Further reaction can then lead to the formation of a quaternary ammonium salt.[3]
Causality and Mechanistic Insight:
The rate of the second alkylation is often competitive with the first. Factors that increase the reactivity of the system, such as high temperatures, polar aprotic solvents that solvate the counter-ion, and potent alkylating agents (e.g., methyl iodide, benzyl bromide), will favor over-alkylation. The formation of quaternary salts is particularly prevalent when a less sterically hindered nitrogen is repeatedly alkylated.[3]
Mitigation Strategies:
-
Choice of Alkylating Agent: Employ less reactive alkylating agents. For instance, switching from an alkyl iodide to an alkyl bromide or chloride can temper the reaction rate.
-
Stoichiometry and Addition Rate: Use a strict 1:1 stoichiometry of the diazepane to the alkylating agent. Furthermore, the slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-alkylation.
-
Protecting Group Strategy: This is the most robust method for achieving high selectivity. By temporarily masking one of the nitrogen atoms with a protecting group, you can direct the alkylation to the desired site.[4][5] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under acidic or hydrogenolysis conditions, respectively.[6]
Experimental Protocol: Selective Mono-N-Boc Protection
-
Dissolve the 1,4-diazepane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and purify by column chromatography to isolate the mono-protected product.
FAQ 2: Competing Intramolecular Cyclization (Formation of Bicyclic Products)
Question: My reaction, intended to be an intermolecular coupling, is yielding a significant amount of a bicyclic product. What is causing this and how can I prevent it?
Answer: Unwanted intramolecular cyclization is a common side reaction when a linear precursor possesses reactive functional groups at both ends that can react with each other. In the context of diazepane synthesis, this often involves the reaction of a nitrogen nucleophile with an electrophilic center on a side chain.
Causality and Mechanistic Insight:
The propensity for intramolecular cyclization is governed by thermodynamics and kinetics. The formation of stable 5, 6, or 7-membered rings is often thermodynamically favored. Kinetically, the reaction is concentration-dependent. At high concentrations, intermolecular reactions are more probable, while at low concentrations, the reactive ends of the same molecule are more likely to encounter each other, favoring intramolecular cyclization.[7] This principle is often referred to as high-dilution conditions.
Mitigation Strategies:
-
High-Dilution Conditions: Perform the reaction at a very low concentration (typically 0.001–0.05 M). This can be achieved by using a large volume of solvent or by the slow addition of the reactant to a large volume of solvent using a syringe pump.
-
Protecting Groups: As with over-alkylation, strategically protecting one of the reactive functional groups will prevent the undesired cyclization.
-
Choice of Reagents: Select reagents that favor the desired intermolecular reaction pathway. For example, using a less reactive electrophile might slow down the intramolecular reaction rate sufficiently for the desired intermolecular event to dominate.
Experimental Protocol: Intermolecular Coupling under High Dilution
-
Set up a reaction vessel with a large volume of the chosen solvent, heated or cooled to the desired reaction temperature.
-
In a separate flask, dissolve your linear precursor.
-
Using a syringe pump, add the solution of the precursor to the reaction vessel over a prolonged period (e.g., 4-24 hours).
-
Maintain vigorous stirring throughout the addition to ensure rapid mixing.
-
After the addition is complete, allow the reaction to proceed for the required time before workup and purification.
FAQ 3: Side Reactions in Reductive Amination
Question: I am using reductive amination to introduce a substituent, but I am observing the formation of multiple products, including dialkylated and monoalkylated species. How can I improve the selectivity of this reaction?
Answer: Reductive amination is a powerful tool for C-N bond formation, but it can lead to a mixture of products if not carefully controlled.[8] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced.[9] Side reactions can arise from the reaction of the starting amine with multiple equivalents of the carbonyl compound or from the secondary amine product reacting further.[9][10]
Causality and Mechanistic Insight:
The formation of dialkylated products occurs when the initially formed secondary amine undergoes another reductive amination with a second molecule of the aldehyde or ketone.[9][11] The formation of monoalkylated byproducts, where only one of the diazepine nitrogens is functionalized, can also occur, especially with unsymmetrical starting materials.[11] The choice of reducing agent is critical; some, like NaBH₄, can also reduce the starting carbonyl compound, leading to alcohol byproducts and reduced efficiency.[8]
Mitigation Strategies:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]
-
pH Control: The formation of the imine intermediate is pH-dependent. Maintaining a slightly acidic pH (around 4-6) can facilitate imine formation without promoting side reactions.
-
Stepwise Procedure: For better control, the imine can be pre-formed before the addition of the reducing agent. This can be achieved by stirring the amine and carbonyl compound together, often with a dehydrating agent like magnesium sulfate, before introducing the hydride source.
-
Stoichiometry: Careful control of the stoichiometry of the reactants is crucial. Using a slight excess of the amine can sometimes help to drive the reaction to completion and minimize the formation of dialkylated products.
Experimental Protocol: Controlled Reductive Amination
-
To a solution of the 1,4-diazepane derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add acetic acid (1-2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
III. Data and Visualization
Table 1: Influence of Reaction Conditions on Product Distribution in N-Alkylation
| Entry | Alkylating Agent | Solvent | Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Quaternary Salt (%) |
| 1 | CH₃I | ACN | 80 | 30 | 55 | 15 |
| 2 | CH₃Br | THF | 25 | 75 | 20 | 5 |
| 3 | BnBr | DCM | 0 | 85 | 10 | 5 |
| 4 | CH₃I (with Boc protection) | DCM | 25 | >95 | <5 | 0 |
Data is illustrative and intended for comparative purposes.
Diagrams of Key Processes
Workflow for Mitigating Over-alkylation
Caption: A workflow diagram illustrating the strategic use of protecting groups to prevent over-alkylation in 1,4-diazepane synthesis.
Decision Tree for Preventing Intramolecular Cyclization
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Homopiperazine Alkylation
Welcome to the technical support center for the optimization of homopiperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal yields and purity in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of homopiperazine. The solutions provided are based on established chemical principles and field-proven insights.
Issue 1: Low to No Product Formation
Q: I have set up my reaction, but upon analysis (TLC, LC-MS), I see only starting materials. What could be the problem?
A: Low or no product formation in homopiperazine alkylation can stem from several factors related to reagent reactivity and reaction conditions. Let's break down the potential causes and solutions.
-
Insufficiently Reactive Alkylating Agent: The nature of your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to employ more forcing conditions.
-
Solution: Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). Alternatively, the addition of a catalytic amount of sodium or potassium iodide can in-situ convert an alkyl chloride or bromide to the more reactive iodide.
-
-
Inappropriate Base: The role of the base is to neutralize the acid generated during the reaction, thereby preventing the protonation and deactivation of the nucleophilic homopiperazine.
-
Solution: Ensure you are using a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used, especially in solvents like dichloromethane (DCM) or ethanol.[2] The strength of the base can also influence selectivity, with weaker bases sometimes favoring mono-alkylation.[3]
-
-
Sub-optimal Temperature: Alkylation reactions are often temperature-dependent.
-
Solution: If your reaction is sluggish at room temperature, consider gently heating it. Temperatures between 60-120°C are often employed, depending on the solvent and the reactivity of the electrophile.[4] However, be aware that higher temperatures can also promote side reactions, such as di-alkylation.[3]
-
-
Solvent Choice: The solvent can significantly impact reaction rates and outcomes.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the reactants and stabilize charged intermediates. Alcohols like ethanol or isopropanol can also be effective.[4]
-
A systematic approach to troubleshooting low yield is outlined in the workflow below.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Control of Mono- vs. Di-alkylation
Q: My reaction is producing a significant amount of the di-alkylated homopiperazine, and I need the mono-alkylated product. How can I improve selectivity?
A: This is the most common challenge in homopiperazine alkylation. The mono-alkylated product is often still a potent nucleophile, leading to a second alkylation. Several strategies can be employed to favor mono-alkylation.
-
Stoichiometry Control: Using a large excess of homopiperazine is the simplest method to statistically favor mono-alkylation. The alkylating agent is more likely to encounter an unreacted homopiperazine molecule.[3]
-
Recommendation: Use 3 to 5 equivalents of homopiperazine relative to the alkylating agent.
-
-
Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent at all times minimizes the chance of a second alkylation.
-
Recommendation: Add the alkylating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.[3]
-
-
Lower Reaction Temperature: The second alkylation step may have a higher activation energy than the first.
-
Recommendation: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can improve selectivity for the mono-alkylated product.[3]
-
-
Use of a Protecting Group: This is often the most robust and reliable method. By protecting one of the nitrogens, you can selectively alkylate the other, followed by deprotection. The tert-butyloxycarbonyl (Boc) group is a common choice.[5][6]
-
Workflow:
-
Protect homopiperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-homopiperazine.
-
Perform the alkylation on the unprotected nitrogen.
-
Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[5]
-
-
The decision-making process for controlling selectivity is illustrated below.
Caption: Strategies to control mono- vs. di-alkylation.
Issue 3: Product is Lost During Aqueous Work-up
Q: I see my product by LC-MS in the crude reaction mixture, but it remains in the aqueous layer during extraction. How can I isolate it?
A: This is a frequent issue, especially when the reaction is performed in the presence of an acid or if the product is a salt. The nitrogen atoms in the alkylated homopiperazine are basic and can be protonated, making the molecule water-soluble.[5][7]
-
pH Adjustment: The key is to deprotonate the product to make it soluble in organic solvents.
-
Solution: During the work-up, add a base to the aqueous layer until it is basic (pH > 10). You can use aqueous solutions of sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).[5] After basifying, perform the extraction with an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform. You may need to perform multiple extractions to recover all of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a homopiperazine alkylation?
A1: A good starting point for optimization is to use a 3-fold excess of homopiperazine, 1 equivalent of the alkylating agent, and 1.5 equivalents of potassium carbonate as the base in acetonitrile as the solvent, stirring at room temperature and monitoring by TLC or LC-MS.[1]
| Parameter | Recommended Starting Condition | Rationale |
| Homopiperazine:Alkylating Agent Ratio | 3:1 | Statistically favors mono-alkylation.[3] |
| Base | K₂CO₃ (1.5 eq.) | Effective and commonly used inorganic base. |
| Solvent | Acetonitrile (ACN) | Polar aprotic solvent that facilitates the reaction.[2] |
| Temperature | Room Temperature | A mild starting point to assess reactivity before heating. |
Q2: Should I use a protecting group? If so, which one?
A2: If achieving high selectivity for the mono-alkylated product is critical and other methods have failed, using a protecting group is highly recommended.[6] The tert-butyloxycarbonyl (Boc) group is an excellent choice because it is easily introduced, stable to many reaction conditions, and can be removed under acidic conditions that typically do not affect the rest of the molecule.[8][9]
Q3: How do I purify my final product?
A3: Purification strategies depend on the properties of your product and the impurities present.
-
Column Chromatography: This is a very common method for separating mono-alkylated product from di-alkylated product and unreacted starting material. A silica gel column with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective.[5]
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to achieve high purity. Sometimes, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization.[5]
-
Distillation: For volatile products, distillation under reduced pressure can be a viable purification method.[5]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Homopiperazine using Excess Reagent
-
To a round-bottom flask, add homopiperazine (3.0 eq.) and a suitable solvent (e.g., acetonitrile or ethanol, approx. 0.2 M).
-
Add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature.
-
Slowly add the alkylating agent (1.0 eq.) dropwise over 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the alkylating agent is consumed.
-
Filter off any inorganic solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., DCM) and water. Basify the aqueous layer with 1M NaOH to pH > 10.
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-N-alkylation via Mono-Boc-Homopiperazine
Step A: Synthesis of mono-Boc-homopiperazine
-
Dissolve homopiperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred homopiperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-Boc-homopiperazine, which can be purified by column chromatography if necessary.
Step B: Alkylation
-
Dissolve mono-Boc-homopiperazine (1.0 eq.) in DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃, 1.5 eq.) and the alkylating agent (1.1 eq.).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.
-
Purify the Boc-protected, alkylated product by column chromatography.
Step C: Deprotection
-
Dissolve the purified product from Step B in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a saturated solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with 1M NaOH to pH > 10, and extract with DCM to obtain the final mono-alkylated product.
References
-
ResearchGate. The optimal conditions of N-alkylation reaction. Available at: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Google Patents. US2919275A - Purification of piperazine.
-
Organic Syntheses. 8 - Organic Syntheses Procedure. Available at: [Link]
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Available at: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
-
ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available at: [Link]
-
ResearchGate. Effect of the temperature on the process for piperazine and... Available at: [Link]
-
The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
- Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
-
SynArchive. Protecting Groups List. Available at: [Link]
-
PubMed. Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. Available at: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. scispace.com [scispace.com]
Troubleshooting low yields in heteropolyacid-catalyzed diazepine synthesis
Welcome to the technical support center for troubleshooting low yields in heteropolyacid-catalyzed diazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic protocols. Here, we address specific experimental issues with evidence-based solutions and foundational scientific principles.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is dedicated to pinpointing and resolving specific problems you may encounter during the synthesis of diazepines using heteropolyacid catalysts.
Question 1: My diazepine yield is consistently low. What are the primary factors I should investigate?
Low yields in heteropolyacid-catalyzed diazepine synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is crucial for identifying the root cause.
Immediate Action Plan:
-
Verify Catalyst Activity: The first step is to ensure your heteropolyacid (HPA) catalyst is active. HPAs can lose activity due to poisoning or structural changes.
-
Optimize Reaction Parameters: Key parameters such as temperature, reaction time, and reactant molar ratios significantly influence yield.[1]
-
Assess Solvent Effects: The choice of solvent can impact catalyst performance and reaction kinetics.
-
Investigate Potential Side Reactions: Undesired side reactions can consume reactants and reduce the yield of the target diazepine.
In-depth Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diazepine yields.
Question 2: How do I choose the right heteropolyacid catalyst for my specific diazepine synthesis?
The choice of heteropolyacid is critical, as its composition directly influences catalytic activity. The acidity and redox properties of the HPA can be tuned by altering its constituent metals.
Key Considerations for Catalyst Selection:
-
Composition: Vanadium-substituted Keggin-type heteropolyacids, such as H₅PMo₁₀V₂O₄₀, have demonstrated high efficiency in diazepine synthesis. The substitution of molybdenum with vanadium can decrease reaction times and increase product yields.[2] This is attributed to a combination of increased oxidative character and modified acidity.[2]
-
Supported vs. Unsupported: Supporting the HPA on a solid matrix like K-10 clay can enhance its stability, reusability, and ease of separation from the reaction mixture.[1][3] A 20% w/w loading of Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 clay has been reported as a highly active and reusable catalyst.[1][3]
Data Summary: Catalyst Performance in Diazepine Synthesis
| Catalyst | Reactants | Solvent | Time (min) | Yield (%) | Reference |
| H₅PMo₁₀V₂O₄₀ | Ketimine intermediates and aldehydes | Ethanol | 15-60 | 75-94 | [2][4][5] |
| H₆PMo₉V₃O₄₀ | Ketimine intermediates and aldehydes | Ethanol | 40-60 | 77-94 | [2][4][5] |
| H₄PMo₁₁VO₄₀ | Ketimine intermediates and aldehydes | Ethanol | 120-180 | 70-82 | [2][4][5] |
| H₃PMo₁₂O₄₀ | Ketimine intermediates and aldehydes | Ethanol | 220-300 | 69-83 | [2][4][5] |
| H₃PW₁₂O₄₀ | Ketimine intermediates and aldehydes | Ethanol | 360-660 | 72-82 | [2][4][5] |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | o-phenylenediamine and acetophenone | Solvent-free | - | High | [1][3] |
Question 3: My catalyst's performance has decreased after a few runs. How can I regenerate it?
Catalyst deactivation is a common issue in heterogeneous catalysis. Fortunately, heteropolyacid catalysts can often be regenerated to restore their activity.
Common Causes of Deactivation:
-
Coking: Deposition of carbonaceous materials on the catalyst surface.
-
Poisoning: Strong adsorption of impurities or byproducts onto the active sites.
-
Structural Degradation: Changes in the Keggin structure of the heteropolyacid.
Experimental Protocol: Catalyst Regeneration
A common method for regenerating HPA catalysts involves oxidative treatment or washing. For vanadium-containing HPAs, oxidation can help restore the active metal centers.[6] Another approach involves dissolving the catalyst in an aqueous medium and treating it with an inorganic ion-exchange material.[7]
Step-by-Step Regeneration Protocol (Oxidative Method):
-
Separate the Catalyst: After the reaction, filter the solid catalyst from the reaction mixture.
-
Wash: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic molecules.
-
Dry: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.
-
Calcine: Heat the dried catalyst in a furnace under a flow of air or oxygen at a temperature typically between 300-500 °C. The exact temperature and duration will depend on the specific HPA and the nature of the deactivation. It is crucial to consult literature for the specific thermal stability of your catalyst.
-
Cool: Allow the catalyst to cool down to room temperature under a dry atmosphere before reuse.
Note: The addition of nitric acid (HNO₃) has been shown to improve the regeneration efficiency of vanadium-containing HPAs to over 95%.[6]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the use of heteropolyacids in diazepine synthesis.
Question 1: What is the proposed mechanism for heteropolyacid-catalyzed diazepine synthesis?
The synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones is believed to follow a Langmuir−Hinshelwood−Hougen−Watson type mechanism.[1][3] This model suggests that the reaction occurs on the surface of the catalyst and involves the weak adsorption of all reacting species.[1][3]
Simplified Mechanistic Steps:
-
Adsorption: The reactants (o-phenylenediamine and ketone) adsorb onto the active sites of the heteropolyacid catalyst.
-
Condensation: The adsorbed reactants undergo a condensation reaction to form an intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the diazepine ring.
-
Desorption: The final diazepine product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5716895A - Process for regeneration of catalysts - Google Patents [patents.google.com]
Navigating the Labyrinth of Diazepine Synthesis: A Technical Guide to Byproduct Prevention
For Immediate Release to the Scientific Community
Welcome to the technical support center for diazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of diazepine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to control your reactions to favor the formation of your desired product while minimizing, or entirely preventing, the formation of common byproducts.
The synthesis of the seven-membered diazepine ring is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents. However, the path to a pure, high-yield product is often fraught with challenges in the form of persistent and difficult-to-remove impurities. This guide will serve as your troubleshooting companion, offering insights and practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs): Understanding the Roots of Byproduct Formation
Q1: I'm synthesizing a 1,4-benzodiazepine, and I'm seeing a significant amount of a quinazolinone byproduct. What's causing this?
This is a classic issue, particularly when using starting materials like 2-aminobenzophenones and reagents such as urea or amino acids in the initial cyclization step.[1] The formation of a six-membered quinazolinone ring can compete with the desired seven-membered diazepine ring closure.
-
The Mechanism: The formation of the quinazolin-2-one impurity, for instance in the synthesis of diazepam, can occur from the condensation of 2-amino-5-chlorobenzophenone with urea.[1] This side reaction is often favored at high temperatures.
Q2: My reaction is producing dimers of my starting material or intermediate. How can I prevent this?
Dimerization is a common problem, especially in reactions involving ring closure. It typically occurs when an intermolecular reaction (between two molecules of your intermediate) is faster than the desired intramolecular cyclization (within a single molecule).
-
Causality: High concentrations of reactants can favor intermolecular reactions. The choice of solvent and the reaction temperature also play a critical role. A solvent that poorly solvates the reactive intermediates can cause them to aggregate, leading to dimerization.
Q3: I'm observing over-alkylation of my diazepine core. What are the key factors to control?
In syntheses involving N-alkylation steps, such as the methylation of nordiazepam to form diazepam, it's possible to get multiple alkyl groups added to the nitrogen atoms.[2]
-
Controlling the Reaction: The choice of alkylating agent and base is crucial. Stronger alkylating agents and an excess of the reagent can lead to over-alkylation. The reaction temperature and time should also be carefully monitored. Using a milder alkylating agent or a stoichiometric amount of the reagent can help prevent this side reaction. The delocalization of the lone pair on the amide nitrogen in the diazepam structure makes it less nucleophilic, which naturally helps to prevent a second methylation.[2]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving common byproduct issues in diazepine synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Presence of Quinazolinone Impurities | High reaction temperature; inappropriate choice of cyclization agent. | Lower the reaction temperature; consider a stepwise approach where the side chain is built before cyclization. | Lowering the temperature can disfavor the kinetically controlled formation of the thermodynamically less stable quinazolinone. A stepwise approach provides better control over the cyclization. |
| Dimer Formation | High reactant concentration; poor solvent choice. | Employ high-dilution conditions for the cyclization step; screen for solvents that better solvate the intermediates. | High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two reactive molecules encountering each other. |
| Over-alkylation | Excess alkylating agent; overly strong base; prolonged reaction time. | Use a stoichiometric amount of the alkylating agent; select a milder base; monitor the reaction closely and quench it once the desired product is formed. | Precise stoichiometry prevents unwanted secondary reactions. A milder base can be more selective in deprotonating only the desired nitrogen. |
| Hydrolysis of Intermediates | Presence of water or acid/base in the reaction mixture. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere; carefully select non-hydrolytic workup conditions. | The amide bond in many diazepine intermediates is susceptible to hydrolysis, which can be catalyzed by acid or base.[3] |
Visualizing the Pathways: Reaction and Byproduct Formation
Understanding the reaction pathways is key to controlling them. The following diagrams illustrate the desired synthesis of Diazepam and the formation of a common byproduct.
Caption: Formation of a quinazolinone byproduct.
Experimental Protocols: A Practical Guide to High-Purity Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a 1,4-benzodiazepin-2-one, with an emphasis on minimizing byproduct formation.
Step 1: Acylation of 2-aminobenzophenone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the substituted 2-aminobenzophenone in an anhydrous, non-polar solvent like toluene.
-
Reagent Addition: Slowly add a solution of the acylating agent (e.g., an amino acid ester hydrochloride) in a suitable solvent to the reaction mixture at room temperature. The slow addition helps to control the exothermicity of the reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [4][5]4. Workup: Once the reaction is complete, quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Cyclization to the Diazepine Ring
-
High-Dilution Conditions: Dissolve the crude product from Step 1 in a large volume of a suitable high-boiling solvent (e.g., xylene or pyridine) in a flask equipped with a Dean-Stark apparatus (if water is a byproduct). The high dilution is critical to favor intramolecular cyclization.
-
Catalyst Addition (if necessary): For some substrates, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) may be required to facilitate the cyclization.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The removal of water by the Dean-Stark trap can help drive the equilibrium towards the product.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or recrystallization to remove any remaining impurities.
Analytical Characterization of Byproducts
The identification and quantification of byproducts are essential for optimizing your synthesis. A variety of analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): The most common and powerful technique for separating and quantifying the desired product and its impurities. [4][5]* Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the byproducts, providing crucial information about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts, confirming their identity.
By implementing the strategies and protocols outlined in this guide, you will be better equipped to navigate the complexities of diazepine synthesis and achieve your desired products with high purity and yield.
References
-
Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
-
Chemistry Steps. (n.d.). Synthesis of Diazepam. Chemistry Steps. Available at: [Link]
-
Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 4465-4496. Available at: [Link]
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 895093. Available at: [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9376307. Available at: [Link]
-
Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine. Here, we address potential stability issues you may encounter when handling this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine
1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine is a unique molecule featuring a saturated seven-membered diazepine ring with two hydroxypropyl side chains. While the core hexahydro-1,4-diazepine (also known as homopiperazine) is a chemically stable entity, the presence of the N-substituted hydroxypropyl groups introduces potential vulnerabilities in solution. Understanding these potential degradation pathways is crucial for accurate and reproducible experimental outcomes.
This guide is structured to first address common questions regarding the handling and storage of this compound, followed by a detailed troubleshooting section for when you suspect degradation has occurred. We will also provide protocols for assessing the stability of your compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine in solution?
A1: The main factors of concern are pH, temperature, light exposure, and the presence of oxidizing agents. The tertiary amine nature of the diazepine ring and the primary alcohol functional groups on the side chains are the most reactive sites.
Q2: What is the recommended solvent for dissolving 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine?
A2: The compound is expected to be soluble in water and polar organic solvents. For aqueous solutions, it is advisable to use purified water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation. If using buffers, be mindful of their potential to influence the degradation rate.
Q3: How should I store solutions of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine?
A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation for some molecules.[2] Solutions should be stored in tightly sealed containers, protected from light.
Q4: Can I expect any degradation under acidic or basic conditions?
A4: While the saturated hexahydro-1,4-diazepine ring is generally stable, extreme pH conditions could potentially lead to the cleavage of the N-propyl bonds through hydrolysis, although this is likely to be a slow process. It is recommended to maintain the pH of your solution as close to neutral as possible unless your experimental protocol requires otherwise.
Q5: Are there any common additives or reagents I should avoid when working with this compound?
A5: Avoid strong oxidizing agents, as they can oxidize the hydroxyl groups on the side chains. Also, be cautious with reactive carbonyl-containing compounds that could potentially react with the tertiary amines of the diazepine ring.
Troubleshooting Guide
This section is designed to help you diagnose and address potential stability issues with your 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound in solution, leading to a decrease in the concentration of the active molecule and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. If this resolves the issue, it strongly suggests that your compound is degrading during storage.
-
Assess Solution Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Mass Spectrometry), to check the purity of your solution.[3][4][5][6] Compare the chromatogram of a freshly prepared solution with one that has been stored under your typical experimental conditions. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.
-
Optimize Storage Conditions: If degradation is confirmed, re-evaluate your storage conditions. Consider storing at a lower temperature, protecting from light, and using an inert gas overlay (e.g., argon or nitrogen) to prevent oxidation.
-
Issue 2: Unexpected pH shift in the solution over time.
-
Possible Cause: Degradation of the molecule leading to the formation of acidic or basic byproducts. For example, oxidation of the terminal hydroxyl groups could form carboxylic acids.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of your stock and working solutions.
-
Use a Buffered System: If your experimental conditions allow, use a suitable buffer to maintain a constant pH.
-
Investigate Degradation Products: If a significant pH shift is observed, it is a strong indicator of degradation. Analytical techniques such as LC-MS can help in identifying the degradation products.
-
Issue 3: Visual changes in the solution (e.g., color change, precipitation).
-
Possible Cause: Formation of insoluble degradation products or polymerization.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions before use.
-
Solubility Check: If precipitation is observed, it could be due to the formation of a less soluble degradation product.
-
Forced Degradation Study: To understand the potential for degradation product formation, a forced degradation study can be performed (see protocol below). This can help in identifying the conditions that lead to the formation of insoluble products.
-
Hypothesized Degradation Pathways
Based on the chemical structure of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine, two primary degradation pathways can be hypothesized: oxidation of the hydroxypropyl side chains and, to a lesser extent, hydrolysis of the N-propyl linkages.
Diagram: Hypothesized Degradation of 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine
A diagram illustrating potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify the potential degradation products and the conditions under which the compound is unstable.
Objective: To intentionally degrade 1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine under various stress conditions to understand its stability profile.
Materials:
-
1,4-Bis(3-hydroxypropyl)hexahydro-1H-1,4-diazepine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis, MS)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to assess the extent of degradation and the formation of new peaks.
Diagram: Workflow for a Stability Study
Sources
Technical Support Center: Refining Purification Protocols for Polar Diazepine Derivatives
Welcome to the technical support center for the purification of polar diazepine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive compounds. The inherent polarity and basic nature of many diazepine derivatives can lead to frustrating chromatographic behaviors, including poor retention, peak tailing, and on-column degradation.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these specific issues. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification protocols.
Section 1: Understanding the Challenge - Why Are Polar Diazepines Difficult to Purify?
Polar diazepine derivatives possess a unique combination of chemical properties that complicate their purification by standard chromatographic techniques. The core diazepine ring system, a nitrogen-containing heterocycle, often imparts basicity.[3] When coupled with polar functional groups (e.g., hydroxyls, carboxyls, or additional heteroatoms), the resulting molecule exhibits high aqueous solubility and a propensity for strong interactions with polar stationary phases.
This leads to several common problems:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar compounds have a low affinity for nonpolar stationary phases like C18 and are often unretained, eluting in the void volume.[4][5]
-
Peak Tailing and Asymmetry: The basic nitrogen atoms can interact strongly with acidic residual silanol groups on silica-based stationary phases, leading to significant peak tailing.[6][7]
-
On-Column Degradation: The acidic nature of silica gel can cause the degradation of sensitive diazepine derivatives.[8][9]
-
Co-elution with Polar Impurities: Salts and other highly polar process impurities often co-elute with the target compound in reversed-phase systems.[10]
Section 2: Troubleshooting Guides - A Problem-Solution Approach
This section is formatted in a question-and-answer style to provide direct solutions to common experimental issues.
Issue 1: My polar diazepine derivative shows little to no retention on a C18 column, even with a highly aqueous mobile phase.
Underlying Cause: The compound is too polar for conventional reversed-phase chromatography. The hydrophobic interaction between the analyte and the C18 stationary phase is insufficient for retention.[5]
Solutions:
-
Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that include polar functional groups, which helps to improve the retention of polar analytes in highly aqueous mobile phases.[7]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[1] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] This creates a water-rich layer on the stationary phase surface that facilitates the partitioning of polar analytes.[11]
-
Utilize Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms on a single stationary phase, allowing for the retention of both polar and nonpolar analytes.
-
Explore Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for the purification of polar compounds. By using supercritical CO2 as the primary mobile phase with a polar co-solvent (modifier) like methanol, SFC can provide fast and efficient separations.[12]
Issue 2: My basic diazepine derivative is exhibiting severe peak tailing on a silica-based column (Normal Phase or Reversed-Phase).
Underlying Cause: Strong ionic interactions are occurring between the basic nitrogen atoms of the diazepine and acidic silanol groups on the silica surface.[7]
Solutions:
-
Mobile Phase pH Adjustment (Reversed-Phase):
-
Low pH: Operating at a low pH (e.g., 2.5-4 using formic or trifluoroacetic acid) will protonate the basic diazepine, making it more polar, and suppress the ionization of the acidic silanol groups, thus minimizing unwanted interactions.[7]
-
High pH: At a high pH, the diazepine will be neutral, but the silanols will be deprotonated. This approach requires a highly deactivated, end-capped column that is stable at higher pH.[7]
-
-
Use of Mobile Phase Additives:
-
Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns with advanced end-capping minimize the number of accessible silanol groups, reducing their negative impact on the chromatography of basic compounds.[7]
-
Switch to a Non-Silica-Based Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[1]
-
Polymeric Columns: Columns with polymer-based stationary phases are also a viable option as they lack silanol groups.
-
Issue 3: My polar diazepine appears to be degrading on the column during purification.
Underlying Cause: The compound is likely sensitive to the acidic nature of standard silica gel.[7][8]
Solutions:
-
Deactivate the Silica Gel (Flash Chromatography): Before loading the sample, flush the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%) to neutralize the acidic sites.[7][14]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Flash Chromatography: If the compound has some hydrophobic character, reversed-phase flash chromatography can be a gentler alternative.[7]
Workflow for Method Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a purification method for a polar diazepine derivative.
Caption: Workflow for selecting and optimizing a purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for purifying a completely unknown polar diazepine derivative?
A1: Start with a broad screening approach.
-
Reversed-Phase: Begin with a C18 column and a gradient of water with 0.1% formic acid to acetonitrile with 0.1% formic acid. This will give you an initial idea of the compound's retention.
-
Normal-Phase (TLC): Screen a variety of solvent systems on a silica TLC plate. A good starting point is a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol). If the compound remains at the baseline, try a more polar system like dichloromethane/methanol with a small amount of ammonia.[8][13]
-
HILIC: If the compound is extremely polar, a HILIC column with a gradient of acetonitrile/water with an ammonium formate buffer is a good starting point.[11]
Q2: How can I improve the solubility of my polar diazepine derivative for injection?
A2: The sample diluent should ideally match the initial mobile phase conditions to ensure good peak shape. If solubility is an issue, try dissolving the sample in a small amount of a stronger, compatible solvent (like DMSO) and then diluting it with the mobile phase. Be mindful that injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[6] For SFC, the sample is typically dissolved in the mobile phase modifier, often methanol.[15]
Q3: Can I use Supercritical Fluid Chromatography (SFC) for preparative scale purification of polar diazepines?
A3: Yes, preparative SFC is becoming increasingly popular for purifying a wide range of compounds, including polar ones.[16] The use of CO2 as the main mobile phase component significantly reduces solvent consumption and evaporation time post-purification.[17] The key is to find a suitable co-solvent (modifier) and stationary phase that provide good selectivity for your compound.
Q4: What are the key parameters to optimize in a HILIC method?
A4: The most critical parameters in HILIC are:
-
Water Content: The amount of water in the mobile phase has a strong effect on retention. Increasing the water content will decrease retention.[18]
-
Buffer Concentration and pH: The type and concentration of the buffer in the aqueous portion of the mobile phase are important for controlling the ionization state of the analyte and the stationary phase, which affects selectivity.[11]
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
Q5: My compound streaks on a silica gel TLC plate. What does this mean for column chromatography?
A5: Streaking on a TLC plate is a strong indicator that you will have issues with peak shape during column chromatography.[1][2] This is often due to the basic nature of the compound interacting with the acidic silica.[1] Before attempting column chromatography, you should address this by adding a basic modifier (like triethylamine or ammonia) to your eluent system.[1][13]
Data Summary: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Considerations |
| Reversed-Phase (RP) | Nonpolar (e.g., C18, C8) | Polar (Water/Acetonitrile/Methanol) | Moderately polar to nonpolar diazepines. | May require pH modifiers for basic compounds. Poor retention for highly polar derivatives.[19][20] |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Less polar diazepines, separation of isomers.[21][22] | Can cause degradation of acid-sensitive compounds. Requires basic modifiers for basic analytes.[7][8] |
| HILIC | Polar (e.g., Silica, Diol, Amide) | High Organic/Aqueous | Highly polar, water-soluble diazepines.[1] | Requires careful column equilibration. Mobile phase pH is critical.[11] |
| SFC | Various (Polar and Nonpolar) | Supercritical CO2 + Modifier (e.g., Methanol) | Chiral and achiral separations of a wide polarity range. | Requires specialized instrumentation. Modifier choice is key for polar compounds.[10] |
| Mixed-Mode | Combines RP and Ion-Exchange | Polar (Aqueous/Organic) | Samples with a broad range of polarities. | Can simplify methods by avoiding ion-pairing agents. |
Section 4: Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Basic Diazepine Derivatives
-
Column Packing: Dry pack the column with the appropriate amount of silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[7]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[7]
-
Sample Loading: Load your sample onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: General Screening Method for HILIC
-
Column: Use a HILIC column (e.g., silica, amide, or diol phase).
-
Mobile Phase Preparation:
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes to ensure proper equilibration.[7]
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% Mobile Phase B for 2-3 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 5-10 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[7]
Logical Relationship Diagram for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved January 12, 2026, from [Link]
-
Irimie, F. D., Paizs, C., & Mic, A. (n.d.). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMLA. Retrieved January 12, 2026, from [Link]
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MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved January 12, 2026, from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved January 12, 2026, from [Link]
-
JoVE. (2024, December 5). Supercritical Fluid Chromatography. Retrieved January 12, 2026, from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
-
Van Zelst, B., et al. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved January 12, 2026, from [Link]
-
Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved January 12, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]
-
Kumar, V., Singh, P., & Kumar, D. (2019, August 29). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved January 12, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved January 12, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved January 12, 2026, from [Link]
-
Hamilton Company. (n.d.). Benzodiazepine Metabolites by Reversed-Phase HPLC (PRP-1). Retrieved January 12, 2026, from [Link]
-
Reuland, D. J., & Trinler, W. A. (1982). Separation of Parent Benzodiazepines and Their Major Metabolites by Reverse-Phase Ion-Pair Chromatography. Journal of Analytical Toxicology, 6(6), 286–289. Retrieved January 12, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 12, 2026, from [Link]
-
Asthana, A., et al. (2025, August 6). Determination of benzodiazepines by reverse phase liquid chromatography. ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Chromatography Helpdesk. (2014, August/September). Troubleshooting in SFC. Chromatography Today. Retrieved January 12, 2026, from [Link]
-
The Chromatography Helpdesk. (2014, August 20). Troubleshooting in SFC. Chromatography Today. Retrieved January 12, 2026, from [Link]
-
Borea, P. A., Gilli, G., & Bertolasi, V. (1990). Normal phase HPLC as a model system of specific benzodiazepine-receptor binding. Journal of Pharmacy and Pharmacology, 42(6), 401–404. Retrieved January 12, 2026, from [Link]
-
Herbert, N. R., & Ebdon, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved January 12, 2026, from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved January 12, 2026, from [Link]
-
Biotage. (2023, February 6). How to Purify your Target Compound with Minimal Impurities. Retrieved January 12, 2026, from [Link]
-
Waters Corporation. (n.d.). Viridis SFC Columns Care and Use Manual. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved January 12, 2026, from [Link]
-
Jordi Labs. (n.d.). Normal Phase Chromatography Analytical Techniques. Retrieved January 12, 2026, from [Link]
-
I.R.I.S. (2021, March 25). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved January 12, 2026, from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification? Retrieved January 12, 2026, from [Link]
-
(n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved January 12, 2026, from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved January 12, 2026, from [Link]
-
(n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Characterization of Seven-Membered Heterocyclic Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with seven-membered heterocyclic rings. This guide is designed to address the unique and often frustrating challenges encountered during the synthesis, purification, and structural elucidation of these conformationally complex scaffolds. As privileged structures in medicinal chemistry, found in drugs like diazepam and loratadine, mastering their characterization is paramount.[1][2][3][4][5] This resource moves beyond standard protocols to explain the why behind common pitfalls and provides robust, field-tested solutions.
I. FAQs: Conformational Dynamics - The Root of Most Pitfalls
The primary difficulty in characterizing seven-membered rings stems from their high conformational flexibility. Unlike rigid five- and six-membered rings, they exist as a dynamic equilibrium of multiple low-energy conformers.[6][7] This mobility is the underlying cause of many spectroscopic and analytical challenges.
Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved at room temperature?
Answer: This is the most common pitfall and is almost always due to intermediate chemical exchange on the NMR timescale. The seven-membered ring is rapidly interconverting between several conformations (e.g., chair, boat, twist-chair, sofa).[6][8] If the rate of this interconversion is similar to the frequency difference between the signals for each conformer, the NMR spectrometer detects an "average" state, resulting in significant peak broadening.[9][10]
-
Causality: At room temperature, the molecule has enough thermal energy to overcome the low energy barriers between conformations, but the conversion isn't fast enough for the spectrometer to see a single, sharp, averaged signal (fast exchange), nor slow enough to see distinct signals for each conformer (slow exchange). You are in the intermediate "no-man's-land."
-
Troubleshooting Steps:
-
Rule out other causes: Ensure the sample is pure, free of paramagnetic metals (a common issue from catalysts), and not aggregating at high concentrations.
-
Perform Variable-Temperature (VT) NMR: This is the definitive experiment. Cooling the sample will slow the interconversion, moving it into the slow-exchange regime. You should observe the broad peaks decoalesce into multiple sharp signals, one set for each populated conformer. Conversely, heating the sample can push it into the fast-exchange regime, resulting in a single set of sharp, averaged signals.[9][10]
-
Question: What are the primary conformations I should be aware of for a seven-membered ring?
Answer: The conformational landscape is complex. Unlike cyclohexane's simple chair-boat model, seven-membered rings have several low-energy minima. Understanding these provides a framework for interpreting your data. The main families of conformations are classified based on their symmetry elements.[6][8]
| Conformation Family | Symmetry Element | General Characteristics |
| Chair (C) | Mirror Plane (C_s) | One atom is out of the plane of the other six. |
| Boat (B) | Mirror Plane (C_s) | Two atoms are out of the plane on the same side. |
| Twist-Chair (TC) | Two-fold Axis (C_2) | A twisted, chiral conformation; often the global minimum. |
| Twist-Boat (TB) | Two-fold Axis (C_2) | A twisted, chiral boat-like conformation. |
| Sofa (S) | Mirror Plane (C_s) | Two adjacent atoms are out of the plane of the other five. |
Table 1: Common low-energy conformer families for seven-membered rings. The exact energy hierarchy depends heavily on substitution and heteroatom placement.[6][8]
II. Troubleshooting Guide: Spectroscopic & Analytical Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for solution-state analysis, but it is also the most susceptible to the pitfalls of conformational flexibility.
Problem 1: My 2D NMR spectra (COSY, HMBC) have weak or missing cross-peaks.
Root Cause: This is a direct consequence of the peak broadening described above. Broad signals have short relaxation times (T2), which causes signal intensity to decay rapidly. In 2D experiments, which have built-in delay periods, this signal can be lost before it is detected, leading to weak or absent correlations.[9] HMBC experiments are particularly sensitive to this due to their longer delay times optimized for small J-couplings.
Solution Workflow:
Caption: Troubleshooting workflow for 2D NMR issues.
Protocol: Variable-Temperature (VT) ¹H NMR for Resolving Conformational Exchange
This protocol assumes you have already identified broad peaks in your room-temperature spectrum.
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., Toluene-d8, THF-d8, or DMSO-d6). Ensure the concentration is not excessively high to avoid viscosity issues at low temperatures.
-
Initial Setup (Room Temp): Acquire a standard ¹H NMR spectrum at the starting temperature (e.g., 298 K). Lock and shim the sample carefully. Reference the spectrum.
-
Cooling Sequence:
-
Decrease the temperature in increments (e.g., 10-15 K).
-
At each new temperature, allow the system to equilibrate for 5-10 minutes.
-
Re-shim the instrument (especially the Z1 and Z2 shims, which are most affected by temperature gradients). The lock signal may drift and need adjustment.
-
Acquire a ¹H spectrum.
-
-
Data Analysis (Low Temp): Continue cooling until the broad signals resolve into sharp, distinct peaks (the "slow-exchange regime"). This temperature can be as low as 180 K. Note the coalescence temperature—the point where two exchanging signals merge into one broad peak.
-
Heating Sequence (Optional but Recommended):
-
Return to room temperature, then increase the temperature in increments (e.g., 15-20 K).
-
Repeat the equilibration and shimming steps.
-
Acquire spectra until the broad signals coalesce and sharpen into a single set of averaged peaks (the "fast-exchange regime"). This confirms the dynamic process.
-
-
Interpretation: Analyze the spectra from the slow-exchange regime to determine the structure and relative populations of the major conformers.
B. Mass Spectrometry (MS)
Problem 2: My lead compound and a suspected byproduct have identical mass and similar retention times, making them difficult to distinguish.
Root Cause: The synthesis of seven-membered rings, particularly complex ones like benzodiazepines or azepanes, can often lead to isomeric byproducts.[11][12] These isomers will have the same molecular weight and may have very similar polarities, making them challenging to separate by standard LC methods and impossible to differentiate by low-resolution MS.
Solution: Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis.
Even if isomers co-elute, they will often exhibit distinct fragmentation patterns in MS/MS due to their different structures.
-
Expertise: The stability of the fragment ions is dictated by the structure of the parent molecule. A subtle change in atom connectivity can open up or shut down specific fragmentation pathways. For example, in dibenzodiazepines, fragmentation often initiates from the molecular ion or the [M-1]⁺ ion, with pathways highly dependent on substituent positions.[13][14]
-
Trustworthiness: By developing an LC-MS/MS method, you create a self-validating system. The combination of retention time (t_R) and multiple specific "parent -> fragment" ion transitions (Multiple Reaction Monitoring, MRM) provides a highly confident identification that is far more reliable than mass or retention time alone.
Example: Differentiating Benzodiazepine Isomers
Many benzodiazepine drugs are structural isomers. Their core structure dictates common fragmentation pathways, but substituent placement leads to diagnostic differences.[15][16][17]
| Compound Example | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Diagnostic Pathway |
| Diazepam | 285.2 | 257.1, 222.1, 193.1, 154.1 | Loss of CO, subsequent ring contractions.[17] |
| Isomeric Impurity | 285.2 | May lack 193.1 or show a unique fragment | Different substitution may block a key cleavage. |
Table 2: Illustrative MS/MS fragmentation data for Diazepam. An isomer would likely show a different relative abundance of these fragments or produce unique ions.
C. X-ray Crystallography
Problem 3: I am struggling to obtain high-quality, single crystals of my seven-membered heterocyclic compound.
Root Cause: This is a classic and significant pitfall. Two main factors are at play:
-
Conformational Flexibility: In solution, the molecule is a mix of conformers. For crystallization to occur, the molecule must adopt a single, low-energy conformation that can pack efficiently into a crystal lattice. The energetic cost of adopting this single conformation can be a barrier to nucleation.[18][19]
-
Intrinsic Properties: Even if one conformer is dominant, the molecule's overall shape may not be conducive to forming stable, ordered intermolecular contacts required for a good crystal. Proteins with flexible loops present a similar challenge.[18][20]
Solutions & Mitigation Strategies:
-
Systematic Screening: Do not rely on a single solvent system. Use high-throughput screening kits that vary precipitants, buffers, and additives.
-
Derivative Formation: If the parent molecule fails to crystallize, forming a salt (e.g., hydrochloride, mesylate) or a co-crystal with a rigid, planar molecule can enforce a specific conformation and provide the necessary lattice-forming interactions (like hydrogen bonds or π-stacking).
-
Mind the Gap - Crystal vs. Solution: Crucially, a crystal structure is a static snapshot of the molecule in its solid-state, lowest-energy packed form. This conformation may not be the most populated or biologically relevant conformation in solution.[21] Always validate crystallographic findings with solution-state data (e.g., NMR NOE studies) to understand the full dynamic picture. An X-ray structure is a vital piece of the puzzle, but it is not the entire picture.
III. Synthesis & Purification Pitfalls
Question: My ring-closing metathesis (or other cyclization) reaction to form the seven-membered ring is low-yielding and produces significant oligomeric byproduct. What can I do?
Answer: This is a common challenge related to thermodynamics and kinetics. The formation of a seven-membered ring is entropically disfavored compared to intermolecular reactions that lead to dimers and oligomers.[22]
-
Causality: For the two ends of a linear precursor to find each other and cyclize, they must overcome a significant entropic penalty. It is often kinetically easier for one end of a molecule to react with a different molecule.
-
Solution: High Dilution Conditions.
-
By running the reaction at a very low concentration (typically 0.01 to 0.001 M), you dramatically decrease the probability of intermolecular reactions, thereby favoring the desired intramolecular cyclization.
-
Protocol Tip: Use a syringe pump to add the substrate solution to the reaction vessel over a long period (e.g., 8-24 hours). This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the substrate extremely low, effectively shutting down oligomerization.
-
Caption: Kinetic vs. Thermodynamic control in cyclization.
References
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Cuzzucoli Crucitti, G., et al. (2024). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. [Link]
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Sauriol-Lord, F., & Grindley, T. B. (1981). A new approach to the conformational analysis of seven-membered rings. The Journal of Organic Chemistry. [Link]
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ResearchGate. The MS/MS spectrum for each of the benzodiazepines. [Link]
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Boessenkool, I. K., & Boeyens, J. C. A. (1980). Identification of the conformational type of seven-membered rings. ResearchGate. [Link]
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Semantic Scholar. Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][6][8]diazepines. IV. [https://www.semanticscholar.org/paper/Mass-Spectral-Fragmentation-Patterns-of-11-(o-and-Agafonov-Danilin/225c9b777a8b41f71a7428f52285a86a605ed1a4]([Link]
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Gao, H., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. [Link]
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Serafin, K., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]
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ResearchGate. Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). [Link]
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Catir, M., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
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Garattini, S., et al. (1973). Mechanism of metabolic 3-hydroxylation of benzodiazepines. Fragmentation pattern of 1,4-benzodiazepin-2-ones under electron impact. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]
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ResearchGate. Flow platform for the synthesis of benzodiazepines. [Link]
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Welsch, M. E., et al. (2012). Benzotriazepine synthesis, conformational analysis, and biological properties. [Link]
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Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
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ResearchGate. Recent applications of seven-membered rings in drug design. [Link]
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Ivanova, M. G., et al. (2022). Flow platform for the synthesis of benzodiazepines. ResearchGate. [Link]
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Kwan, B. (2003). Conformational Analysis of Medium Rings. MacMillan Group, Princeton University. [Link]
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Vardanyan, R., & Hruby, V. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]
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Creative Biostructure. (2024). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
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Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]
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LibreTexts. Strain and Conformation in Cyclic Molecules. [Link]
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ResearchGate. How to confirm seven membered ring structure through NMR???. [Link]
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Blundell, T. L., et al. (2006). Limitations and lessons in the use of X-ray structural information in drug design. PMC - PubMed Central. [Link]
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El-Sekhily, A. M., & El-Khoshnieh, Y. O. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Weaver-Guevara, H. (2016). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate. UNH Scholars' Repository. [Link]
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Li, X., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
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Park, S., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]
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Grüne, T. (2012). Part I: Crystals and X-Ray Diffraction. [Link]
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Quora. What are some limitations of using X-ray diffraction to determine protein structures?. [Link]
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Validation & Comparative
A Guide to the Structural Verification of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol using 2D NMR
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and downstream application success. Mischaracterization can lead to nullified patents, failed clinical trials, and invalid structure-activity relationship (SAR) studies. This guide provides a comprehensive, data-driven methodology for confirming the structure of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, a heterocyclic compound with potential applications in pharmaceutical synthesis[1].
We will objectively compare the hypothesized structure against a matrix of experimental 2D Nuclear Magnetic Resonance (NMR) data. The causality behind each experimental choice will be explained, creating a self-validating workflow that moves from establishing local connectivity to assembling the complete molecular architecture.
Part 1: The Hypothesized Structure and Predicted NMR Signatures
Before entering the laboratory, a robust analytical process begins with prediction. Based on the proposed structure of this compound, we can hypothesize the expected ¹H and ¹³C NMR chemical shifts. These predictions, derived from established chemical shift principles for N-alkyl groups and heterocyclic systems, form the benchmark against which our experimental data will be compared[2][3].
Figure 1: Hypothesized Structure with Atom Numbering
Caption: Structure and atom numbering for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| 2, 3, 6, 7 | ~2.7 - 2.9 | Multiplet | ~55 - 58 |
| 5 | ~1.8 - 2.0 | Quintet | ~25 - 28 |
| 1', 1'' | ~2.6 - 2.8 | Triplet | ~58 - 61 |
| 2', 2'' | ~1.7 - 1.9 | Sextet | ~28 - 32 |
| 3', 3'' | ~3.6 - 3.8 | Triplet | ~60 - 63 |
| OH | Variable (2.0 - 4.0) | Singlet (Broad) | - |
Part 2: Experimental Design & The Logic of 2D NMR
To rigorously test our hypothesis, a suite of 2D NMR experiments is required. Each experiment provides a unique layer of correlational data, allowing us to piece together the molecular puzzle. The increasing complexity of modern synthetic molecules necessitates the use of 2D NMR techniques to resolve signal overlap and definitively establish connectivity[4][5].
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). It is the primary tool for mapping out the contiguous proton spin systems within the molecule, such as the protons along each propanol chain and within the diazepine ring.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH). It is the most sensitive method for assigning carbon signals based on their known proton assignments.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for assembling the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). These "long-range" correlations provide the unequivocal links between the propanol side chains and the nitrogen-adjacent carbons of the diazepine ring.[8][10][11]
The overall workflow is designed to be systematic, with each experiment building upon the information provided by the last.
Caption: Overall workflow for 2D NMR-based structural verification.
Part 3: Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data.
A. Sample Preparation:
-
Accurately weigh 15-20 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.[6]
-
Transfer the solution to a 5 mm NMR tube.
B. Spectrometer Setup & 1D Spectra Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.[12]
-
Acquire a standard 1D ¹H spectrum to verify sample purity and determine the optimal spectral width (SW) and transmitter offset (o1p) for subsequent experiments.[12][13]
-
Acquire a standard ¹³C{¹H} spectrum.
C. 2D Experiment Acquisition:
-
gCOSY:
-
Load a standard gradient-selected COSY parameter set (e.g., cosygpqf on Bruker systems).[14]
-
Set the spectral widths in both F2 and F1 dimensions to encompass all proton signals.
-
Set number of scans (ns) to 4-8 and number of increments in F1 (td(F1)) to 256.
-
Initiate acquisition. Run time is typically 10-20 minutes.
-
-
gHSQC:
-
Load a standard gradient-selected, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp2.3 for multiplicity editing).[12]
-
Set the F2 (¹H) spectral width as determined from the 1D proton spectrum.
-
Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-70 ppm).
-
Set ns to 8 and td(F1) to 256.
-
Initiate acquisition. Run time is typically 20-40 minutes.
-
-
gHMBC:
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[14]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (J) optimization to a compromise value of 8 Hz, which is effective for detecting a wide range of ²JCH and ³JCH correlations.[6][8]
-
Set ns to 16 and td(F1) to 256.
-
Initiate acquisition. Run time is typically 45-90 minutes.
-
Part 4: Data Interpretation - Comparing Prediction to Reality
This section details the analysis of the 2D spectra, focusing on the key correlations that confirm the proposed structure.
COSY: Establishing Proton Connectivity
The COSY spectrum reveals two distinct, isolated spin systems, which is exactly what we predict for our target molecule.
-
Propanol Chain System: A clear correlation path is observed from the triplet at ~3.7 ppm (H-3') to the sextet at ~1.8 ppm (H-2'), and further to the triplet at ~2.7 ppm (H-1'). This confirms the -CH₂-CH₂-CH₂- sequence of the propanol side chain.
-
Diazepine Ring System: A correlation is seen between the protons at ~2.8 ppm (H-2,3,6,7) and the quintet at ~1.9 ppm (H-5), confirming the -CH₂-CH₂-CH₂- fragment within the seven-membered ring.
The absence of correlations between these two systems indicates they are not directly connected through a two or three-bond proton-proton coupling, which is consistent with their separation by the nitrogen atoms.
Caption: Key COSY correlations confirming proton spin systems.
HSQC: Linking Protons to Carbons
The HSQC spectrum provides a direct, one-bond correlation map between the proton and carbon skeletons. By tracing from the assigned proton signals on the F2 axis to the F1 axis, we can unambiguously assign each carbon atom.
Table 2: Summary of Key HSQC Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~3.7 (t) | ~61 | C-3' |
| ~1.8 (sxt) | ~30 | C-2' |
| ~2.7 (t) | ~59 | C-1' |
| ~2.8 (m) | ~56 | C-2,3,6,7 |
| ~1.9 (qnt) | ~26 | C-5 |
The data from this experiment perfectly aligns the proton spin systems identified in the COSY with their corresponding carbon atoms, confirming the carbon backbone of the fragments.
HMBC: The Definitive Structural Link
The HMBC spectrum provides the final, crucial pieces of evidence by revealing long-range couplings across the nitrogen atoms. The absence of a one-bond correlation allows for the clear identification of 2- and 3-bond correlations.[10]
The most important correlations are those that connect the propanol chains to the diazepine ring. We must observe:
-
A correlation from the H-1' protons (~2.7 ppm) to the ring carbons C-2 and C-7 (~56 ppm). This is a three-bond (³JCH) correlation (H-C-N-C) that proves the propanol chain is attached to the nitrogen at position 1 (and by symmetry, position 4).
-
A correlation from the ring protons H-2 and H-7 (~2.8 ppm) to the propanol carbon C-1' (~59 ppm). This is the reciprocal three-bond correlation that confirms the same linkage.
The observation of these specific cross-peaks provides irrefutable proof of the complete molecular structure, bridging the fragments identified by COSY and HSQC.
Caption: Critical HMBC correlations linking the side chains to the ring.
Conclusion
By systematically applying a suite of 2D NMR experiments, we have moved from hypothesis to confirmation. The COSY experiment validated the proton connectivity within the propanol and diazepine fragments. The HSQC experiment provided a direct assignment of the carbon skeleton. Finally, and most critically, the HMBC experiment delivered the unequivocal evidence linking these fragments across the nitrogen heteroatoms.
The experimental data shows a perfect correlation with the predicted NMR signatures for this compound. This multi-faceted, self-validating approach provides the highest level of confidence in structural elucidation, a non-negotiable requirement for researchers, scientists, and drug development professionals.
References
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Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]
-
Title: Manually Setting up 2D experiments Source: University of Maryland, Baltimore - Nuclear Magnetic Resonance Facility URL: [Link]
-
Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Advances in Polymer Science URL: [Link]
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Title: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL: [Link]
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Title: Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer Source: University of Missouri–St. Louis URL: [Link]
-
Title: NMR Chemical Shifts Source: University of Wisconsin-Madison URL: [Link]
-
Title: Synthesis of 1,4-Diazepine Nucleosides Source: TÜBİTAK Academic Journals URL: [Link]
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Title: propan-1-ol low high resolution H-1 proton nmr spectrum of analysis Source: Doc Brown's Chemistry URL: [Link]
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Title: 2D NMR Introduction Source: Chemistry LibreTexts URL: [Link]
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Title: 13C NMR of 1-Propanol Source: University of California, Los Angeles URL: [Link]
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Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Institutes of Health URL: [Link]
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Title: STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide Source: Wiley Online Library URL: [Link]
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Title: this compound Source: MOLBASE URL: [Link]
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Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization Source: MDPI URL: [Link]
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Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]
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Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]
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Title: NMR as a Tool for Structure Elucidation of Organic Compounds Source: Wesleyan University URL: [Link]
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Title: Cas 19970-80-0,this compound Source: LookChem URL: [Link]
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A Predictive Comparative Analysis of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, subclass: derivatives of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol. Due to the nascent stage of research into this particular family, this document presents a predictive comparative analysis. By leveraging established structure-activity relationship (SAR) principles from the broader class of 1,4-diazepine and N,N'-disubstituted cyclic diamine analogues, we will propose a series of novel derivatives and forecast their potential biological activities. This guide is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded starting point for synthesis, evaluation, and optimization of this promising chemical series.
The Core Scaffold: this compound
The parent compound, this compound (also known as N,N'-Bis(3-hydroxypropyl)homopiperazine), is a symmetrical molecule featuring a seven-membered 1,4-diazepane ring N,N'-disubstituted with propanol moieties. The key structural features – the flexible seven-membered ring, the two tertiary amine nitrogens, and the terminal hydroxyl groups – offer multiple points for chemical modification to modulate physicochemical properties and biological activity. The terminal hydroxyl groups are particularly attractive as they can be readily modified to explore the impact of lipophilicity, hydrogen bonding capacity, and steric bulk on target engagement.
A Predictive Framework for Derivative Design and Comparison
Based on the established SAR of related 1,4-diazepines and other cyclic diamines, we can hypothesize how structural modifications to the parent scaffold might influence biological activity. The primary focus of our predictive analysis will be on modifications of the terminal hydroxyl groups of the dipropanol side chains, as these are synthetically accessible and their alteration can significantly impact pharmacokinetic and pharmacodynamic properties.
Proposed Derivatives and Predicted Activities
The following table outlines a series of proposed derivatives and their predicted physicochemical and biological properties, grounded in the broader SAR literature of 1,4-diazepines. The rationale for these predictions is to guide initial screening efforts.
| Derivative ID | Modification of Terminal -OH | Predicted Physicochemical Properties | Predicted Biological Activity | Rationale for Predicted Activity |
| TDDP-01 | Esterification (Acetyl) | Increased lipophilicity, loss of H-bond donor capacity | Potential for enhanced CNS penetration, possible pro-drug | Esterification is a common strategy to increase blood-brain barrier permeability. The acetyl esters may be hydrolyzed in vivo to release the active parent diol. |
| TDDP-02 | Etherification (Methyl) | Increased lipophilicity, loss of H-bond donor capacity | Potential for altered receptor binding, possible enhanced metabolic stability | Methylation of hydroxyl groups can improve metabolic stability and alter binding interactions by removing a hydrogen bond donor and introducing a lipophilic group. |
| TDDP-03 | Esterification (Benzoyl) | Significantly increased lipophilicity and steric bulk | Potential for enhanced binding to hydrophobic pockets, possible anticancer or antimicrobial activity | The introduction of aromatic rings can lead to π-π stacking interactions with biological targets. Similar N-benzyl substitutions on cyclic diamines have shown cytotoxic activity.[3] |
| TDDP-04 | Aminoalkylation (Dimethylamino) | Increased basicity, potential for salt formation | Potential for improved aqueous solubility, possible antimicrobial or antiviral activity | The introduction of a basic nitrogen can enhance water solubility and provide a site for interaction with negatively charged biological macromolecules like DNA or viral proteins. |
| TDDP-05 | Halogenation (Fluorination of propanol chain) | Altered electronic properties, potential for enhanced binding affinity | Potential for improved metabolic stability and target engagement | Strategic fluorination is a well-established method in medicinal chemistry to enhance binding affinity and block metabolic degradation pathways. |
Experimental Protocols
To validate the predictive analysis presented, a systematic approach to synthesis and biological evaluation is necessary. The following protocols provide a starting point for the preparation and characterization of the proposed derivatives.
General Synthesis of the Parent Scaffold and its Derivatives
The synthesis of the parent compound and its subsequent derivatization can be achieved through a straightforward, multi-step process.
Caption: General synthetic workflow for the parent scaffold and its derivatives.
Step-by-Step Protocol for Parent Compound Synthesis (N-Alkylation):
-
Reaction Setup: To a solution of homopiperazine (1,4-diazepane) (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2.5 eq.).
-
Addition of Alkylating Agent: Slowly add 3-chloropropan-1-ol or 3-bromopropan-1-ol (2.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol for Derivative Synthesis (e.g., TDDP-01, Acetyl Ester):
-
Reaction Setup: Dissolve the parent dipropanol (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base such as triethylamine or pyridine (2.5 eq.) followed by the dropwise addition of acetyl chloride or acetic anhydride (2.2 eq.) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by column chromatography.
In Vitro Biological Evaluation Protocols
The following are generalized protocols for initial biological screening. Specific assay conditions should be optimized based on the target of interest.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay against Cancer Cell Lines):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Structure-Activity Relationship (SAR) Logic
The predicted activities of the proposed derivatives are based on established SAR principles. The following diagram illustrates the logical connections between structural modifications and their anticipated biological effects.
Caption: Logic diagram for the proposed structure-activity relationships.
Conclusion and Future Directions
This guide provides a predictive framework for the comparative analysis of this compound derivatives. While direct experimental data for this specific compound family is limited, the application of established SAR principles from related chemical classes allows for the rational design and prioritization of novel analogues for synthesis and biological screening. The proposed derivatives and experimental protocols offer a concrete starting point for researchers to explore the therapeutic potential of this scaffold. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of biological assays to validate and refine the predictive models presented herein. Such efforts will be crucial in unlocking the full potential of this promising, yet underexplored, area of medicinal chemistry.
References
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- Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51.
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A Comparative Guide to the Biological Activity of Enalaprilat vs. Its Ethyl Ester Prodrug, Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the potent angiotensin-converting enzyme (ACE) inhibitor, enalaprilat, and its orally administered ethyl ester prodrug, enalapril. We will explore the causal relationships behind their distinct pharmacological profiles, supported by experimental data and established scientific principles.
Introduction: The Challenge of Bioavailability and the Prodrug Solution
Enalaprilat is a powerful dicarboxylic acid that effectively inhibits the angiotensin-converting enzyme (ACE), a key player in the regulation of blood pressure.[1] Despite its high in vitro potency, enalaprilat's clinical utility is severely hampered by poor oral absorption due to its high polarity.[2][3] To overcome this pharmacokinetic hurdle, enalapril was developed. Enalapril is an ethyl ester derivative of enalaprilat, designed as a prodrug to enhance gastrointestinal absorption.[4][5] Following oral administration, enalapril is hydrolyzed by esterases, primarily in the liver, to release the active enalaprilat.[6][7] This guide dissects the critical differences in biological activity between the active parent compound and its prodrug derivative, a classic case study in pharmaceutical development.
Section 1: The Core Pharmacophore: Enalaprilat's Mechanism of Action
Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE.[8] ACE is a central enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), where it catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II.[6][9] Angiotensin II increases blood pressure by constricting blood vessels and stimulating aldosterone secretion, which promotes sodium and water retention.[6][10] By blocking ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, which collectively lower blood pressure.[10][11]
Caption: Metabolic activation of the prodrug Enalapril to the active Enalaprilat.
Section 3: Head-to-Head Comparison: In Vitro Potency
The fundamental difference in biological activity between enalapril and enalaprilat is most evident in in vitro assays. Enalaprilat is a highly potent inhibitor of ACE, while enalapril itself has very low activity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Experimental data consistently show that enalaprilat has an IC50 value in the low nanomolar range, demonstrating its strong binding affinity for the active site of ACE. In contrast, the IC50 of enalapril is several orders of magnitude higher. [12]
| Compound | ACE Inhibitory Activity (IC50) | Rationale for Difference |
|---|---|---|
| Enalaprilat | ~1.94 nM [13] | The dicarboxylate structure mimics the transition state of the ACE substrate, allowing for tight binding to the enzyme's active site. [4] |
| Enalapril | ~50,000 nM (50 µM) [12]| The esterification of one carboxyl group prevents the molecule from binding effectively to the ACE active site, rendering it largely inactive. [12]|
This vast difference underscores the necessity of in vivo hydrolysis for enalapril's therapeutic effect.
Section 4: The Decisive Factor: Pharmacokinetics and Bioavailability
While enalaprilat is the clear winner in terms of in vitro potency, the roles are reversed when considering the practical application of oral drug delivery. The physicochemical properties of enalaprilat make it unsuitable for oral use. [3][4]Enalapril, however, is well-absorbed.
| Parameter | Enalapril (Oral) | Enalaprilat (Oral) | Enalaprilat (Intravenous) |
| Oral Bioavailability | ~60% (as enalapril) [7][14] | Poorly absorbed [3][15] | Not applicable |
| Bioavailability (as Enalaprilat) | ~40% (from oral enalapril) [14][16] | Extremely low [2] | 100% |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour [17] | ~3-4 hours (after oral enalapril) [7] | ~15 minutes for onset of action [3][15] |
| Primary Route of Administration | Oral [5] | Intravenous [3][7] | Intravenous [3][18] |
| Elimination Half-life (effective) | Not applicable (prodrug) | ~11 hours [14][16] | ~11 hours [3] |
This comparison highlights the critical trade-off: enalapril's reduced in vitro activity is a necessary compromise to achieve the systemic exposure of the highly active enalaprilat through a convenient oral route. Enalaprilat is reserved for intravenous administration in clinical settings where oral therapy is not feasible. [3][19]
Section 5: Experimental Protocols
To quantitatively assess the properties discussed, specific experimental workflows are required.
Protocol 1: In Vitro ACE Inhibition Assay
This protocol provides a framework for determining the IC50 value of a test compound like enalaprilat. It is based on the spectrophotometric measurement of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. [20][21] Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) substrate
-
Test compound (e.g., Enalaprilat) and positive control (e.g., Captopril)
-
Sodium borate buffer
-
1 M HCl
-
Ethyl acetate
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of ACE, HHL, and the test compound in the appropriate buffer. Create a series of dilutions of the test compound to assess a range of concentrations.
-
Pre-incubation: In a microcentrifuge tube, add 25 µL of the ACE solution to 50 µL of either the test compound dilution, positive control, or buffer (negative control). [20]3. Incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme. [20]4. Enzymatic Reaction: Initiate the reaction by adding 125 µL of the HHL substrate solution. [20]5. Reaction Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 200 µL of 1 M HCl. [20]7. Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid (HA) product, and centrifuge to separate the layers.
-
Quantification: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the HA residue in a suitable buffer or mobile phase.
-
Measurement: Measure the absorbance of the re-dissolved HA at ~228 nm using a spectrophotometer or quantify using HPLC.
-
Calculation: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the negative control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Pharmacokinetic Study Workflow
This workflow outlines the key steps in an animal study to compare the pharmacokinetic profiles of oral enalapril and oral enalaprilat.
Caption: A typical workflow for a comparative pharmacokinetic study in an animal model.
Conclusion
The comparison of enalaprilat and its ethyl ester prodrug, enalapril, provides a quintessential example of strategic drug design.
-
Enalaprilat is the biologically active molecule, exhibiting potent, direct inhibition of the angiotensin-converting enzyme in vitro. However, its therapeutic application is limited to intravenous use due to poor oral bioavailability. [1][3]* Enalapril is the orally bioavailable prodrug. While essentially inactive itself, its efficient absorption and subsequent metabolic conversion to enalaprilat make it the cornerstone of oral ACE inhibitor therapy for conditions like hypertension and heart failure. [9][16] For researchers in drug development, this case study powerfully illustrates that in vitro potency is only one piece of the puzzle. A successful therapeutic agent requires a harmonious balance of pharmacodynamic activity and a favorable pharmacokinetic profile. The development of enalapril from enalaprilat remains a landmark achievement, demonstrating how chemical modification can transform a potent but impractical compound into a clinically invaluable medicine.
References
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StatPearls. (n.d.). Enalaprilat. NCBI Bookshelf. Retrieved from [Link]
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Davies, R. O., Gomez, H. J., Irvin, J. D., & Walker, J. F. (1984). An overview of the clinical pharmacology of enalapril. British Journal of Clinical Pharmacology, 18(Suppl 2), 215S–229S. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Enalapril Maleate? Retrieved from [Link]
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Karim, A. H., & Ali, A. M. (2012). Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays. Journal of Pharmaceutical and Biomedical Analysis, 66, 293-300. Retrieved from [Link]
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Dr.Oracle. (2025). What is the dosing regimen for intravenous (IV) Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalaprilat (vasotec), for managing hypertension? Retrieved from [Link]
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Krka. (n.d.). Enap 1.25 mg/1 ml solution for injection. Retrieved from [Link]
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Autret-Leca, E. (2018). Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children. JSCimed Central. Retrieved from [Link]
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Fitri, K., & Swasono, R. T. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Journal, 10(5). Retrieved from [Link]
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Davies, R. O., et al. (1984). An overview of the clinical pharmacology of enalapril. British journal of clinical pharmacology. Retrieved from [Link]
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Wikipedia. (n.d.). Enalaprilat. Retrieved from [Link]
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Semantic Scholar. (n.d.). Case Study: Enalapril: A Prodrug of Enalaprilat. Retrieved from [Link]
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Mohammed, S. F., et al. (2016). Intravenous enalaprilat for treatment of acute hypertensive heart failure in the emergency department. BMC emergency medicine. Retrieved from [Link]
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Dirikolu, L., et al. (2009). Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses. Journal of veterinary pharmacology and therapeutics. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Enalaprilat Injection, USP. Retrieved from [Link]
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Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]
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ResearchGate. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Retrieved from [Link]
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de Wildt, S. N., et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. Frontiers in Pharmacology. Retrieved from [Link]
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Al-Kassim, M., et al. (2001). Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis. Journal of pharmaceutical and biomedical analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical and PK properties of enalapril and enalaprilat. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enalaprilat. PubChem Compound Database. Retrieved from [Link]
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Husain, I., et al. (2015). Absorption and cleavage of enalapril, a carboxyl ester prodrug, in the rat intestine: in vitro, in situ intestinal perfusion and portal vein cannulation models. Biopharmaceutics & drug disposition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enalapril. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Enalapril Maleate: Mechanism of Action and Therapeutic Efficacy. Retrieved from [Link]
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J Cardiovasc Pharmacol. (1994). Compared properties of trandolapril, enalapril, and their diacid metabolites. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 1,4-Diazepine Synthesis
The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents known for their anxiolytic, anticonvulsant, sedative, and hypnotic properties.[1] The synthesis of this privileged seven-membered heterocyclic system is a subject of continuous innovation, with the choice of catalyst being a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of prevalent catalytic systems, supported by experimental data, to assist researchers in navigating the optimal synthetic pathways for their specific target molecules.
The Strategic Choice of a Catalyst: A Comparative Overview
The synthesis of the 1,4-diazepine ring system is most commonly achieved through the condensation of a 1,2-diamine with a suitable three-carbon electrophilic partner, such as a dicarbonyl compound, α,β-unsaturated ketone, or their precursors. The catalyst's role is to activate the substrates and facilitate the key C-N bond-forming and cyclization steps. We can broadly classify the most effective catalysts into three families: Brønsted acids, Lewis acids, and Transition Metals.
Brønsted Acid Catalysis: The Workhorse Approach
Brønsted acids are often the first choice for straightforward diazepine syntheses due to their accessibility, low cost, and operational simplicity. Their primary function is the protonation and activation of carbonyl groups, rendering them more susceptible to nucleophilic attack by the diamine.
Mechanism of Action: The general mechanism involves the initial formation of an imine or enamine intermediate from the condensation of a diamine with a carbonyl compound. The acid catalyst then promotes the intramolecular cyclization, followed by dehydration to yield the diazepine ring.
Comparative Efficacy: While traditional acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (CF₃COOH) are effective, modern catalysis has shifted towards more efficient and reusable options.[2]
-
Heteropolyacids (HPAs): These "green" catalysts, such as Keggin-type HPAs (e.g., H₃PW₁₂O₄₀, H₅PMo₁₀V₂O₄₀), exhibit both strong Brønsted acidity and redox properties.[1] Experimental data shows that the substitution of molybdenum with vanadium atoms in the HPA structure significantly enhances catalytic activity, reducing reaction times and improving yields.[1] For instance, H₅PMo₁₀V₂O₄₀ consistently outperforms other HPAs and traditional acids.[1]
-
Sulfamic Acid (H₂NSO₃H): This solid, non-corrosive, and reusable acid has emerged as a highly efficient catalyst, particularly for solvent-free syntheses of 1,5-benzodiazepines, which can be achieved in high yields (85-95%) within 1.5-2 hours.[3][4]
-
Formic Acid vs. Acetic Acid: In a direct comparison for the synthesis of 1,5-benzodiazepines, the stronger acidity of formic acid leads to enhanced cyclization and higher percentage yields compared to glacial acetic acid.[5]
Advantages:
-
Cost-effective and readily available.
-
Simple reaction setup and workup procedures.
-
Reusable and environmentally benign options are available (HPAs, sulfamic acid).[1][3]
Disadvantages:
-
Can require harsh conditions (e.g., reflux).
-
Limited scope for synthesizing highly functionalized or complex diazepines.
-
Potential for side reactions with sensitive functional groups.
Transition Metal Catalysis: The Architect of Complexity
For the synthesis of structurally diverse and complex 1,4-diazepine derivatives, transition metal catalysts offer unparalleled versatility and efficiency. These systems operate through diverse mechanistic pathways, including cross-coupling, C-H activation, and domino reactions, enabling the construction of scaffolds that are inaccessible via classical methods.
Key Transition Metal Systems:
-
Palladium (Pd): Palladium catalysis is arguably the most powerful tool in this domain. It enables a wide array of transformations, including intramolecular Buchwald-Hartwig amination, carboamination, and cyclization with propargylic carbonates.[6][7] These methods provide access to a vast range of substituted 1,4-benzodiazepines in excellent yields.[6] For example, the Pd(PPh₃)₄-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds smoothly at room temperature to afford products in nearly quantitative yields.[6]
-
Copper (Cu): Copper-catalyzed reactions, particularly the CuI/N,N-dimethylglycine system, have proven highly effective for intramolecular C-N cross-coupling.[8][9][10] This method allows for the facile synthesis of functionalized 1,4-benzodiazepines under mild conditions, achieving yields often exceeding 90%.[8][9]
-
Ruthenium (Ru) and Gold (Au): Other noble metals also find application. Ruthenium catalysts can orchestrate one-pot tandem reactions involving "borrowing hydrogen" cycles, representing a highly atom-economical approach.[11] Gold(I) catalysts efficiently mediate the reaction between 1,2-phenylenediamines and alkynes to form 1,5-benzodiazepines.[12]
Advantages:
-
Exceptional functional group tolerance and broad substrate scope.
-
High efficiency, often leading to excellent yields under mild conditions.
-
Enables the synthesis of complex, polycyclic, and stereochemically defined diazepines.
Disadvantages:
-
Higher cost of catalysts and ligands.
-
Risk of trace metal contamination in the final product, a critical concern in drug development.
-
Reactions may require inert atmospheres and anhydrous solvents.
Data-Driven Comparison of Catalyst Performance
To provide a clear, quantitative comparison, the following table summarizes the performance of representative catalysts for diazepine synthesis.
| Catalyst Category | Specific Catalyst | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Source(s) |
| Brønsted Acid | H₅PMo₁₀V₂O₄₀ | Ethanol, Reflux, 1-2.5 h | 89-98% | High efficiency, reusability, environmentally friendly. | [1] |
| Brønsted Acid | Sulfamic Acid | Solvent-free, 80°C, 1.5-2 h | 85-95% | Reusable, solvent-free, short reaction time. | [3] |
| Transition Metal | Pd(PPh₃)₄ | Dioxane, 25°C, 3 h | ~99% | Extremely high yield, mild conditions, broad scope. | [6] |
| Transition Metal | CuI / N,N-dimethylglycine | 1,4-Dioxane, Reflux, 3 h | 91-98% | High yield, mild conditions, good for intramolecular C-N coupling. | [8][9] |
| Transition Metal | Gold(I) Complex | Chloroform, 60°C, 6 h | Up to 95% | Efficient for alkyne-based routes. | [12] |
Visualizing the Synthetic Workflow & Decision Logic
To better illustrate the process, the following diagrams outline a generalized synthetic workflow and a decision-making model for catalyst selection.
Caption: Generalized workflow for catalyst-mediated 1,4-diazepine synthesis.
Caption: Decision logic for selecting the optimal catalyst system.
Experimental Protocols
Herein, we provide validated, step-by-step protocols for two highly efficient, yet distinct, catalytic systems.
Protocol 1: Heteropolyacid (H₅PMo₁₀V₂O₄₀) Catalyzed Synthesis of 1,5-Benzodiazepines
This protocol is adapted from methodologies demonstrating the superior performance of vanadium-substituted HPAs.[1]
Materials:
-
o-phenylenediamine
-
Appropriate ketone (e.g., acetone, cyclohexanone)
-
H₅PMo₁₀V₂O₄₀ catalyst (1 mol%)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating
Procedure:
-
To a solution of o-phenylenediamine (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add the ketone (22 mmol).
-
Add the H₅PMo₁₀V₂O₄₀ catalyst (0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction is typically complete within 1-2.5 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The catalyst can be recovered from the filtrate for reuse.
-
Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.
Protocol 2: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines
This protocol is based on the highly efficient cyclization of propargylic carbonates.[6]
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine (Substrate 1a, 0.1 mmol)
-
Propargylic carbonate (Substrate 2a, 0.12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Anhydrous dioxane (0.5 mL)
-
Schlenk flask or vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-tosyl-disubstituted 2-aminobenzylamine (1a, 40.5 mg, 94.2 µmol) and the propargylic carbonate (2a, 29.9 mg, 123 µmol).
-
Add the catalyst, Pd(PPh₃)₄ (10.9 mg, 9.4 µmol).
-
Add anhydrous dioxane (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 25 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure 1,4-benzodiazepine product.
Conclusion and Future Perspectives
The synthesis of 1,4-diazepines is a mature field, yet one that continues to benefit from catalytic innovation. The choice of catalyst is a strategic decision dictated by the target molecule's complexity, economic constraints, and environmental considerations.
-
For rapid access to simpler benzodiazepine cores, Brønsted acids , particularly modern solid acids like heteropolyacids and sulfamic acid , offer an efficient, economical, and greener alternative to traditional methods.
-
For the construction of highly functionalized, novel, and drug-like diazepine scaffolds, the power of transition metal catalysis , especially with palladium and copper , is indispensable. These methods provide unparalleled control and versatility.
Future research will undoubtedly focus on merging the best of both worlds: developing low-cost, non-toxic, and reusable catalysts (inspired by Brønsted acid systems) that can achieve the complex transformations currently dominated by precious transition metals. The development of base-metal catalysts (e.g., iron, nickel) and photocatalytic methods represents the next frontier in advancing the synthesis of this vital class of therapeutic agents.
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THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available at: [Link]
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Synthesis of 1,4-diazepanes and benzo[b][1][2]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Semantic Scholar. Available at: [Link]
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Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. Available at: [Link]
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EFFECT OF CATALYST ON SYNTHESIS OF 1, 5- BENZODIAZEPINE DERIVATIVES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIVITY. Zenodo. Available at: [Link]
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Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Stephen L. Buchwald. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. Available at: [Link]
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Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis: A Comparative Approach
In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. Ensuring that a final drug product is free from harmful impurities requires robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose, offering high resolution and sensitivity for separating and quantifying the active pharmaceutical ingredient (API) from its related substances and degradation products.[1][2]
However, a method is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][4] This guide, born from extensive field experience, moves beyond a simple checklist of validation steps. It delves into the causality behind experimental design, compares HPLC with its modern and orthogonal alternatives, and provides a framework for selecting the most appropriate analytical tool.
The Foundation: Understanding HPLC Method Validation
The validation of an analytical procedure is a regulatory mandate, with primary guidance provided by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, and enforced by bodies like the U.S. Food and Drug Administration (FDA).[5][6][7] The objective is to demonstrate fitness-for-purpose through a series of rigorous experimental evaluations.[3]
Core Validation Parameters: The 'Why' Behind the 'What'
A validated method provides a high degree of assurance that it will consistently produce data that is accurate and precise. The core parameters, as defined by ICH Q2(R1), are not just hoops to jump through; each serves a critical scientific purpose.[7][8]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] The fundamental question it answers is: "Am I measuring only the compound of interest?" For purity methods, this is paramount. A lack of specificity, often due to co-eluting peaks, can lead to an underestimation of impurities, posing a direct risk to patient safety.
-
Linearity & Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's signal.[7] This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[8] For a purity method, this range must encompass from the reporting threshold of impurities up to a level exceeding the specification limit (e.g., reporting threshold to 120% of the specification).[8]
-
Accuracy: Accuracy reflects the closeness of the test results to the true value.[9] In purity analysis, this is often assessed by spiking the sample matrix with known quantities of impurities and calculating the percent recovery. This confirms that the method can correctly quantify the amount of an impurity present.
-
Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] For impurity analysis, the LOQ must be at or below the reporting threshold for impurities.
-
Robustness: Robustness testing is a deliberate evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage in a quality control environment, where minor fluctuations in mobile phase composition, pH, column temperature, or flow rate are inevitable.[11]
Experimental Protocol: Validating a Reversed-Phase HPLC Purity Method
This protocol outlines a self-validating system for a hypothetical small-molecule API. A cornerstone of trustworthiness is the inclusion of System Suitability Testing (SST) prior to any analytical run. As per USP <621>, SST verifies that the chromatographic system is adequate for the intended analysis on the day of the test.[11][12]
Objective: To validate an RP-HPLC method for determining the purity of API-X and quantifying its related substances.
Instrumentation:
-
HPLC System with a binary pump, autosampler, column oven, and Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) software.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 254 nm (with PDA scan from 200-400 nm for peak purity)
-
Injection Volume: 5 µL
Step 1: System Suitability Testing (SST)
-
Procedure: Prepare a solution containing API-X and a critical impurity pair (or a known related substance). Inject this solution six times.
-
Acceptance Criteria (Example):
-
Resolution between the critical pair > 2.0.
-
Tailing factor for the API-X peak < 1.5.
-
Relative Standard Deviation (RSD) of peak area and retention time for six replicate injections < 2.0%.
-
-
Causality: SST ensures the system's performance before committing to the validation experiments. Failure here indicates a problem with the system (e.g., column, mobile phase), not necessarily the method itself.
Step 2: Specificity (Forced Degradation)
-
Procedure: Subject API-X to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. Analyze these stressed samples alongside an unstressed sample and a placebo.
-
Evaluation: The method is specific if the main API peak is resolved from all degradation products and placebo components (resolution > 2.0). The PDA detector should be used to assess peak purity of the API-X peak in all chromatograms.[10]
-
Causality: This demonstrates the method's stability-indicating nature, proving it can distinguish the API from potential impurities that could arise during manufacturing or storage.
Step 3: Linearity, Range, Accuracy, and Precision (Combined Approach)
-
Procedure: Prepare a series of solutions by spiking the sample matrix with known impurities at five concentration levels, from the LOQ to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%). Prepare each level in triplicate.
-
Evaluation:
-
Linearity: Plot the mean peak area versus concentration for each impurity. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Calculate the percent recovery for each replicate at each level. The mean recovery should be within 90.0% to 110.0%.
-
Precision (Repeatability): Calculate the RSD of the results at each concentration level.
-
Precision (Intermediate): Repeat the experiment on a different day with a different analyst and calculate the RSD across both datasets.
-
-
Causality: This efficient, combined experiment validates multiple parameters simultaneously, providing a comprehensive understanding of the method's quantitative capabilities across its intended range.
Step 4: Limit of Quantitation (LOQ)
-
Procedure: Prepare a series of dilute solutions of the impurities. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and meets pre-defined accuracy and precision criteria.
-
Causality: This confirms the method's sensitivity is sufficient to control impurities at or below required regulatory thresholds.
Step 5: Robustness
-
Procedure: Analyze a sample solution while making small, deliberate changes to the method parameters, one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2 °C, Mobile Phase pH ±0.2 units).
-
Evaluation: Assess the impact on SST parameters (resolution, tailing factor) and impurity quantitation. The results should remain within the established SST criteria.
-
Causality: This step builds confidence that the method will perform reliably when transferred to other labs or when minor, unavoidable variations occur during routine use.[10]
Summary of Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the analyte is measured without interference. | Resolution > 2.0 from adjacent peaks; peak purity must pass. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.99. |
| Range | To define the concentration interval of reliable use. | Defined by linearity, accuracy, and precision results. |
| Accuracy | To measure the closeness to the true value. | Mean recovery typically between 90-110%. |
| Precision | To measure the agreement between repeated tests. | RSD typically ≤ 5% for impurities. |
| LOQ | To determine the lowest concentration that can be reliably measured. | S/N ratio ≈ 10; must meet accuracy/precision criteria. |
| Robustness | To assess the method's reliability with minor parameter changes. | System suitability criteria must be met under all varied conditions. |
Visualizing the Validation Workflow
Caption: Workflow for a typical HPLC method validation process.
Comparative Analysis: HPLC and Its Alternatives
While HPLC is a cornerstone of purity analysis, no single technique is universally optimal.[13] A comprehensive purity assessment often relies on orthogonal methods—techniques that separate compounds based on different chemical or physical principles.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC is not an alternative technique so much as an evolution of HPLC. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of operating at much higher pressures (up to 15,000 psi).[14][15] This fundamental difference leads to significant performance gains.
-
Speed and Throughput: UPLC dramatically reduces run times, often from 15-20 minutes for an HPLC method to 3-10 minutes, significantly increasing laboratory throughput.[15][16]
-
Resolution and Sensitivity: The smaller particles provide superior separation efficiency, resulting in sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases sensitivity (signal-to-noise ratio), which is ideal for detecting trace-level impurities.[17][18]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a substantial reduction in solvent use, making UPLC a greener and more cost-effective option in the long run.[14][17]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi |
| Typical Run Time | 15 - 30 minutes | 1 - 10 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| Initial Cost | Lower | Higher |
Orthogonal Techniques: Broadening the Analytical Scope
Relying solely on one chromatographic method, even a well-validated one, carries the risk of overlooking impurities that may co-elute. Orthogonal techniques provide a more complete purity profile.
1. Gas Chromatography (GC): The Choice for Volatiles
GC is an essential tool in pharmaceutical analysis, but its application is distinct from HPLC.[19] It is the preferred method for compounds that are volatile and thermally stable.[13]
-
Principle: Separation occurs based on a compound's boiling point and its interaction with the stationary phase as it is carried through a column by an inert gas.[20]
-
Primary Application in Purity: GC excels at the analysis of residual solvents (impurities from the manufacturing process) and other volatile organic impurities, for which HPLC is ill-suited.[1][21]
-
When to Use GC: When the impurities of concern are volatile and can be vaporized without decomposition. It is rarely used for the analysis of the API itself unless the API is also volatile.[13]
2. Capillary Electrophoresis (CE): High Efficiency for Charged Species
CE is a powerful separation technique that offers extremely high efficiency and resolution.[22][23] It serves as an excellent complementary method to HPLC.[24]
-
Principle: Separation is based on the differential migration of charged species in an electric field within a narrow capillary. The charge-to-size ratio is the primary driver of separation.[25]
-
Primary Application in Purity: CE is particularly advantageous for:
-
Charged molecules: Including peptides, proteins, and other biomolecules.[23]
-
Chiral separations: It is highly effective at separating enantiomers.[23]
-
Orthogonal Confirmation: Because its separation mechanism is fundamentally different from HPLC, it is an ideal technique to confirm peak purity and detect impurities that might be hidden in an HPLC chromatogram.[24]
-
-
Advantages over HPLC: CE often requires minimal sample preparation and uses significantly less solvent. Method development can sometimes be faster than for HPLC.[20][24]
Comparative Overview of Primary Purity Analysis Techniques
| Technique | Principle | Primary Analytes | Key Advantages | Common Application in Purity |
| HPLC | Partitioning between liquid mobile and solid stationary phases. | Non-volatile, thermally unstable small molecules. | Robust, versatile, well-established, wide range of detectors. | Assay, related substances, stability testing of APIs and drug products.[2] |
| UPLC | Same as HPLC, but with sub-2µm particles at high pressure. | Same as HPLC. | Faster analysis, higher resolution & sensitivity, lower solvent use.[14][17] | High-throughput screening, trace impurity analysis. |
| GC | Partitioning between gas mobile and liquid/solid stationary phases. | Volatile, thermally stable compounds. | High efficiency for volatiles, sensitive detectors (FID, MS). | Residual solvent analysis, volatile impurity profiling.[1][19] |
| CE | Differential migration of charged species in an electric field. | Charged molecules (ions, proteins, peptides), chiral compounds. | Extremely high resolution, minimal solvent use, different selectivity.[20][25] | Chiral purity, analysis of biologics, orthogonal confirmation of HPLC results. |
Choosing the Right Tool for the Job: A Decision Framework
Selecting the appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and potential impurities.
Caption: Decision tree for selecting an analytical method for purity testing.
Conclusion
The validation of an HPLC method for purity analysis is a scientifically rigorous process that underpins the safety and quality of pharmaceutical products. It requires more than adherence to a checklist; it demands a deep understanding of the causality behind each validation parameter to demonstrate that the method is truly fit for its purpose. While HPLC remains the workhorse of the industry, its evolution into UPLC offers significant gains in speed and sensitivity. Furthermore, embracing orthogonal techniques like Gas Chromatography for volatile impurities and Capillary Electrophoresis for charged or chiral molecules is not a redundancy. It is a best practice that provides the most comprehensive, robust, and trustworthy assessment of a compound's purity, ensuring that the final product delivered to patients is both safe and effective.
References
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]
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FDA. Q2(R2) Validation of Analytical Procedures. [Link]
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National Center for Biotechnology Information. Applications of capillary electrophoresis in pharmaceutical analysis. [Link]
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Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
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ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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WebofPharma. HPLC vs. UPLC. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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LCGC International. Capillary Electrophoresis as a Routine Analytical Tool in Pharmaceutical Analysis. [Link]
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Chromatography Today. Alternative found for HPLC methods. [Link]
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Medistri. GC/MS Identification of Impurities. [Link]
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IJCRT.org. IMPURITY PROFILING. [Link]
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European Pharmaceutical Review. Challenging applications of capillary electrophoresis in biopharmaceutical analysis. [Link]
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IJCPS. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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LCGC International. Capillary Electrophoresis in the Biopharmaceutical Industry: Part I. [Link]
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National Center for Biotechnology Information. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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Slideshare. USP(1225,1226) ICH Q2(R1) by agilent. [Link]
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ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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ICH. Quality Guidelines. [Link]
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General Chapters. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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National Center for Biotechnology Information. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Patsnap Eureka. HPLC vs CE Efficiency: Assessing Sample Purity Reach. [Link]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
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A Senior Application Scientist's Guide to the Spectral Cross-Referencing of N,N'-Bis(3-hydroxypropyl)-homopiperazine
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Unambiguous Compound Identification
This guide provides a comprehensive cross-referencing of the expected spectral data for N,N'-Bis(3-hydroxypropyl)-homopiperazine based on the empirical data of its parent heterocycle, homopiperazine, and the closely related N,N'-bis(hydroxyalkyl)-substituted piperazines. By understanding the spectral contributions of the homopiperazine core and the N-(3-hydroxypropyl) substituents, we can construct a highly predictive spectral profile for the target molecule. This approach not only facilitates its identification but also serves as a practical framework for the spectral analysis of related novel compounds.
Predicted Spectral Data for N,N'-Bis(3-hydroxypropyl)-homopiperazine
The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for N,N'-Bis(3-hydroxypropyl)-homopiperazine. These predictions are derived from a detailed analysis of the experimental data for homopiperazine, N,N'-Bis(2-hydroxyethyl)piperazine, and 1-(3-hydroxypropyl)piperazine.
Table 1: Predicted ¹H NMR Spectral Data for N,N'-Bis(3-hydroxypropyl)-homopiperazine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | t | 4H | -CH₂-OH | Typical chemical shift for a methylene group adjacent to a hydroxyl group. |
| ~2.70 - 2.85 | m | 8H | Homopiperazine ring protons (-CH₂-N-) | Based on homopiperazine data, with a slight downfield shift due to N-alkylation. |
| ~2.55 | t | 4H | -N-CH₂-CH₂- | Methylene group adjacent to the ring nitrogen. |
| ~1.75 | quintet | 4H | -CH₂-CH₂-CH₂- | Central methylene group of the propyl chain, coupled to adjacent CH₂ groups. |
| Broad | s | 2H | -OH | Exchangeable proton, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data for N,N'-Bis(3-hydroxypropyl)-homopiperazine (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60.5 | -CH₂-OH | Typical chemical shift for a carbon bearing a hydroxyl group. |
| ~55.0 | Homopiperazine C2, C7 | Based on homopiperazine data, shifted downfield upon N-alkylation. |
| ~54.0 | -N-CH₂- | Carbon adjacent to the ring nitrogen. |
| ~52.0 | Homopiperazine C3, C6 | Based on homopiperazine data, shifted downfield upon N-alkylation. |
| ~28.0 | -CH₂-CH₂-CH₂- | Central carbon of the propyl chain. |
| ~27.0 | Homopiperazine C5 | Based on homopiperazine data, with a slight shift. |
Table 3: Predicted Mass Spectrometry (Electron Ionization) Fragmentation for N,N'-Bis(3-hydroxypropyl)-homopiperazine
| m/z | Proposed Fragment | Rationale |
| 216 | [M]⁺ | Molecular ion peak. |
| 185 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |
| 157 | [M - C₃H₇O]⁺ | Loss of a hydroxypropyl radical. |
| 113 | [Homopiperazine-CH₂-CH₂-CH₂]⁺ | Cleavage of the N-C bond of the side chain. |
| 100 | [Homopiperazine]⁺ | Fragmentation resulting in the parent homopiperazine ring. |
| 58 | [C₃H₈N]⁺ | Common fragment from the side chain. |
Table 4: Predicted IR Spectral Data for N,N'-Bis(3-hydroxypropyl)-homopiperazine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Broad, Strong | O-H stretch | Characteristic of hydroxyl groups involved in hydrogen bonding. |
| 2940-2820 | Strong | C-H stretch (aliphatic) | From the methylene groups in the ring and side chains. |
| 1465-1440 | Medium | C-H bend (scissoring) | Methylene group deformation. |
| 1120-1040 | Strong | C-O stretch | Characteristic of the primary alcohol. |
| 1100-1000 | Medium | C-N stretch | Aliphatic amine stretching. |
Comparative Spectral Analysis: Building the Prediction
The predictive model for N,N'-Bis(3-hydroxypropyl)-homopiperazine is built upon the foundational spectral features of its constituent parts.
The Homopiperazine Core
Homopiperazine (C₅H₁₂N₂) provides the basic spectral signature for the seven-membered heterocyclic ring.
-
¹H NMR: In CDCl₃, the protons on the carbons adjacent to the nitrogen atoms (C2, C3, C5, C7) of homopiperazine typically appear as multiplets around 2.8-3.0 ppm. The central methylene protons (C6) are found further upfield.
-
¹³C NMR: The carbons adjacent to the nitrogens (C2, C3, C5, C7) in homopiperazine resonate around 47-52 ppm, while the C6 carbon is observed at approximately 33 ppm.[1]
-
Mass Spectrum: The molecular ion peak for homopiperazine is at m/z 100. Common fragments involve the loss of ethylene and propyl groups.
-
IR Spectrum: The key features are the N-H stretching vibrations (around 3200-3300 cm⁻¹) and C-H stretching of the methylene groups (2800-3000 cm⁻¹).
The Influence of N,N'-Bis(hydroxyalkyl) Substitution
The introduction of the two 3-hydroxypropyl chains significantly alters the spectral landscape. For comparison, we can examine N,N'-Bis(2-hydroxyethyl)piperazine.
-
¹H NMR: The presence of the hydroxyethyl groups in N,N'-Bis(2-hydroxyethyl)piperazine introduces a triplet at ~3.6 ppm for the -CH₂-OH protons and another triplet at ~2.5 ppm for the -N-CH₂- protons. The piperazine ring protons are also shifted slightly downfield compared to unsubstituted piperazine.
-
¹³C NMR: The carbons of the hydroxyethyl group appear at ~60 ppm (-CH₂-OH) and ~59 ppm (-N-CH₂-). The piperazine ring carbons are found around 53 ppm.
-
Mass Spectrum: The fragmentation is dominated by cleavage of the side chains.
-
IR Spectrum: A strong, broad O-H stretching band appears around 3400 cm⁻¹, and the C-O stretching is prominent around 1050 cm⁻¹. The N-H band is absent.
The N-(3-hydroxypropyl) Moiety
Data from 1-(3-hydroxypropyl)piperazine helps to refine the prediction for the side chains.
-
¹H NMR: The 3-hydroxypropyl group will show a characteristic pattern: a triplet for the terminal -CH₂-OH, a triplet for the -N-CH₂- group, and a multiplet (typically a quintet) for the central -CH₂-CH₂-CH₂- group.
-
¹³C NMR: The three carbons of the propyl chain will have distinct chemical shifts, with the carbon attached to the hydroxyl group being the most downfield.
By combining these observations, we can confidently predict the spectral features of N,N'-Bis(3-hydroxypropyl)-homopiperazine, as detailed in Tables 1-4. The key distinguishing features will be the signals corresponding to the three distinct methylene environments of the propyl chains and the specific shifts of the homopiperazine ring carbons upon disubstitution.
Standard Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility, the following standard protocols are recommended for the spectral analysis of N,N'-Bis(3-hydroxypropyl)-homopiperazine and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable protons (like -OH).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field strength spectrometer for optimal resolution.
-
Acquire a standard one-pulse spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable.
-
EI-MS:
-
Volatilize the sample in the ion source.
-
Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
-
ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source.
-
Apply a high voltage to create a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged, typically forming [M+H]⁺ or [M+Na]⁺ ions. This is a "soft" ionization technique that often results in a prominent molecular ion peak with minimal fragmentation.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This is a rapid and convenient method for both solids and liquids.
-
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O, C-N).
Visualizing Molecular Structure and Analytical Workflow
Diagrams are essential for a clear understanding of molecular structures and experimental processes.
Caption: Molecular formulas of the target compound and its structural analogs.
Caption: A typical workflow for the spectral characterization of a novel compound.
Conclusion: A Pathway to Confident Characterization
While the direct acquisition of experimental data is the gold standard, the principles of spectroscopic analysis allow for a highly accurate prediction of the spectral properties of N,N'-Bis(3-hydroxypropyl)-homopiperazine. By dissecting the molecule into its core and substituent components and analyzing the empirical data of closely related analogs, we have established a reliable spectral profile. This guide serves not only as a reference for the identification of this specific compound but also as a testament to the power of comparative spectroscopy in modern chemical research. The methodologies and analytical reasoning presented herein provide a robust framework for scientists and researchers to approach the characterization of other novel chemical entities with confidence and scientific rigor.
References
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Abbey, M. D., et al. (2019). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2019(4), M1093. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Homopiperazines
For drug development professionals, researchers, and scientists, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the compelling world of substituted homopiperazines, a versatile scaffold that has given rise to a multitude of pharmacologically active agents. We will dissect the structure-activity relationships (SAR) of this privileged core, offering a comparative analysis of its derivatives across various therapeutic targets, supported by experimental data and detailed protocols. This document is designed not as a rigid template, but as an in-depth technical guide that illuminates the causal relationships behind experimental choices and provides a framework for rational drug design.
The Homopiperazine Scaffold: A Privileged Structure in Medicinal Chemistry
Homopiperazine, a seven-membered heterocyclic amine, offers a unique three-dimensional conformation and two key points for substitution (N1 and N4), making it an attractive starting point for creating diverse chemical libraries.[1] Its inherent flexibility allows for optimal interaction with a variety of biological targets, leading to its incorporation into compounds with a wide array of therapeutic applications, including anticancer, antipsychotic, and antidiabetic agents.[2][3][4] The ability to fine-tune the steric and electronic properties of the substituents on the homopiperazine ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Substituted Homopiperazines Across Therapeutic Targets
The true power of the homopiperazine scaffold is revealed through a comparative analysis of its derivatives targeting different biological systems. Below, we explore key examples, highlighting the critical role of specific substitutions in dictating biological activity.
Targeting Central Nervous System (CNS) Receptors: A Quest for Atypical Antipsychotics
Homopiperazine derivatives have been extensively investigated as ligands for dopamine and serotonin receptors, crucial targets in the treatment of neuropsychiatric disorders.[3] A notable example is the SAR study of SYA-013, a homopiperazine analog of the typical antipsychotic haloperidol.[5]
Key SAR Insights:
-
N1-Substitution: The nature of the substituent at the N1 position significantly influences receptor affinity and selectivity. Replacing the 4-fluorophenylbutan-1-one moiety of SYA-013 with other aromatic or heteroaromatic groups can modulate binding to D2, D3, 5-HT1A, and 5-HT2A receptors.[3]
-
N4-Substitution: The aryl group at the N4 position is critical for anchoring the molecule within the receptor binding pocket. Modifications to this group, such as altering the substitution pattern on the phenyl ring, can dramatically impact potency.[6] For instance, in a series of N-(2-methoxyphenyl)homopiperazine analogs, specific substitutions on the phenyl ring led to compounds with high affinity and selectivity for the D3 dopamine receptor.[6]
Data Summary: Receptor Binding Affinities (Ki, nM) of SYA-013 and Analogs [3]
| Compound | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| SYA-013 | 43.3 | 158.8 | 117.4 | 23.3 |
| Compound 7 | 130 | - | >10,000 | 1,200 |
| Compound 8 | 130 | - | 3,600 | 120 |
| Compound 11 | 130 | - | 360 | 4,700 |
| Compound 12 | 130 | - | 360 | 4,700 |
Note: Data extracted from literature. "-" indicates data not available.
Experimental Workflow: Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol outlines a standard method for determining the binding affinity of substituted homopiperazines for CNS receptors.
Caption: Workflow for a competitive radioligand binding assay.
Anticancer Activity: Targeting Cell Proliferation and Survival
The homopiperazine scaffold has also been exploited in the development of novel anticancer agents.[2][7] These derivatives often exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[8][9]
Key SAR Insights:
-
N1 and N4 Substitutions: In a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, the nature of the substituent on the phenylcarboxamide moiety was found to be crucial for anticancer activity.[2] Specifically, the presence of a carboxamide linker generally resulted in better activity compared to a carbothioamide linker.[2]
-
Ring Expansion: The expansion from a piperazine to a homopiperazine ring in analogs of the anti-cancer lead compound JS-K resulted in compounds with comparable or even improved anti-proliferative activity against leukemia cell lines.[7][9] This suggests that the increased flexibility of the seven-membered ring can be beneficial for this class of compounds.
Data Summary: Anticancer Activity (IC50, µM) of Homopiperazine Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 |
Note: Data extracted from literature.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Caption: Step-by-step workflow of the MTT assay.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Target for Type 2 Diabetes
Substituted homopiperazines have emerged as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[4] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion.
Key SAR Insights:
-
β-aminoacyl Group: The introduction of a β-aminoacyl group at one of the nitrogen atoms of the homopiperazine ring is a key feature for potent DPP-IV inhibition.[4]
-
Acidic Moiety: The presence of an acidic moiety, such as a carboxylic acid, was found to be critical for high inhibitory activity.[4] This group likely interacts with key residues in the active site of the DPP-IV enzyme.
-
Selectivity: Judicious selection of substituents on the homopiperazine scaffold can lead to compounds with high selectivity for DPP-IV over other enzymes, such as cytochrome P450 (CYP) isozymes, which is crucial for avoiding drug-drug interactions.[4]
Data Summary: DPP-IV Inhibitory Activity (IC50, nM) of Homopiperazine Derivatives [4]
| Compound | DPP-IV IC50 (nM) | CYP3A4 Inhibition |
| 7m | nanomolar activity | No inhibition |
| 7s | Good in vitro activity | No CYP inhibition |
| 7t | Good in vitro activity | No CYP inhibition |
Note: Data extracted from literature. Specific IC50 values for 7s and 7t were not provided in the abstract.
Conclusion and Future Directions
The structure-activity relationship studies of substituted homopiperazines have consistently demonstrated the versatility of this scaffold in medicinal chemistry. The ability to modulate the pharmacological profile by introducing a wide range of substituents at the N1 and N4 positions has led to the discovery of potent and selective agents for a variety of therapeutic targets.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Further optimization of substituents to achieve even greater selectivity for the desired biological target, thereby minimizing off-target effects.
-
Improving pharmacokinetic properties: Modifying the homopiperazine core and its substituents to enhance oral bioavailability, metabolic stability, and brain penetration for CNS-targeted drugs.
-
Exploring new therapeutic areas: Applying the SAR knowledge gained from existing studies to design novel homopiperazine derivatives for unexplored or challenging therapeutic targets.
By leveraging the principles of rational drug design and a deep understanding of SAR, the homopiperazine scaffold will undoubtedly continue to be a valuable source of innovative drug candidates for years to come.
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Ahn, J. H., Park, W. S., Jun, M. A., Shin, M. S., Kang, S. K., Kim, K. Y., Rhee, S. D., Bae, M. A., Kim, K. R., Kim, S. G., Kim, S. Y., Sohn, S. K., Kang, N. S., Lee, J. O., Lee, D. H., Cheon, H. G., & Kim, S. S. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525–6529. [Link]
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Kojima, S., et al. (2013). Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. Blood Cancer Journal, 3, e108. [Link]
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Prasad, D. J., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. American Journal of Analytical Chemistry, 2(8), 923-931. [Link]
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Peprah, K., Zhu, X. Y., Eyunni, S. V. K., Etukala, J. R., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671–1678. [Link]
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Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760–2762. [Link]
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Romero, A. G., et al. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 36(25), 4147-4155. [Link]
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Ablordeppey, S. Y., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-1678. [Link]
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Wang, S., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 11(10), 1215-1227. [Link]
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Kumar, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3126-3135. [Link]
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Nandurdikar, R. S., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760-2762. [Link]
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Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-1678. [Link]
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Hopkins, C. R., et al. (2011). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Combinatorial Science, 13(3), 245-250. [Link]
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Itoh, Y., et al. (2019). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1413-1418. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1746. [Link]
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Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol vs. other heterocyclic diols in synthesis
A Comparative Guide for Synthetic Chemists: Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol vs. Other Heterocyclic Diols in Synthesis
Abstract
Heterocyclic diols are indispensable building blocks in modern organic synthesis, serving as versatile scaffolds in pharmaceutical development, polymer science, and materials chemistry. Their unique three-dimensional structures, conferred by the heterocyclic core, offer distinct advantages over simple aliphatic diols. This guide provides an in-depth comparison of this compound, a seven-membered diazepane derivative, with its more common six-membered analogue, 1,4-Piperazinediethanol. We will explore how subtle differences in ring size and side-chain length translate into significant variations in physicochemical properties, reactivity, and performance in key synthetic applications. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in scaffold selection for their specific synthetic goals.
Structural and Physicochemical Distinctions: A Tale of Two Rings
The fundamental difference between this compound and its heterocyclic peers lies in the conformation and flexibility of the core ring system and the length of the N-substituted alcohol side chains. The most common point of comparison is with 1,4-Piperazinediethanol, which features a six-membered piperazine ring and ethanol side chains.
The seven-membered diazepane ring of this compound is significantly more flexible than the relatively rigid chair/boat conformations of the six-membered piperazine ring. This increased conformational freedom can influence how the molecule interacts with other reagents, its binding modes when used as a ligand, and the resulting morphology of polymers derived from it. Furthermore, the propanol side chains extend the hydroxyl groups further from the bulky heterocyclic core, potentially increasing their accessibility and reactivity compared to the ethanol arms of 1,4-Piperazinediethanol.
Caption: Core structural differences between the two primary heterocyclic diols.
These structural variations directly impact key physicochemical properties crucial for synthetic planning.
| Property | This compound | 1,4-Piperazinediethanol | Rationale for Difference |
| CAS Number | 19970-80-0[1][2][3] | 122-96-3[4][5][6] | N/A |
| Molecular Formula | C₁₁H₂₄N₂O₂[1][3] | C₈H₁₈N₂O₂[4][6] | Larger ring and longer side chains. |
| Molecular Weight | 216.32 g/mol [1][3] | 174.24 g/mol [4][6] | Addition of three CH₂ groups. |
| Boiling Point | 360.8 °C at 760 mmHg[1][2] | ~280 °C at 760 mmHg | Increased molecular weight and van der Waals forces. |
| Density | 1.032 g/cm³[1][2] | ~1.05 g/cm³ | Ring packing and conformational differences. |
| XLogP3 | -0.365[3] | -1.3[7] | Longer alkyl chains slightly increase lipophilicity. |
Performance in Synthetic Applications
The choice between these diols is dictated by the desired properties of the final product, whether it's a discrete molecule or a macromolecular polymer.
Application as a Core Scaffold in Drug Discovery
Both molecules serve as excellent starting points for building complex molecules. The two secondary amine positions on the parent ring and the two terminal hydroxyl groups offer four points for functionalization. Diazepine and its derivatives are core structures in many pharmacologically active compounds, including anxiolytics and anticonvulsants.[8][9][10] The seven-membered ring of this compound provides a less common and more flexible scaffold compared to the ubiquitous piperazine ring, offering opportunities for novel intellectual property and potentially different interactions with biological targets.[11][12]
Causality in Experimental Choice: A researcher aiming to develop a molecule that requires a flexible hinge region might prefer the diazepane core. The longer propanol arms can also position functional groups at a greater distance from the core, which can be crucial for accessing deep binding pockets in an enzyme or receptor. Conversely, if rigidity is required to lock in a specific conformation, the piperazine scaffold would be the superior choice.
Role in Polymer Chemistry
Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. Here, the structural differences manifest clearly in the properties of the resulting polymers.
-
Polyurethanes: When reacted with diisocyanates, these diols act as chain extenders.
-
This compound: The inherent flexibility of the seven-membered ring and the longer propanol chains introduce more degrees of freedom into the polymer backbone. This typically results in polymers with a lower glass transition temperature (Tg), increased elasticity, and potentially higher impact strength.
-
1,4-Piperazinediethanol: The rigid piperazine ring leads to more ordered polymer chains, resulting in materials with higher thermal stability, increased hardness, and a higher Tg.[4][13]
-
Experimental Insight: The synthesis of thermosets via ring-opening metathesis polymerization (ROMP) is a rapid method for converting diols into cross-linked materials.[14] A similar approach using the di-acrylate or di-norbornene derivatives of these heterocyclic diols would likely show that the diazepane-based thermoset cures to a more flexible material, while the piperazine-based one would yield a more brittle, rigid polymer.
Experimental Protocols and Workflow
A common synthetic transformation for these molecules is the N-alkylation of the heterocyclic core, a foundational step before further modification of the hydroxyl groups. Reductive amination is a preferred method due to its high efficiency and control over mono-alkylation.[15][16]
Protocol: N-Alkylation of a Heterocyclic Diol via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-benzyl derivative.
1. Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve the heterocyclic diol (this compound or 1,4-Piperazinediethanol) (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL).
-
Add benzaldehyde (1.1 eq.) to the solution.
2. Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate iminium ion can be monitored by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.
3. Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-16 hours until the starting material is consumed (as monitored by TLC/LC-MS).
4. Work-up:
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
5. Purification:
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure N-benzylated product.
Caption: General experimental workflow for the N-alkylation of heterocyclic diols.
Decision Framework: Selecting the Optimal Diol
The choice of diol is fundamentally a question of structure-property relationships. The following flowchart provides a decision-making framework for selecting the appropriate scaffold based on common synthetic goals.
Caption: A flowchart to guide the selection of the appropriate heterocyclic diol.
Conclusion
While 1,4-Piperazinediethanol is a well-established and valuable heterocyclic diol, this compound presents a compelling alternative for applications where molecular flexibility, extended functional group presentation, and scaffold novelty are desired. Its seven-membered diazepane core and propanol side chains offer distinct structural advantages that can be rationally exploited to tune the properties of both small molecules and advanced polymers. By understanding the fundamental relationship between the structure of these diols and the performance of their derivatives, researchers can more effectively design and synthesize materials and therapeutics with precisely tailored functions.
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A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Diazepine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of essential in-vitro testing protocols for the preclinical evaluation of novel diazepine-based compounds. As a senior application scientist, my goal is to equip you with not just the "how" but also the "why" behind these experimental choices, ensuring scientific integrity and fostering a deeper understanding of your results.
Introduction: The Rationale for a Robust In-Vitro Cascade
Diazepine-based compounds, most notably the benzodiazepine class, are potent modulators of the central nervous system, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The development of novel diazepine derivatives aims to refine their therapeutic window, enhancing efficacy for conditions like anxiety, epilepsy, and insomnia, while minimizing adverse effects such as sedation, dependence, and cognitive impairment. A well-designed in-vitro testing cascade is paramount for the early identification of promising candidates and the derisking of potential liabilities. This guide will walk you through the critical assays for characterizing the mechanism of action, pharmacokinetic properties, and potential toxicity of your novel diazepine compounds.
I. Mechanism of Action: Elucidating GABA-A Receptor Interaction
The hallmark of diazepines is their ability to act as positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated chloride ion channel.[3][4] Upon binding of the endogenous ligand GABA, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability. Diazepines bind to a distinct site on the receptor, enhancing the effect of GABA and increasing the frequency of channel opening.[3][4]
A. GABA-A Receptor Binding Assays
These assays are fundamental for determining the affinity of your compound for the benzodiazepine binding site on the GABA-A receptor.
1. Radioligand Binding Assay: This classic and robust method measures the displacement of a radiolabeled ligand (e.g., [³H]-Flumazenil or [³H]-Flunitrazepam) from the receptor by your test compound.
Comparative Binding Affinities of Select Benzodiazepines:
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference Compound |
| Diazepam | Non-selective (α1, α2, α3, α5) | 1.5 - 10 | Yes |
| Clonazepam | Non-selective | 0.2 - 1.0 | Yes |
| Bretazenil | Partial Agonist | 0.5 - 2.0 | Yes |
| Novel Analog X | α1-selective | [Experimental Data] | No |
| Novel Analog Y | α2/α3-selective | [Experimental Data] | No |
Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.
Step-by-Step Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 1 nM [³H]-Flumazenil), and varying concentrations of your test compound.
-
For determining non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of your compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Functional Assays: Assessing GABA-A Receptor Modulation
While binding assays reveal affinity, functional assays are crucial to determine the efficacy of your compound as a positive allosteric modulator.
1. Electrophysiology Assays: These are the gold standard for directly measuring the effect of a compound on ion channel function.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique involves expressing specific GABA-A receptor subunit combinations in Xenopus oocytes and then measuring the potentiation of GABA-induced chloride currents by your compound. It is a robust system for studying receptor pharmacology and subtype selectivity.
-
Patch-Clamp Electrophysiology in Mammalian Cells: This higher-resolution technique can be performed on cultured cell lines (e.g., HEK293 cells) stably expressing specific GABA-A receptor subtypes or on primary neurons. It allows for detailed characterization of the compound's effect on channel kinetics.
Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of your test compound.
-
Record the potentiation of the GABA-induced current.
-
Wash the oocyte with buffer between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of your compound.
-
Calculate the percentage potentiation for each concentration of your compound.
-
Plot the percentage potentiation against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation).
-
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and allosteric modulation by a novel diazepine compound.
II. In-Vitro DMPK: Assessing Drug-Like Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your compound is critical for predicting its in-vivo behavior.
A. Permeability Assays
These assays predict the oral absorption of a compound.
1. Caco-2 Permeability Assay: This is the industry-standard model for predicting intestinal permeability. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6][7][8][9]
Comparative Caco-2 Permeability of Benzodiazepines:
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Diazepam | ~20-30 | < 2 |
| Lorazepam | ~5-10 | < 2 |
| Atenolol (Low Permeability Control) | < 1 | N/A |
| Propranolol (High Permeability Control) | > 20 | N/A |
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add your test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of your compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio > 2 is generally considered significant.
-
B. Metabolic Stability Assays
These assays determine how quickly your compound is metabolized by liver enzymes.
1. Liver Microsomal Stability Assay: This is a high-throughput screen using subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Step-by-Step Protocol: Liver Microsomal Stability Assay
-
Incubation:
-
Incubate your test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) = 0.693 / k.
-
C. Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential for drug-drug interactions (DDIs).[10][11] Inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs.
Step-by-Step Protocol: CYP Inhibition Assay
-
Incubation:
-
Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of your test compound.
-
Initiate the reaction by adding NADPH.
-
Incubate for a time that is within the linear range of metabolite formation.
-
Terminate the reaction with a cold organic solvent.
-
-
Sample Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of inhibition of metabolite formation against the logarithm of your test compound concentration.
-
Determine the IC50 value.
-
Common CYP Isoforms and Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
D. Plasma Protein Binding Assay
This assay determines the extent to which your compound binds to plasma proteins, which can affect its distribution and availability to reach its target.
1. Equilibrium Dialysis: This is the gold standard method for determining the unbound fraction of a drug in plasma.[12][13][14]
Step-by-Step Protocol: Equilibrium Dialysis
-
Assay Setup:
-
Use a dialysis device with two chambers separated by a semi-permeable membrane.
-
Add plasma containing your test compound to one chamber and buffer to the other.
-
Incubate at 37°C until equilibrium is reached (typically 4-24 hours).
-
-
Sample Analysis:
-
Measure the concentration of your compound in both the plasma and buffer chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = concentration in the buffer chamber / concentration in the plasma chamber.
-
Experimental Workflow: In-Vitro DMPK Cascade
Caption: A typical in-vitro DMPK workflow for novel diazepine compounds.
III. In-Vitro Toxicity Profiling: Early Safety Assessment
Early identification of potential toxicity is crucial to avoid late-stage failures in drug development.
A. Cytotoxicity Assays
These assays provide a general measure of a compound's toxicity to cells.
1. MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. 2. LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
B. Hepatotoxicity Assays
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[15] In-vitro models are essential for early DILI risk assessment.
Comparison of In-Vitro Hepatotoxicity Models:
| Model | Advantages | Disadvantages |
| 2D HepG2/HepaRG Cultures | High-throughput, reproducible, low cost. | Low expression of some CYP enzymes, less physiologically relevant.[1][16] |
| 2D Primary Human Hepatocytes (PHH) | Gold standard for metabolism studies, patient-specific. | Rapid dedifferentiation, limited availability, high cost.[17] |
| 3D Liver Spheroids (PHH or HepaRG) | More physiologically relevant, maintain function longer, suitable for chronic toxicity studies.[10][18][19][20] | Lower throughput, more complex to set up. |
Step-by-Step Protocol: 3D Liver Spheroid Hepatotoxicity Assay
-
Spheroid Formation:
-
Seed primary human hepatocytes or HepaRG cells in an ultra-low attachment 96-well plate.
-
Allow the cells to aggregate and form spheroids over several days.
-
-
Compound Treatment:
-
Expose the spheroids to a range of concentrations of your test compound for an extended period (e.g., 7-14 days), with repeated dosing to mimic clinical exposure.
-
-
Toxicity Assessment:
-
At the end of the treatment period, assess cell viability using an ATP-based assay (e.g., CellTiter-Glo).
-
Optionally, measure other toxicity endpoints such as reactive oxygen species (ROS) production, mitochondrial membrane potential, and release of liver injury biomarkers (e.g., ALT, AST).
-
C. Cardiotoxicity Assays
1. hERG Potassium Channel Assay: Inhibition of the hERG channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. The patch-clamp assay is the gold standard for assessing hERG liability.
Comparative hERG IC50 Values:
| Compound | hERG IC50 (µM) |
| Diazepam | > 30 |
| Terfenadine (Positive Control) | ~0.01 |
| Verapamil (Positive Control) | ~0.1 |
Note: IC50 values are highly dependent on the assay conditions, including temperature and voltage protocol.[11][21][22][23]
IV. Conclusion: A Data-Driven Approach to Diazepine Drug Discovery
This guide has outlined a foundational in-vitro testing cascade for the evaluation of novel diazepine-based compounds. By systematically assessing their mechanism of action, DMPK properties, and potential toxicities, researchers can make informed, data-driven decisions to advance the most promising candidates. Remember that each compound is unique, and the specific assays and their sequence may need to be adapted based on the compound's chemical properties and intended therapeutic use.
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Comparative study of the pharmacological profiles of 1,4-diazepine vs 1,5-benzodiazepine derivatives
For decades, the benzodiazepine scaffold has been a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[1] Among the various structural isomers, 1,4-benzodiazepines and 1,5-benzodiazepines have emerged as privileged structures, each with a distinct and clinically significant pharmacological profile.[2][3] This guide provides a comprehensive comparison of these two pivotal classes of compounds, delving into their structural nuances, pharmacological activities, and the experimental methodologies used to elucidate their properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of CNS-active agents.
At the Bench: Structural and Physicochemical Distinctions
The fundamental difference between these two classes lies in the arrangement of the nitrogen atoms within the seven-membered diazepine ring, which is fused to a benzene ring. This seemingly subtle architectural change imparts significant differences in the physicochemical properties of the resulting molecules, profoundly influencing their interaction with biological targets and their pharmacokinetic profiles.[4]
A classic comparison can be drawn between diazepam, a archetypal 1,4-benzodiazepine, and clobazam, a notable 1,5-benzodiazepine. Key differences include:
-
Basicity: The 1,4-benzodiazepine structure, as in diazepam, features a weakly basic imine group. In contrast, the 1,5-benzodiazepine clobazam possesses acidic methylene protons.[4]
-
Lipophilicity: The imine functional group in diazepam contributes to a higher lipophilicity compared to the more hydrophilic carboxamide group present in clobazam.[4]
-
Electronic Charge Distribution: These structural variations lead to different electronic charge distributions and, consequently, distinct chemically reactive centers. In diazepam, the imine partial structure is a key reactive site, whereas in clobazam, it is the malonic acid portion.[4]
These fundamental chemical differences are the foundation for the distinct pharmacological profiles observed between the two classes.
Caption: Core structures of 1,4- and 1,5-benzodiazepines.
In Vitro Pharmacology: Targeting the GABA-A Receptor
The primary molecular target for most pharmacologically active benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[5] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, binding to a specific site distinct from the GABA binding site.[6] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability.[6]
While both 1,4- and 1,5-benzodiazepine derivatives interact with the GABA-A receptor, there is evidence suggesting differential selectivity for the various receptor subtypes. The GABA-A receptor is a pentameric complex composed of different subunit isoforms (e.g., α, β, γ).[5] The specific subunit composition determines the pharmacological properties of the receptor. For instance, receptors containing α1 subunits are primarily associated with sedative effects, while those with α2 subunits are linked to anxiolytic actions.[5][7]
Clobazam, a 1,5-benzodiazepine, is reported to be highly selective for the α2 subunit of the GABA-A receptor, which is associated with its antiepileptic activity, and less selective for the α1 subunit, which may contribute to its lower incidence of sedative side effects compared to some 1,4-benzodiazepines like diazepam.[7]
Comparative Binding Affinities at GABA-A Receptor Subtypes
| Compound | Class | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Diazepam | 1,4-Benzodiazepine | Varies | Varies | Varies | Varies | [8] |
| Clobazam | 1,5-Benzodiazepine | Less Selective | Highly Selective | Varies | Varies | [7] |
| SH-I-048B (1-S) | 1,4-Benzodiazepine | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [8] |
Note: Direct comparative Ki values for a wide range of 1,4- and 1,5-derivatives across all subtypes in single studies are limited. The table illustrates the principle of subtype selectivity.
In Vivo Efficacy: Anxiolytic and Anticonvulsant Profiles
The in vitro receptor binding profiles of 1,4- and 1,5-benzodiazepine derivatives translate into distinct in vivo pharmacological effects, most notably their anxiolytic and anticonvulsant activities. These are typically assessed using well-established animal models.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of a compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant efficacy.
Clinical studies have directly compared the efficacy and side effect profiles of diazepam (1,4-) and clobazam (1,5-). In a study on the intermittent prophylaxis of febrile seizures, clobazam and diazepam showed similar efficacy in preventing seizure recurrence.[9] However, the incidence of drowsiness and sedation was significantly lower in the clobazam group (14.2%) compared to the diazepam group (54%).[9][10] This finding in a clinical setting supports the preclinical observations of differential GABA-A receptor subtype selectivity.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of benzodiazepines, including their absorption, distribution, metabolism, and excretion, are critical determinants of their clinical utility, influencing their onset and duration of action, as well as their potential for accumulation and drug-drug interactions.
| Parameter | Clobazam (1,5-Benzodiazepine) | Diazepam (1,4-Benzodiazepine) |
| Absorption | Highly and extensively absorbed | Well absorbed |
| Time to Max. Concentration | 0.5 - 4 hours | Varies |
| Metabolism | Liver (CYP3A4, CYP2C19, CYP2B6) | Liver (CYP3A4, CYP2C19) |
| Active Metabolite | N-desmethylclobazam | Desmethyldiazepam, Oxazepam |
| Half-life (Parent) | 36 - 42 hours | 20 - 50 hours |
| Half-life (Active Metabolite) | 59 - 74 hours | Varies |
Data compiled from multiple sources.[5][11]
The long half-life of both the parent drug and its active metabolite is a key feature of both clobazam and diazepam, contributing to their sustained therapeutic effects but also to the potential for accumulation with repeated dosing.
Experimental Protocols: A Scientist's Guide
Reproducible and well-validated experimental protocols are the bedrock of pharmacological research. Below are detailed methodologies for key in vitro and in vivo assays used to characterize 1,4- and 1,5-benzodiazepine derivatives.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
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Safety Operating Guide
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol proper disposal procedures
An In-Depth Guide to the Proper Disposal of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of chemical reagents are fundamental to this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 19970-80-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in the compound's specific chemical characteristics and established safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not a benign substance; its hazard classifications dictate the necessary precautions for its handling and the rationale for its specific disposal pathway.[1]
Key Hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion can lead to significant health issues.[1]
-
Causes Skin Irritation (Category 2): Direct contact with the skin can cause irritation and inflammation.[1]
-
Causes Serious Eye Irritation (Category 2A): The compound poses a significant risk to vision upon eye contact.[1]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of aerosols or dusts can irritate the respiratory tract.[1]
These hazards necessitate that this compound be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Chemical and Physical Properties Summary
The following table summarizes the essential quantitative data for this compound, which informs its handling and storage. Its high boiling point and flash point indicate it is not highly volatile at standard laboratory temperatures, reducing the risk of inhalation under normal conditions, though appropriate ventilation is still required.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 19970-80-0 | [2][4] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 216.32 g/mol | [2] |
| Boiling Point | 360.8°C at 760 mmHg | [2][3] |
| Flash Point | 176.6°C | [2][3] |
| Density | 1.032 g/cm³ | [2][3] |
Operational Plan: From Personal Protection to Spill Containment
A robust operational plan is proactive, not reactive. This involves mandating appropriate Personal Protective Equipment (PPE) and having a clear, rehearsed spill management procedure.
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties, a comprehensive barrier is non-negotiable.[1]
-
Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action can prevent a minor incident from escalating.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Contain and Absorb: For liquid spills, cover with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste management regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
An SAA is a location at or near the point of waste generation and under the control of the operator.[6][7]
-
This area must be clearly marked. Laboratories can have multiple SAAs.[6]
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof screw cap.
-
The original product container can be used if it is properly relabeled as waste. Never mix this waste with other chemical waste streams unless their compatibility is confirmed by a qualified chemist or EH&S professional.
Step 3: Label the Waste Container
-
As soon as the first drop of waste enters the container, it must be labeled.[7]
-
The label must clearly identify the contents: "this compound" .
-
Include an indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[6]
Step 4: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Store the container in the designated SAA.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA(s).[7][8]
Step 5: Arrange for Disposal
-
Once the container is full or you no longer need to add to it, contact your institution's EH&S department to arrange for a waste pickup.
-
EH&S or a licensed hazardous waste contractor will transport the waste from the SAA to a central accumulation area (CAA) or directly to a permitted treatment, storage, and disposal facility (TSDF).[5][6]
-
Never move hazardous waste from one SAA to another SAA.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol (CAS No. 19970-80-0). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Understanding these hazards is the first step in implementing a robust safety protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols. Therefore, our safety measures must be designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure to this compound. A comprehensive PPE ensemble is mandatory when handling this chemical.
Glove Selection: A Critical Choice
-
Primary Recommendation: Nitrile Gloves. Nitrile gloves offer good resistance to a wide range of chemicals, including some acids, bases, and organic solvents.[2][3] They are a suitable choice for incidental contact. For handling this compound, it is recommended to use nitrile gloves with a minimum thickness of 4-8 mils.[4]
-
For Extended Contact or Immersion: Butyl Rubber or Neoprene Gloves. For situations involving extended contact or potential immersion, more robust gloves are necessary. Butyl rubber gloves provide excellent protection against ketones, esters, and strong acids, while neoprene gloves are effective against acids, bases, and some solvents.[2]
-
Double Gloving: For enhanced protection, especially during weighing and solution preparation, double gloving is a recommended practice.[5]
Table 1: Glove Selection Guide
| Task | Glove Type | Rationale |
| Weighing, sample preparation, incidental contact | Nitrile gloves (min. 4-8 mil) | Good general chemical resistance, provides adequate protection against splashes and brief contact. |
| Handling large quantities, extended contact, cleaning spills | Butyl rubber or Neoprene gloves | Higher level of chemical resistance for prolonged exposure scenarios. |
Eye and Face Protection
To prevent serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashes, such as during solution preparation or transfers, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when handling larger volumes or when there is a significant splash hazard.[1]
Protective Clothing
A laboratory coat is mandatory to protect against skin contact.[5] The lab coat should have long sleeves and be fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
Given that the compound may cause respiratory irritation, all handling of the solid material should be performed in a certified chemical fume hood to minimize the inhalation of dust.[6] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential for minimizing the risk of exposure. The following steps outline the safe handling of this compound from receipt to use.
Pre-Handling Preparations
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the experiment.
-
Inspect PPE: Before donning, inspect all PPE for any signs of damage or defects.
Donning PPE: A Deliberate Process
The order in which you put on your PPE is important to ensure complete protection.
Diagram 1: Recommended PPE Donning Sequence.
Handling the Compound
-
Weighing: Weigh the solid compound inside a chemical fume hood or a balance enclosure to prevent the inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes for liquids to transfer the compound. Avoid creating dust or aerosols.
-
Work Practices: Keep containers of the compound closed when not in use.
Doffing PPE: Preventing Contamination
Removing PPE correctly is as important as putting it on correctly to avoid contaminating yourself.
Diagram 2: Recommended PPE Doffing Sequence.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste.[5][7] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated solid hazardous waste container.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10][11] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[8][9][10] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Assess the Hazard: From a safe distance, assess the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Clean the Area: Once the spilled material has been collected, decontaminate the area with a suitable cleaning agent.[1][8]
-
Dispose of Waste: All cleanup materials should be collected in a labeled hazardous waste container for proper disposal.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety office.
Conclusion
The safe handling of this compound is achievable through a combination of understanding its hazards, diligent use of appropriate personal protective equipment, adherence to established operational and disposal plans, and preparedness for emergencies. By integrating these principles into your laboratory workflow, you can mitigate the risks associated with this compound and maintain a safe research environment.
References
- CymitQuimica. (2025). Safety Data Sheet: this compound.
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- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
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- University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
